molecular formula C20H22O6 B191791 (-)-Matairesinol CAS No. 580-72-3

(-)-Matairesinol

Cat. No.: B191791
CAS No.: 580-72-3
M. Wt: 358.4 g/mol
InChI Key: MATGKVZWFZHCLI-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-matairesinol is a lignan that is gamma-butyrolactone in which the 3 and 4 positions are substituted by 4-hydroxy-3-methoxybenzyl groups (the 3R,4R-diastereomer). It has a role as a phytoestrogen, a plant metabolite, an angiogenesis inhibitor and an anti-asthmatic agent. It is a polyphenol, a lignan and a gamma-lactone.
Matairesinol has been reported in Camellia sinensis, Raphanus sativus var. sativus, and other organisms with data available.
lignan that is a central precursor in plants in the biosynthesis of numerous lignans (coordinate with specific);  RN refers to (3R-trans)-isome

Properties

IUPAC Name

(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920490
Record name Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pearl white powder, Bland aroma
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (-)-Matairesinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Sparingly Soluble (in ethanol)
Record name (-)-Matairesinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

580-72-3
Record name (-)-Matairesinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Matairesinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Matairesinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MATAIRESINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLW63P8WUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Matairesinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-Matairesinol: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol is a lignan, a class of phenolic compounds widely distributed throughout the plant kingdom.[1][2] Lignans (B1203133), including this compound, are of significant scientific interest due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the natural sources, plant distribution, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Natural Sources and Plant Distribution

This compound is found in a wide variety of plants, often alongside other lignans like secoisolariciresinol (B192356), pinoresinol, and lariciresinol.[1][5] It is particularly abundant in seeds, whole grains, and vegetables.[2] While lignans are present in almost all vascular plants, their concentration can vary significantly depending on the plant species, tissue type, geographical origin, and maturity.[6][7]

Key plant sources of this compound and other major lignans include:

  • Oilseeds: Flaxseed (Linum usitatissimum) and sesame seeds (Sesamum indicum) are among the richest sources of lignans.[1][8] While flaxseed is particularly high in secoisolariciresinol diglucoside (SDG), it also contains matairesinol.[1][5]

  • Grains: Rye (Secale cereale), wheat (Triticum aestivum), oats (Avena sativa), and barley (Hordeum vulgare) are significant dietary sources of lignans.[1][8]

  • Vegetables: Cruciferous vegetables from the Brassica family, such as broccoli and cabbage, contain notable levels of lignans.[8]

  • Fruits: Berries, apricots, and strawberries are also sources of these compounds.[1][2]

  • Woody Plants: Species such as Norway spruce (Picea abies) and various Forsythia species are known to contain matairesinol.[9][10] In Forsythia koreana and Forsythia suspensa, matairesinol is a significant constituent.[11][12]

Quantitative Data on Lignan Content

The following table summarizes the concentration of matairesinol and other major lignans in various plant-based foods. It is important to note that these values can vary based on the factors mentioned previously.

Food SourceMatairesinol (µ g/100g )Secoisolariciresinol (µ g/100g )Pinoresinol (µ g/100g )Lariciresinol (µ g/100g )Total Lignans (µ g/100g )Reference
Flaxseed42.3690,757401335702,050[1]
Sesame SeedsN/AN/AHighHigh29,331[1][8]
RyeN/AN/AN/AN/A7-764[1][8]
Brassica VegetablesN/AN/AHighHigh185-2321[8]

N/A: Data not specifically available for this compound in the cited sources, but the food source is a known contributor of total lignans.

Experimental Protocols

Extraction of this compound from Plant Material

The following is a generalized protocol for the extraction of this compound, which can be adapted based on the specific plant matrix.

a. Sample Preparation:

  • Plant material should be dried to prevent degradation of thermolabile compounds. Air-drying or oven-drying at temperatures below 60°C is recommended.[11]

  • Grind the dried material into a fine powder to increase the surface area for efficient extraction.[11]

b. Extraction:

  • Maceration: Submerge the powdered plant material in a suitable solvent (e.g., 80% methanol, ethanol-water mixture). Let the mixture stand at room temperature for 24-48 hours with occasional shaking.[11]

  • Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath. Sonicate for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[3][9]

  • Filter the mixture to separate the extract from the solid residue. The extraction process can be repeated on the residue to maximize yield.[11]

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.[11]

c. Purification:

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and transfer it to a separatory funnel. Add an equal volume of a non-polar solvent (e.g., hexane) to remove non-polar compounds. Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract the lignans. Repeat the ethyl acetate partitioning multiple times.[11]

  • Column Chromatography: Prepare a silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate). Load the concentrated ethyl acetate extract onto the column and elute with the solvent gradient. Collect fractions and monitor them using Thin Layer Chromatography (TLC) against a this compound standard.[11]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common method for the quantification of this compound.

  • Standard and Sample Preparation: Prepare a stock solution of a known concentration of a this compound standard. Create a series of standard dilutions to generate a calibration curve. Dissolve the purified sample extract in the initial mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid).

    • Detection: UV detection at approximately 280 nm.[13]

  • Quantification: Inject the standards to establish a calibration curve of peak area versus concentration. Inject the sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.[11]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway. The following diagram illustrates the key steps leading to its formation.

Biosynthesis_of_Matairesinol Phe L-Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol Phe->Coniferyl_Alcohol Phenylpropanoid Pathway Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Secoisolariciresinol dehydrogenase Matairesinol This compound Secoisolariciresinol->Matairesinol Secoisolariciresinol dehydrogenase Experimental_Workflow Start Plant Material Collection and Preparation Extraction Extraction (e.g., Maceration, UAE) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Purification Purification (e.g., L-L Partitioning, Column Chromatography) Filtration->Purification Analysis Analysis (e.g., HPLC, MS) Purification->Analysis Data Data Interpretation and Quantification Analysis->Data

References

The Biosynthesis of (-)-Matairesinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Pathway, Enzymes, and Experimental Methodologies for Drug Development and Scientific Professionals.

(-)-Matairesinol, a dibenzylbutyrolactone lignan (B3055560), stands as a pivotal intermediate in the biosynthesis of a diverse array of bioactive lignans (B1203133), including the precursor for the semi-synthesis of anticancer drugs, podophyllotoxin.[1] Found across a variety of plant species, its biological activities, which include antioxidant, anti-inflammatory, and anticancer properties, have garnered significant interest from the pharmaceutical and nutraceutical industries.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It serves as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising natural product.

Core Biosynthetic Pathway

The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central metabolic route in plants that supplies the fundamental C6-C3 phenylpropane units. The biosynthesis can be broadly segmented into three principal stages:

  • Phenylpropanoid Pathway: The synthesis of coniferyl alcohol, the monomeric precursor of lignans, from L-phenylalanine.[1][2]

  • Dimerization and Sequential Reductions: The oxidative coupling of two coniferyl alcohol molecules to yield (+)-pinoresinol, which is then subjected to two consecutive reduction steps to form (-)-secoisolariciresinol.[3][4]

  • Final Oxidation: The dehydrogenation of (-)-secoisolariciresinol to produce this compound.[2][5]

The key enzymes and intermediates integral to this pathway are detailed below.

Key Enzymes and Intermediates
StepPrecursorEnzymeProductCofactor(s)Cellular Location
12x Coniferyl alcoholDirigent Protein (DIR) & Laccase/Peroxidase(+)-PinoresinolO₂Cell Wall
2(+)-PinoresinolPinoresinol-Lariciresinol Reductase (PLR)(+)-LariciresinolNADPHCytosol
3(+)-LariciresinolPinoresinol-Lariciresinol Reductase (PLR)(-)-SecoisolariciresinolNADPHCytosol
4(-)-SecoisolariciresinolSecoisolariciresinol (B192356) Dehydrogenase (SDH)This compoundNAD⁺Cytosol

Quantitative Data on this compound Biosynthesis

The efficiency of this compound production can vary significantly depending on the biological system and the specific enzymes utilized. The following table summarizes key quantitative data from studies involving recombinant expression of the biosynthetic enzymes.

SystemEnzyme(s)SubstrateProduct TiterConversion EfficiencyReference
E. coliPLR-SDH fusion protein(+)-Pinoresinol-49.8% in vitro (60 min)[6]
E. coliMixture of rPLR and rSDH(+)-Pinoresinol-17.7% in vitro (60 min)[6]
E. coli (multicellular, one-pot)Prx02-PsVAO, IiPLR1, PpSIRDEugenol45.14 mg/L-[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Purification of Recombinant PLR and SDH in E. coli

This protocol outlines the steps for producing and purifying the key enzymes involved in this compound biosynthesis.

  • Gene Cloning: a. Amplify the full-length coding sequences of the genes for pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH) from a plant source known to produce lignans (e.g., Podophyllum peltatum, Forsythia intermedia) using PCR. b. Clone the amplified cDNA into a suitable E. coli expression vector (e.g., pET series) containing a polyhistidine (His)-tag for affinity purification.

  • Protein Expression: a. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the recombinant E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Protein Purification: a. Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the soluble His-tagged protein. d. Purify the recombinant protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. e. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. f. Elute the purified protein with an elution buffer (lysis buffer with 250-500 mM imidazole). g. Confirm the purity and size of the recombinant protein by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays for PLR and SDH

This protocol details the procedure for determining the activity of the purified recombinant enzymes.

  • PLR Enzyme Assay: a. Prepare an assay mixture (total volume of 200 µL) containing:

    • 100 mM Tris-HCl buffer (pH 7.5)
    • 200 µM NADPH
    • 50 µM (+)-pinoresinol (substrate)
    • 1-5 µg of purified recombinant PLR protein b. Initiate the reaction by adding the enzyme. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously. e. Centrifuge to separate the phases and collect the ethyl acetate layer. f. Evaporate the solvent and redissolve the residue in methanol (B129727) for analysis.

  • SDH Enzyme Assay: a. Prepare an assay mixture (total volume of 200 µL) containing:

    • 100 mM Tris-HCl buffer (pH 8.8)
    • 1 mM NAD⁺
    • 50 µM (-)-secoisolariciresinol (substrate)
    • 1-5 µg of purified recombinant SDH protein b. Follow the incubation, reaction termination, and extraction steps as described for the PLR assay.

  • Product Identification and Quantification: a. Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). b. Identify the products by comparing their retention times and mass spectra with authentic standards of lariciresinol, secoisolariciresinol, and matairesinol. c. Quantify the amount of product formed to determine the specific activity of the enzyme.

Protocol 3: Quantification of Lignans in Plant Tissues or In Vitro Reactions by HPLC

This protocol provides a method for the quantitative analysis of key lignans in the this compound pathway.

  • Sample Preparation: a. For plant tissues, freeze-dry and grind the material to a fine powder. b. For in vitro reaction mixtures, proceed directly with extraction.

  • Extraction: a. Extract a known amount of powdered plant tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking for 1-2 hours. b. For in vitro reactions, extract the entire reaction volume with an equal volume of ethyl acetate. c. Centrifuge the extract to pellet any solids. d. Collect the supernatant and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • HPLC Analysis: a. Reconstitute the dried extract in a known volume of the mobile phase (e.g., methanol/water mixture). b. Inject an aliquot of the sample onto a C18 reverse-phase HPLC column. c. Elute the lignans using a gradient of acetonitrile (B52724) and water (both often containing a small amount of formic acid, e.g., 0.1%). d. Detect the lignans using a UV detector (e.g., at 280 nm) or a mass spectrometer. e. Quantify the individual lignans by comparing the peak areas to a standard curve generated with authentic standards.

Pathway and Workflow Visualizations

To further elucidate the this compound biosynthetic pathway and associated experimental workflows, the following diagrams are provided.

Biosynthesis_of_Matairesinol cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis L-Phenylalanine L-Phenylalanine Coniferyl_alcohol Coniferyl_alcohol L-Phenylalanine->Coniferyl_alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol DIR / Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR (NADPH) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR (NADPH) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH (NAD+)

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Enzyme Assay & Product Analysis Gene_Amplification Gene Amplification (PCR) (PLR, SDH) Cloning Cloning into Expression Vector Gene_Amplification->Cloning Transformation Transformation into E. coli Cloning->Transformation Protein_Expression Protein Expression (IPTG induction) Transformation->Protein_Expression Cell_Lysis Cell Lysis (Sonication) Protein_Expression->Cell_Lysis Purification Affinity Chromatography (Ni-NTA) Cell_Lysis->Purification Purity_Analysis Purity Analysis (SDS-PAGE) Purification->Purity_Analysis Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for enzyme production and activity analysis.

Regulatory_Network Hormonal_Signals Hormonal Signals (e.g., Jasmonates) Transcription_Factors Transcription Factors (e.g., MYB) Hormonal_Signals->Transcription_Factors Environmental_Stress Environmental Stress (e.g., Elicitors) Environmental_Stress->Transcription_Factors Lignan_Genes Lignan Biosynthetic Genes (PAL, PLR, etc.) Transcription_Factors->Lignan_Genes Transcriptional Activation Lignan_Production Lignan Production (this compound) Lignan_Genes->Lignan_Production Enzyme Synthesis

Caption: Simplified regulatory network of lignan biosynthesis.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol is a prominent member of the lignan (B3055560) family of polyphenolic compounds, naturally occurring in a variety of plants, including flaxseed, sesame seeds, and the wood of coniferous trees. As a phytoestrogen, it has garnered significant scientific interest for its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound. It further details experimental protocols for its isolation and purification, and visualizes its biosynthetic origin and a key signaling pathway it modulates.

Chemical Structure and Stereochemistry

This compound is a dibenzylbutyrolactone lignan characterized by a central γ-butyrolactone ring substituted at the 3 and 4 positions with 4-hydroxy-3-methoxybenzyl groups.

Systematic IUPAC Name: (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1]

Stereochemistry: The absolute configuration of the two chiral centers at positions 3 and 4 of the butyrolactone ring is (3R, 4R)[1]. This specific stereoisomer is the naturally occurring enantiomer.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and quantification in various matrices.

PropertyValueReference(s)
Chemical Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.39 g/mol [1]
CAS Number 580-72-3[1]
Appearance White to off-white solid
Melting Point 119 °C[1]
Specific Optical Rotation ([α]D) Data not definitively available in the searched literature, but is expected to be a negative value for the (-) enantiomer.
¹H NMR (CDCl₃, 400 MHz) While a complete assigned spectrum for this compound was not found, typical chemical shifts (δ, ppm) for key protons in related lignans (B1203133) are: 6.5-6.9 (Ar-H), 3.8-4.2 (OCH₂), 3.8 (OCH₃), 2.5-3.0 (Ar-CH₂ and CH-CH₂), 2.3-2.6 (CH-CO).[1]
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts (δ, ppm) based on its structure are: 178-180 (C=O), 145-147 (C-O, aromatic), 130-133 (C-C, aromatic), 110-122 (CH, aromatic), 70-72 (OCH₂), 55-56 (OCH₃), 45-47 (CH), 34-38 (CH₂).[1]
Mass Spectrometry (MS) Exhibits characteristic fragmentation patterns involving cleavage of the benzyl (B1604629) groups and opening of the lactone ring. Key fragments are often observed at m/z 137.[1]

Experimental Protocols

The following section details a general experimental workflow for the isolation and purification of this compound from a plant source, such as Forsythia suspensa.

Workflow for Isolation and Purification of this compound

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization plant_material 1. Plant Material Preparation (Dry and grind Forsythia suspensa leaves) solvent_extraction 2. Solvent Extraction (Maceration or sonication with 80% Methanol) plant_material->solvent_extraction filtration 3. Filtration and Concentration (Filter and evaporate solvent under reduced pressure) solvent_extraction->filtration partitioning 4. Liquid-Liquid Partitioning (Partition crude extract between water and ethyl acetate) filtration->partitioning Crude Extract column_chromatography 5. Column Chromatography (Silica gel column with a hexane-ethyl acetate (B1210297) gradient) partitioning->column_chromatography hplc 6. HPLC Purification (Reversed-phase C18 column with a water-acetonitrile gradient) column_chromatography->hplc spectroscopy 7. Spectroscopic Analysis (NMR, MS to confirm structure and purity) hplc->spectroscopy Purified this compound

Caption: A general workflow for the extraction and purification of this compound.

Detailed Methodologies

1. Plant Material Preparation:

  • Air-dry the leaves of Forsythia suspensa at room temperature or in an oven at a temperature below 60°C to prevent thermal degradation of the lignans.

  • Grind the dried leaves into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material in 80% aqueous methanol (B129727) at room temperature for 24-48 hours with occasional agitation. Alternatively, use an ultrasonic bath for a more rapid extraction (e.g., 30-60 minutes).

  • The typical solvent-to-solid ratio is 10:1 (v/w).

3. Filtration and Concentration:

  • Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

4. Liquid-Liquid Partitioning:

  • Resuspend the crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel and partition it with an equal volume of ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate. The lignans will preferentially partition into the ethyl acetate layer.

  • Collect the ethyl acetate layer and repeat the partitioning process two more times to ensure complete extraction.

  • Combine the ethyl acetate fractions and evaporate the solvent to yield a lignan-enriched extract.

5. Column Chromatography:

  • Prepare a silica (B1680970) gel column packed in n-hexane.

  • Dissolve the lignan-enriched extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

  • Load the sample onto the column and elute with a gradient of increasing ethyl acetate concentration in n-hexane.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

6. High-Performance Liquid Chromatography (HPLC) Purification:

  • For final purification, subject the fractions containing this compound to preparative or semi-preparative HPLC.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and acetonitrile.

  • Detection: UV detection at 280 nm.

  • Collect the peak corresponding to this compound.

7. Spectroscopic Analysis:

  • Confirm the structure and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Biosynthesis of this compound

This compound is biosynthesized in plants from the monolignol, coniferyl alcohol, through a series of enzymatic steps.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_biosynthesis Lignan Biosynthesis phenylalanine L-Phenylalanine coniferyl_alcohol Coniferyl Alcohol phenylalanine->coniferyl_alcohol Multiple Steps pinoresinol (+)-Pinoresinol coniferyl_alcohol->pinoresinol Laccase/Peroxidase Dirigent Protein lariciresinol (+)-Lariciresinol pinoresinol->lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) secoisolariciresinol (B192356) (-)-Secoisolariciresinol lariciresinol->secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) matairesinol This compound secoisolariciresinol->matairesinol Secoisolariciresinol Dehydrogenase (SDH)

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

The key steps in the biosynthesis of this compound from coniferyl alcohol are:

  • Oxidative Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction catalyzed by laccases or peroxidases in conjunction with a dirigent protein, to form (+)-pinoresinol. The dirigent protein controls the stereochemistry of the reaction.

  • First Reduction: (+)-Pinoresinol is reduced by pinoresinol-lariciresinol reductase (PLR) to form (+)-lariciresinol.

  • Second Reduction: (+)-Lariciresinol is further reduced by the same enzyme, PLR, to yield (-)-secoisolariciresinol.

  • Oxidative Cyclization: Finally, (-)-secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to form the lactone ring of this compound.

Modulation of Signaling Pathways

This compound has been shown to modulate several intracellular signaling pathways, contributing to its biological activities. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascade, which is crucial in inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MAPK MAPK (e.g., ERK1/2) LPS->MAPK Activates IKK IKK MAPK->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nucleus->inflammatory_genes Induces Matairesinol This compound Matairesinol->MAPK Inhibits

Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the MAPK pathway (including ERK1/2) is activated. This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for degradation, releasing the transcription factor NF-κB. NF-κB then translocates to the nucleus, where it induces the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the phosphorylation of key components of the MAPK pathway, thereby preventing the downstream activation of NF-κB and suppressing the inflammatory response[2][3].

Conclusion

This compound is a well-characterized lignan with significant potential in the fields of nutrition and medicine. Its defined chemical structure and stereochemistry provide a solid foundation for further research into its biological mechanisms of action and for its development as a therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers dedicated to exploring the full potential of this fascinating natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of (-)-Matairesinol

Introduction

This compound is a dibenzylbutyrolactone lignan, a class of phenolic compounds widely distributed in the plant kingdom, found in sources like seeds, fruits, and vegetables.[1][2] As a phytoestrogen, it serves as a precursor to the mammalian enterolignans, enterodiol (B191174) and enterolactone, which are produced by gut microbiota and are thought to be responsible for many of its physiological effects.[3][4] this compound has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[3][5] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, detailing its mechanisms of action through key signaling pathways, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols.

Pharmacological Properties

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types, including pancreatic, breast, and prostate cancers.[1][6][7][8] Its mechanisms are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation and migration, and modulation of key signaling pathways.

  • Pancreatic Cancer: In human pancreatic ductal adenocarcinoma (PDAC) cell lines (PANC-1 and MIA PaCa-2), this compound inhibits cell proliferation and progression.[1][6] It triggers apoptosis and induces mitochondrial impairment, characterized by the depolarization of the mitochondrial membrane and disruption of calcium homeostasis.[1][9] Furthermore, it suppresses cell migration by regulating invasive genes such as FOXM1, MMP1, VEGFA, and PLAU.[1] Studies have also shown that this compound can act synergistically with standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), enhancing their anticancer effects.[1][6]

  • Prostate and Breast Cancer: Research indicates that this compound has potential in hormone-sensitive cancers.[8] It has been shown to decrease the viability of breast and prostate cancer cell lines.[7] One of its identified mechanisms is the inhibition of Histone deacetylase 8 (HDAC8), a promising target in cancer therapy that regulates cell proliferation and metastasis.[7] In metastatic prostate cancer, this compound is suggested to inhibit processes like the epithelial-to-mesenchymal transition and cell migration.[8]

Anti-inflammatory and Antioxidant Activity

This compound exhibits potent anti-inflammatory and antioxidant effects, which are central to its therapeutic potential in various pathological conditions, including sepsis-mediated brain injury and neuroinflammation.[10][11][12][13]

  • Mechanism of Action: The primary mechanism involves the upregulation of AMP-activated protein kinase (AMPK).[10][11] Activated AMPK, in turn, represses the pro-inflammatory MAPK and NF-κB signaling pathways.[10][11][12] This leads to a reduction in the expression of pro-inflammatory factors such as TNF-α, IL-1β, and IL-6.[11][12] In lipopolysaccharide (LPS)-stimulated microglia, this compound inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15]

  • Antioxidant Effects: The compound enhances the cellular antioxidant defense system. It facilitates the production of glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD).[11][12] By activating the AMPK pathway, it also upregulates Nrf2 and Heme oxygenase-1 (HO-1), key regulators of the antioxidant response.[10][11]

Neuroprotective Activity

The anti-inflammatory and antioxidant properties of this compound contribute significantly to its neuroprotective effects, which have been observed in models of cerebral ischemia/reperfusion (I/R) injury and other neurodegenerative conditions.[14][16]

  • Ischemic Stroke: In rodent models of middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced brain edema, neurological deficits, and infarction volume.[14] The mechanism is linked to the downregulation of the TLR4-NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation following ischemic injury.[14]

  • Microglial Activation: this compound has been shown to inhibit the activation of microglia, the primary immune cells in the brain.[12] By suppressing microglial activation, it reduces the release of neurotoxic inflammatory mediators, thereby protecting neurons from damage.[12][15]

Cardioprotective Activity

Recent studies have highlighted the potential of this compound in protecting against adverse cardiac remodeling and heart failure.[17]

  • Cardiac Hypertrophy and Fibrosis: In a mouse model of pressure overload induced by transverse aortic constriction (TAC), this compound was found to alleviate cardiac hypertrophy and fibrosis, preserve cardiac function, and reduce cardiomyocyte apoptosis and oxidative damage.[17]

  • Signaling Pathway: The cardioprotective mechanism involves the upregulation of Peroxiredoxin 1 (Prdx1), an antioxidant enzyme. This upregulation inhibits the PI3K/Akt/FoxO1 signaling pathway, which is implicated in pathological cardiac remodeling.[17]

Other Pharmacological Activities
  • Anti-osteoporotic Activity: this compound has shown potential in bone health by inhibiting the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the suppression of the p38/ERK-NFATc1 signaling axis.[18]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Anticancer Effects of this compound on Pancreatic Cancer Cells

Cell Line Concentration Effect Result Reference
PANC-1 80 µM Inhibition of Proliferation ~48% reduction [1]
MIA PaCa-2 80 µM Inhibition of Proliferation ~50% reduction [1]
PANC-1 80 µM Reduction in PCNA Expression ~30% reduction [1]
MIA PaCa-2 80 µM Reduction in PCNA Expression ~33% reduction [1]
PANC-1 80 µM Spheroid Formation ~78% reduction in area [1]
MIA PaCa-2 80 µM Spheroid Formation ~61% reduction in area [1]
PANC-1 80 µM Transwell Cell Migration ~79% reduction [1]
MIA PaCa-2 80 µM Transwell Cell Migration ~86% reduction [1]
PANC-1 80 µM Cytosolic Ca2+ Increase ~280% increase [1]

| MIA PaCa-2 | 80 µM | Cytosolic Ca2+ Increase | ~551% increase |[1] |

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of this compound

Cell Model Challenge Concentration Outcome Measure Result Reference
BV2 Microglia LPS (1 µg/mL) 6.25, 12.5, 25 µM Nitric Oxide Production Concentration-dependent reduction [15][16]
BV2 Microglia LPS (1 µg/mL) 25 µM iNOS Expression Significant reduction [15][16]
BV2 Microglia LPS (1 µg/mL) 25 µM COX-2 Expression Significant reduction [15][16]
NSC-34 & HT22 Neurons LPS (1 µg/mL) 5, 10, 20 µM Cell Viability Concentration-dependent increase [11][16]

| SH-SY5Y Neurons | OGD/R | Not specified | Cell Viability | Increased viability |[14] |

Table 3: In Vivo Effects of this compound

Animal Model Condition Dosage Outcome Measure Result Reference
Rat Sepsis (CLP) 5, 10, 20 mg/kg Neuronal Apoptosis Reduced apoptosis [19]
Rat Cerebral I/R (MCAO) 25, 50 mg/kg Infarction Level Significantly diminished [14]
Mouse Pressure Overload (TAC) Not specified Cardiac Hypertrophy Significantly alleviated [17]

| Min Mouse | Intestinal Tumorigenesis | 0.02% (w/w) in diet | Tumor Number & Size | Increased (adverse effect noted) |[20] |

Note: One study in Min mice reported that this compound may have adverse effects on intestinal tumor formation, highlighting the need for context-dependent evaluation.[20]

Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

Anticancer Signaling in Pancreatic Cancer

In pancreatic cancer cells, this compound induces apoptosis and inhibits survival by modulating the AKT and MAPK signaling pathways.[1] It leads to mitochondrial dysfunction, a key event in programmed cell death.

G cluster_cell Pancreatic Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Matairesinol This compound Receptor Receptor(s) Matairesinol->Receptor ? AKT AKT Matairesinol->AKT Upregulates Phosphorylation MAPK MAPK Signaling Matairesinol->MAPK Modulates Phosphorylation Receptor->AKT Modulates Receptor->MAPK Modulates pAKT p-AKT Mito Mitochondrion pAKT->Mito Induces Dysfunction pJNK_p38 p-JNK / p-p38 MAPK->pJNK_p38 Upregulates pERK p-ERK1/2 MAPK->pERK Downregulates pJNK_p38->Mito Induces Dysfunction Proliferation Cell Proliferation & Migration pERK->Proliferation Ca_dys Calcium Dysregulation Mito->Ca_dys Apoptosis Apoptosis Mito->Apoptosis Ca_dys->Apoptosis G cluster_cell Immune Cell (e.g., Microglia) Matairesinol This compound AMPK AMPK Matairesinol->AMPK Activates LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK) LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates pAMPK p-AMPK pMAPK p-MAPK pAMPK->pMAPK Inhibits pNFkB p-NF-κB pAMPK->pNFkB Inhibits Nrf2 Nrf2 / HO-1 pAMPK->Nrf2 Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pMAPK->Cytokines Promotes Expression pNFkB->Cytokines Promotes Expression Antioxidant Antioxidant Response Nrf2->Antioxidant G cluster_cell Cardiomyocyte Matairesinol This compound Prdx1 Prdx1 Matairesinol->Prdx1 Upregulates Pressure_Overload Pressure Overload (e.g., TAC) Pressure_Overload->Prdx1 Downregulates PI3K PI3K/Akt/FoxO1 Pathway Pressure_Overload->PI3K Activates pPI3K Activated PI3K/Akt/FoxO1 Prdx1->pPI3K Inhibits Function Preserved Cardiac Function Prdx1->Function Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis, Apoptosis) pPI3K->Remodeling Promotes G cluster_assays Cell-Based Assays start Cancer Cell Lines (e.g., PANC-1, PC3) treat Treat with this compound (Varying Concentrations & Times) start->treat prolif Proliferation/Viability (MTT, CCK-8 Assay) treat->prolif apop Apoptosis Assay (Annexin V/PI Staining, Flow Cytometry) treat->apop migr Migration/Invasion Assay (Wound Healing, Transwell) treat->migr mech Mechanism Analysis (Western Blot, qPCR for Signaling Proteins) treat->mech end Data Analysis & Interpretation prolif->end apop->end migr->end mech->end

References

The Biological Activity of (-)-Matairesinol as a Phytoestrogen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Matairesinol, a lignan (B3055560) found in various plants, is a significant dietary precursor to the mammalian lignan enterolactone (B190478), a compound recognized for its phytoestrogenic activity. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its role as a phytoestrogen. While direct estrogenic activity of this compound is not well-documented, its conversion to enterolactone by gut microbiota confers it a significant role in modulating estrogen receptor-dependent signaling. This document details the current understanding of its mechanism of action, presents quantitative data on the bioactivity of its key metabolite, enterolactone, and provides detailed protocols for the essential experimental assays used to characterize phytoestrogenic compounds. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Introduction

Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, enabling them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways.[1] Lignans are a major class of phytoestrogens, and this compound is a prominent dietary lignan found in foods such as flaxseed, sesame seeds, and whole grains.[2][3] Upon ingestion, this compound is metabolized by the gut microbiota into enterolactone, which is considered the primary active metabolite responsible for the estrogenic effects associated with dietary lignan intake.[1][4] This guide will explore the biological activity of this compound, with a focus on its function as a precursor to the active phytoestrogen, enterolactone.

Mechanism of Action

The phytoestrogenic activity of this compound is primarily indirect and mediated through its conversion to enterolactone. Enterolactone exerts its effects by binding to estrogen receptors, ERα and ERβ, and subsequently modulating the transcription of estrogen-responsive genes.

Conversion of this compound to Enterolactone

The transformation of this compound to enterolactone is a multi-step process carried out by specific intestinal bacteria.[5][6] This bioconversion is a critical step for the manifestation of the phytoestrogenic effects. A simplified representation of this conversion is depicted below.

Conversion of this compound to Enterolactone Matairesinol This compound Intermediate Intermediates Matairesinol->Intermediate Demethylation & Dehydroxylation Enterolactone Enterolactone Intermediate->Enterolactone Gut_Microbiota Gut Microbiota Gut_Microbiota->Intermediate Gut_Microbiota->Enterolactone

Caption: Metabolic conversion of this compound by gut microbiota.

Estrogen Receptor Signaling

Enterolactone, the active metabolite of this compound, binds to both ERα and ERβ. This interaction initiates a cascade of molecular events, leading to the regulation of target gene expression. The affinity of enterolactone for ERs is weaker than that of the endogenous estrogen, 17β-estradiol.[1]

Genomic Estrogen Receptor Signaling Pathway Enterolactone Enterolactone ER Estrogen Receptor (ERα/ERβ) Enterolactone->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Transcription Transcription of Target Genes ERE->Transcription Biological_Response Biological Response Transcription->Biological_Response

Caption: Simplified genomic signaling pathway of enterolactone.

Quantitative Data on Phytoestrogenic Activity

While quantitative data on the direct biological activity of this compound is limited, the estrogenic properties of its metabolite, enterolactone, have been characterized. The following tables summarize the available data for enterolactone in comparison to 17β-estradiol and other known phytoestrogens.

Table 1: Estrogen Receptor Binding Affinity

CompoundEstrogen Receptor α (ERα) IC50Estrogen Receptor β (ERβ) IC50Relative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)
This compound Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.
Enterolactone ~500 nM[1]~500 nM[1]0.1 - 1[1]0.1 - 1[1]
17β-Estradiol ~1-2 nM~1-2 nM100100
Genistein ~25 nM[1]~5 nM[1]~4[1]~20[1]
Daidzein ~200 nM[1]~20 nM[1]~0.5[1]~5[1]

IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor. RBA is calculated relative to 17β-estradiol.

Table 2: In Vitro Estrogenic Activity

CompoundCell LineAssayEC50Relative Potency (vs. 17β-Estradiol)
This compound MCF-7Proliferation (E-SCREEN)Data not available in searched literature.Data not available in searched literature.
Enterolactone MCF-7Proliferation (E-SCREEN)~0.5-2 µM (stimulatory), >10 µM (inhibitory)[7]Weak agonist/antagonist
17β-Estradiol MCF-7Proliferation (E-SCREEN)~1-10 pM[1]1

EC50 values represent the concentration of the compound that induces a half-maximal biological response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the phytoestrogenic activity of compounds like this compound and its metabolites.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to ERα and ERβ.

  • Materials:

    • Recombinant human ERα and ERβ

    • [³H]-17β-Estradiol

    • Test compound (e.g., this compound, Enterolactone)

    • Assay buffer (e.g., Tris-HCl with additives)

    • Hydroxyapatite (B223615) slurry

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol (for standard curve).

    • In assay tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and either the test compound dilution or unlabeled 17β-estradiol.

    • Add a fixed amount of ERα or ERβ to each tube.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

    • Add cold hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

    • Incubate on ice with intermittent vortexing.

    • Centrifuge the tubes to pellet the hydroxyapatite.

    • Wash the pellets with assay buffer to remove unbound radioligand.

    • Resuspend the pellets in ethanol (B145695) and transfer to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.[1]

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to induce the expression of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

  • Materials:

    • ER-positive cell line (e.g., MCF-7, T47D) stably or transiently transfected with an ERE-luciferase reporter construct.

    • Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (cs-FBS).

    • Test compound.

    • 17β-Estradiol (positive control).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells into a 96-well plate and allow them to attach.

    • Replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol, or vehicle control.

    • Incubate the plate for 24-48 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal reporter gene expression.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

  • Materials:

    • MCF-7 cells.

    • Phenol red-free cell culture medium (e.g., DMEM).

    • Charcoal-stripped fetal bovine serum (cs-FBS).

    • Test compound.

    • 17β-Estradiol (positive control).

    • Cell proliferation reagent (e.g., MTT, WST-1).

    • 96-well cell culture plates.

    • Plate reader.

  • Procedure:

    • Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound, 17β-estradiol (for a standard curve), or vehicle control.

    • Incubate the plates for 6-7 days, replacing the medium with fresh treatment medium every 2-3 days.[1]

    • At the end of the incubation period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal proliferative response.[1]

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the phytoestrogenic activity of a compound like this compound.

Experimental Workflow for Phytoestrogen Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis Binding_Assay Estrogen Receptor Competitive Binding Assay IC50 Determine IC50 Binding_Assay->IC50 Reporter_Assay ERE-Reporter Gene Assay EC50 Determine EC50 Reporter_Assay->EC50 Proliferation_Assay MCF-7 Cell Proliferation Assay Proliferation_Assay->EC50 Potency Assess Relative Potency IC50->Potency EC50->Potency Test_Compound Test Compound (this compound/Enterolactone) Test_Compound->Binding_Assay Test_Compound->Reporter_Assay Test_Compound->Proliferation_Assay

Caption: Workflow for in vitro assessment of phytoestrogenic activity.

Conclusion

This compound serves as a crucial dietary precursor to the biologically active phytoestrogen, enterolactone. While direct estrogenic activity of this compound appears to be minimal or absent, its metabolism by the gut microbiota to enterolactone imparts it with significant phytoestrogenic potential. Enterolactone exhibits weak estrogenic and, in some contexts, anti-estrogenic effects by binding to estrogen receptors and modulating gene expression. The quantitative data for enterolactone, along with the detailed experimental protocols provided in this guide, offer a robust framework for researchers and drug development professionals to further investigate the biological activities of this compound and other lignans. Future research should focus on elucidating the full spectrum of its metabolites and their specific interactions with cellular signaling pathways to fully understand their potential impact on human health.

References

The Discovery and Isolation of Matairesinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matairesinol, a dibenzylbutyrolactone lignan (B3055560), has garnered significant scientific interest due to its diverse biological activities, including its role as a phytoestrogen and its potential as a scaffold for novel therapeutics. This technical guide provides an in-depth exploration of the historical discovery and isolation of matairesinol, alongside modern experimental protocols for its extraction, purification, and characterization. Detailed methodologies, quantitative data, and visualizations of experimental workflows and associated signaling pathways are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Historical Discovery and Structural Elucidation

The journey of matairesinol's discovery began in the 1930s, emerging from the chemical investigation of natural resins. The initial isolation is credited to Haworth and Kelly, who in 1936, reported the extraction of a new crystalline substance from the resin of the Matai tree (Podocarpus spicatus), a species native to New Zealand. They named this compound "matairesinol," derived from the common name of its plant source.

The foundational work on its structure was laid out in a series of papers in the Journal of the Chemical Society by R. D. Haworth and his collaborators. Their research involved classical chemical degradation methods, derivatization, and ultimately, synthesis to confirm the proposed structure. This early work established matairesinol as a lignan with a dibenzylbutyrolactone core.

Table 1: Key Milestones in the Discovery and Structural Elucidation of Matairesinol

YearResearchersKey ContributionPlant Source
1935Haworth, R.D. and Richardson, T.Initial investigations into the constitution of matairesinol.Podocarpus spicatus
1936Haworth, R.D. and Kelly, J.First reported isolation of matairesinol and proposal of its lignan structure.Podocarpus spicatus

Modern Isolation and Purification Protocols

While the initial isolation of matairesinol was from Podocarpus spicatus, it has since been identified in a variety of other plant species, including flaxseed (Linum usitatissimum), sesame seeds (Sesamum indicum), and plants of the Forsythia and Cedrus genera. Modern isolation techniques have evolved to improve yield and purity, employing various chromatographic methods. Below are representative experimental protocols for the extraction and purification of matairesinol from plant sources.

Protocol 1: Isolation from Cedrus deodara

This protocol details a solid-liquid extraction followed by column chromatography.

Experimental Protocol:

  • Preparation of Plant Material: 200 g of dried and powdered wood from Cedrus deodara is loaded into a Soxhlet apparatus.

  • Defatting: The powder is first extracted with hexane (B92381) to remove essential oils and other non-polar constituents.

  • Extraction of Lignans: The hexane-extracted residue is then further extracted with chloroform (B151607).

  • Concentration: The chloroform extract is concentrated under reduced pressure to yield a syrupy residue.

  • Precipitation: The residue (approximately 50 g) is dissolved in about 60 mL of ethyl acetate (B1210297). This solution is added dropwise to approximately 5 L of hexane to precipitate the lignan-rich fraction.

  • Column Chromatography:

    • The precipitated solid (35 g) is filtered and dried.

    • The solid is then loaded onto a silica (B1680970) gel column (60-120 mesh).

    • The column is initially eluted with chloroform.

    • Elution with 3% methanol (B129727) in chloroform yields fractions containing matairesinol.

  • Purity and Yield: The yield of (-)-matairesinol from this process is approximately 0.06 g. Purity is typically assessed by HPLC.

Protocol 2: Semi-synthesis from Hydroxymatairesinol

A common and efficient method to obtain this compound is through the semi-synthesis from the more abundant lignan, 7-hydroxymatairesinol, which can be readily extracted from the knots of Norway spruce (Picea abies).

Experimental Protocol:

  • Hydrogenolysis of 7-hydroxymatairesinol: 15 g of a potassium acetate complex of 7-hydroxymatairesinol is dissolved in ethanol. A Pd/C catalyst is added, and the mixture is hydrogenated under pressure for approximately 200 minutes.

  • Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is redissolved in dichloromethane (B109758) and washed with water to remove potassium acetate.

  • Purification: The organic phase is dried over sodium sulfate, concentrated, and purified by column chromatography on silica gel using a chloroform:methanol (92:2 v/v) eluent to yield pure this compound.

  • Yield: This method can achieve yields of approximately 90%.

Table 2: Quantitative Data for Matairesinol Isolation and Synthesis

MethodStarting MaterialKey Reagents/SolventsYieldPurity
Extraction from Cedrus deodaraDried wood powderHexane, Chloroform, Ethyl Acetate, Methanol, Silica Gel~0.03% (w/w)>95% (post-chromatography)
Semi-synthesis7-hydroxymatairesinolEthanol, Pd/C, H₂, Dichloromethane, Chloroform, Methanol~90%>98%

Structural Characterization

The unambiguous identification of isolated matairesinol relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for the Characterization of this compound

TechniqueKey Observations
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the aliphatic protons of the butyrolactone ring.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, carbonyl carbon of the lactone, and aliphatic carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular formula C₂₀H₂₂O₆. Characteristic fragmentation patterns involving cleavage of the benzyl (B1604629) groups and opening of the lactone ring.
Infrared (IR) Spectroscopy Absorption bands for hydroxyl groups, aromatic C-H stretching, C=O stretching of the lactone, and C-O stretching.
High-Performance Liquid Chromatography (HPLC) A single peak with a characteristic retention time on a C18 reversed-phase column, often detected at 280 nm.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Matairesinol Isolation

The overall process from plant material to purified matairesinol can be visualized as a multi-step workflow.

experimental_workflow plant_material Plant Material (e.g., Cedrus deodara wood) grinding Grinding and Drying plant_material->grinding defatting Defatting (e.g., Hexane extraction) grinding->defatting extraction Extraction (e.g., Chloroform extraction) defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration precipitation Precipitation (e.g., in Hexane) concentration->precipitation filtration Filtration precipitation->filtration column_chromatography Column Chromatography (Silica Gel) filtration->column_chromatography fraction_collection Fraction Collection (TLC Monitoring) column_chromatography->fraction_collection final_concentration Final Concentration fraction_collection->final_concentration purified_matairesinol Purified Matairesinol final_concentration->purified_matairesinol characterization Characterization (HPLC, NMR, MS) purified_matairesinol->characterization signaling_pathway cluster_matairesinol Matairesinol Action cluster_ck1_pathway Casein Kinase I Pathway matairesinol Matairesinol ck1 Casein Kinase I (CK1) matairesinol->ck1 Inhibition phosphorylated_substrate Phosphorylated Substrate Protein ck1->phosphorylated_substrate Phosphorylation substrate Substrate Protein substrate->phosphorylated_substrate cellular_response Downstream Cellular Response (e.g., Circadian Rhythms, Wnt Signaling) phosphorylated_substrate->cellular_response inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb proinflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) mapk->proinflammatory nfkb->proinflammatory matairesinol Matairesinol matairesinol->mapk Inhibition matairesinol->nfkb Inhibition

(-)-Matairesinol: A Comprehensive Technical Guide to its Role as an Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. (-)-Matairesinol, a plant lignan (B3055560) found in various sources such as flaxseed and sesame seed, has emerged as a promising natural compound with anti-angiogenic properties. This technical guide provides an in-depth overview of the current understanding of this compound as an angiogenesis inhibitor, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

The reliance of solid tumors on a dedicated blood supply for growth and dissemination has made anti-angiogenic therapies a cornerstone of modern cancer treatment. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process, making them attractive targets for therapeutic intervention. Natural products represent a vast reservoir of chemical diversity for the discovery of novel anti-cancer agents. This compound, a dibenzylbutyrolactone lignan, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Recent studies have highlighted its potential as an inhibitor of angiogenesis, suggesting a multi-faceted mechanism of action that extends beyond its effects on cancer cells alone.[2][3]

Mechanism of Action

The primary anti-angiogenic mechanism of this compound appears to be centered on the suppression of mitochondrial reactive oxygen species (mROS).[3] mROS act as signaling molecules that are implicated in both the initiation and progression of cancer, particularly in hypoxia and growth factor-mediated signaling pathways that drive angiogenesis.[3] By reducing mROS generation, this compound can attenuate these pro-angiogenic signals.[3]

Furthermore, this compound has been shown to decrease the levels of hypoxia-inducible factor-1α (HIF-1α) in hypoxic cancer cells.[3] HIF-1α is a master regulator of the cellular response to low oxygen and a key transcriptional activator of numerous pro-angiogenic genes, including VEGF. The downregulation of HIF-1α by this compound therefore represents a significant upstream mechanism for its anti-angiogenic effects.

While direct inhibition of VEGFR-2 phosphorylation by this compound has not been explicitly detailed in the reviewed literature, its impact on downstream signaling pathways common to VEGFR-2 activation, such as the PI3K/Akt and MAPK pathways, has been observed in cancer cells.[4] In pancreatic cancer cells, this compound was found to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway.[4]

Quantitative Data on Anti-Angiogenic and Anti-Proliferative Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that specific IC50 values for the inhibition of endothelial cell proliferation, migration, and tube formation are not extensively reported in the currently available literature. The data below is derived from studies on cancer cell lines, which may not be directly transferable to endothelial cells but provides an indication of the compound's bioactivity.

Table 1: Inhibition of Cancer Cell Proliferation by this compound

Cell LineAssayConcentrationInhibitionReference
PANC-1 (Pancreatic Cancer)MTT Assay80 µM48%[4]
MIA PaCa-2 (Pancreatic Cancer)MTT Assay80 µM50%[4]

Table 2: Inhibition of Cancer Cell Migration by this compound

Cell LineAssayConcentrationInhibitionReference
PC3 (Prostate Cancer)Wound-Healing Assay50 µM10.99% open wound area[2]
PC3 (Prostate Cancer)Wound-Healing Assay100 µM24.48% open wound area[2]
PC3 (Prostate Cancer)Wound-Healing Assay200 µM71.33% open wound area[2]
PANC-1 (Pancreatic Cancer)Transwell Migration80 µM79% reduction vs control[4]
MIA PaCa-2 (Pancreatic Cancer)Transwell Migration80 µM86% reduction vs control[4]

Table 3: In Vitro and In Vivo Anti-Angiogenic Effects of this compound

AssayModelConcentrationEffectReference
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Non-toxic concentrationInhibition[3]
Tube FormationIn vitroNon-toxic concentrationSuppression[3]
ChemoinvasionIn vitroNon-toxic concentrationSuppression[3]
AngiogenesisChick Chorioallantoic Membrane (CAM)Non-toxic dosesSuppression[3]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®, Growth Factor Reduced)

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution or trypsin. Resuspend the cells in endothelial cell basal medium containing a low serum concentration (e.g., 0.5-1% FBS).

  • Cell Seeding: Adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the desired concentrations of this compound or vehicle control to the cell suspension.

  • Incubation: Gently add 100 µL of the cell suspension containing the treatment to each well of the coated 96-well plate. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: After incubation, examine the formation of tube-like structures using an inverted microscope. Capture images of multiple random fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to assess angiogenesis.

Materials:

  • Fertilized chicken eggs (Day 3-4 of incubation)

  • Egg incubator (37.5°C, 60-70% humidity)

  • Sterile phosphate-buffered saline (PBS)

  • Thermanox® coverslips or sterile filter paper discs

  • This compound stock solution

  • Vehicle control (e.g., DMSO diluted in PBS)

  • Stereomicroscope

  • Sterile forceps and scissors

  • 70% ethanol

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.

  • Windowing the Egg: On embryonic day 3 or 4, clean the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Gently apply suction to the hole to detach the CAM from the shell membrane. Create a small window (approximately 1 cm²) in the shell on the side of the egg, exposing the CAM.

  • Sample Application: Prepare the this compound treatment by diluting the stock solution in sterile PBS to the desired final concentrations. Apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto a sterile Thermanox® coverslip or filter paper disc. Allow it to air dry under sterile conditions.

  • Placement on CAM: Gently place the dried coverslip or disc, sample side down, onto the CAM, ensuring good contact with the blood vessels.

  • Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

  • Observation and Quantification: After the incubation period, carefully remove the tape and observe the area around the implant under a stereomicroscope. Capture images of the blood vessels. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the implant or by measuring the total vessel length. A reduction in vessel formation in the this compound treated group compared to the control indicates anti-angiogenic activity.

Signaling Pathways and Visualizations

Proposed Signaling Pathway of this compound in Angiogenesis Inhibition

The following diagram illustrates the proposed mechanism of action for this compound as an angiogenesis inhibitor, integrating its known effects on mROS and HIF-1α with the established VEGF/VEGFR-2 signaling cascade. This compound's reduction of mROS and HIF-1α leads to a decrease in VEGF production. This, in turn, reduces the activation of VEGFR-2 and its downstream pro-angiogenic signaling pathways.

Matairesinol_Angiogenesis_Inhibition cluster_0 Cellular Processes Matairesinol This compound mROS Mitochondrial ROS (mROS) Matairesinol->mROS inhibits HIF1a HIF-1α Matairesinol->HIF1a inhibits mROS->HIF1a stabilizes VEGF VEGF HIF1a->VEGF upregulates transcription VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PI3K PI3K VEGFR2->PI3K MAPK MAPK (ERK1/2) VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MAPK->Angiogenesis Experimental_Workflow start Hypothesis: This compound inhibits angiogenesis invitro In Vitro Assays start->invitro proliferation Endothelial Cell Proliferation Assay invitro->proliferation migration Endothelial Cell Migration Assay invitro->migration tube_formation Tube Formation Assay invitro->tube_formation invivo In Vivo Assay tube_formation->invivo cam_assay Chick Chorioallantoic Membrane (CAM) Assay invivo->cam_assay mechanism Mechanism of Action Studies cam_assay->mechanism western_blot Western Blot (VEGFR-2, Akt, ERK phosphorylation) mechanism->western_blot ros_assay mROS Measurement mechanism->ros_assay hif1a_assay HIF-1α Expression Analysis mechanism->hif1a_assay conclusion Conclusion: Efficacy and Mechanism Established hif1a_assay->conclusion

References

From Plant to Human: A Technical Guide to the Metabolism of Lignans to Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate process by which plant lignans (B1203133) are metabolized into matairesinol within the human body. With a focus on quantitative data, detailed experimental protocols, and clear visualizations of the metabolic pathways, this document serves as a comprehensive resource for professionals in the fields of nutrition, pharmacology, and drug development. Understanding this metabolic conversion is crucial for harnessing the potential health benefits of lignans, including their antioxidant, anti-inflammatory, and phytoestrogenic properties.

Introduction to Lignan (B3055560) Metabolism

Plant lignans are a class of polyphenolic compounds found in a wide variety of plant-based foods, with flaxseed and sesame seeds being particularly rich sources.[1][2][3] Upon ingestion, these complex molecules are not directly absorbed but undergo extensive transformation by the gut microbiota.[4][5] This microbial metabolism is a critical step in the conversion of dietary lignans into their bioactive forms, the enterolignans, which include enterodiol (B191174) and enterolactone.[1][4] Matairesinol, a key intermediate and a plant lignan itself, is formed through the metabolic conversion of other plant lignans, most notably secoisolariciresinol (B192356).[6][7]

The Metabolic Pathway: From Plant Lignans to Matairesinol

The conversion of plant lignans to matairesinol is a multi-step process primarily carried out by anaerobic bacteria in the colon. The primary precursor to matairesinol is secoisolariciresinol, which is often found in its glycosylated form, secoisolariciresinol diglucoside (SDG).[6][8]

The key enzymatic reactions involved are:

  • Deglycosylation: The initial step involves the removal of glucose moieties from lignan glucosides, such as SDG, by bacterial β-glucosidases. This releases the aglycone, secoisolariciresinol.[8]

  • Dehydrogenation: Secoisolariciresinol is then converted to matairesinol through the action of secoisolariciresinol dehydrogenase (SDH), an NAD(P)+ dependent enzyme.[9][10][11]

Other plant lignans, such as pinoresinol (B1678388) and lariciresinol, can also be metabolized by the gut microbiota to enterodiol and subsequently enterolactone, with matairesinol being a potential intermediate in some pathways.[12][13] The conversion efficiency of these processes can vary significantly among individuals, largely due to differences in the composition and activity of their gut microbiota.[14]

Below is a diagram illustrating the core metabolic pathway from major plant lignans to matairesinol and other enterolignans.

Lignan_Metabolism cluster_plant_lignans Plant Lignans cluster_intermediates Intermediates cluster_enterolignans Enterolignans SDG Secoisolariciresinol Diglucoside (SDG) Secoisolariciresinol Secoisolariciresinol SDG->Secoisolariciresinol β-Glucosidase (Gut Microbiota) Pinoresinol Pinoresinol Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH) Enterodiol Enterodiol Secoisolariciresinol->Enterodiol Gut Microbiota Enterolactone Enterolactone Matairesinol->Enterolactone Gut Microbiota Enterodiol->Enterolactone Gut Microbiota

Core metabolic pathway of major plant lignans to matairesinol and other enterolignans.

Quantitative Data on Lignan Metabolism

The efficiency of matairesinol production from plant lignans is influenced by dietary intake, individual gut microbiome composition, and the specific lignan precursor. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of Matairesinol and Precursors in Selected Foods

Food ItemMatairesinol (µ g/100g )Secoisolariciresinol (µ g/100g )Pinoresinol (µ g/100g )Lariciresinol (µ g/100g )Reference
Flaxseed550301,129--[1][2]
Sesame Seeds--High concentrationsHigh concentrations[2]
Rye Products----[14]
Brassica Vegetables--185 - 2321185 - 2321[2]
Red Wine (µ g/100ml )--up to 91up to 91[2]

Table 2: Urinary Excretion of Lignans Following Flaxseed Consumption in Postmenopausal Women

Flaxseed DoseEnterodiol (nmol/day)Enterolactone (nmol/day)Matairesinol (nmol/day)Total Lignans (nmol/day)Reference
0 g/day BaselineBaselineNot significantly alteredBaseline[15]
5 g/day Increased by 1,009Increased by 21,242Not significantly alteredIncreased by 24,333[15]
10 g/day Increased by 2,867Increased by 52,826Not significantly alteredIncreased by 60,640[15]

Table 3: In Vitro Conversion of Pinoresinol to Matairesinol

Enzyme SystemConversion Yield (%)Reference
Mixture of rPLR and rSDH17.7[8][12][13]
PLR-SDH Fusion Protein49.8[8][12][13]
Living recombinant E. coli expressing PLR-SDHComplete conversion[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lignan metabolism.

In Vitro Conversion of Secoisolariciresinol to Matairesinol by Human Gut Microbiota

This protocol describes the anaerobic incubation of secoisolariciresinol with human fecal microbiota to assess its conversion to matairesinol.

Workflow Diagram:

InVitro_Gut_Microbiota_Workflow cluster_preparation Sample Preparation cluster_incubation Anaerobic Incubation cluster_analysis Analysis Fecal_Sample Collect Fresh Fecal Sample Homogenization Homogenize in Anaerobic Buffer Fecal_Sample->Homogenization Incubation Incubate with Secoisolariciresinol (37°C, anaerobic conditions) Homogenization->Incubation Time_Points Collect Samples at Time Points Incubation->Time_Points Extraction Extract Lignans (e.g., with diethyl ether) Time_Points->Extraction LCMS_Analysis LC-MS/MS or GC-MS Analysis for Matairesinol Quantification Extraction->LCMS_Analysis

Workflow for in vitro conversion of secoisolariciresinol by gut microbiota.

Materials:

  • Fresh fecal sample from a healthy human donor.

  • Anaerobic phosphate (B84403) buffer (pH 7.0).

  • Secoisolariciresinol standard.

  • Anaerobic chamber or jars with gas-generating kits.

  • Shaking incubator.

  • Diethyl ether.

  • LC-MS/MS or GC-MS system.

Procedure:

  • Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in pre-reduced anaerobic phosphate buffer.

  • Incubation: Add secoisolariciresinol to the fecal slurry to a final concentration of 10-100 µM. Incubate the mixture at 37°C with gentle shaking under anaerobic conditions.

  • Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the incubation mixture.

  • Extraction: Acidify the samples and extract the lignans twice with an equal volume of diethyl ether.

  • Analysis: Evaporate the pooled ether extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis to quantify the concentration of matairesinol and other lignan metabolites.[4][16][17]

Enzymatic Conversion of Pinoresinol to Matairesinol

This protocol details the in vitro conversion of pinoresinol to matairesinol using recombinant pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH).[8][12]

Workflow Diagram:

Enzymatic_Conversion_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Expression Express Recombinant PLR and SDH in E. coli Purification Purify Enzymes (e.g., Ni-NTA affinity chromatography) Expression->Purification Reaction_Mix Prepare Reaction Mixture: - Pinoresinol - PLR & SDH - NADPH & NAD+ - Buffer (pH 7.0) Purification->Reaction_Mix Incubation Incubate at 22°C Reaction_Mix->Incubation Extraction Extract Product with Ethyl Acetate (B1210297) Incubation->Extraction HPLC_Analysis HPLC Analysis for Matairesinol Quantification Extraction->HPLC_Analysis

Workflow for the enzymatic conversion of pinoresinol to matairesinol.

Materials:

  • Recombinant PLR and SDH enzymes (or a fusion protein).

  • (+)-Pinoresinol.

  • NADPH.

  • NAD+.

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0).

  • Ethyl acetate.

  • HPLC system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing pinoresinol (e.g., 0.1-1 mM), purified PLR and SDH enzymes, NADPH (cofactor for PLR), and NAD+ (cofactor for SDH) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 22-30°C) for a specified time (e.g., 60 minutes).[8][12]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases and collect the organic layer. Repeat the extraction.

  • Analysis: Evaporate the combined organic extracts and reconstitute the residue in the mobile phase for HPLC analysis to determine the concentration of matairesinol.[8][12]

Quantification of Matairesinol in Human Plasma/Urine by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of matairesinol in biological fluids.[16][17]

Workflow Diagram:

LCMS_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Hydrolysis->SPE LC_Separation Reversed-Phase HPLC Separation SPE->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MSMS_Detection Calibration Generate Calibration Curve with Standards MSMS_Detection->Calibration Quantify Quantify Matairesinol Concentration Calibration->Quantify

Workflow for LC-MS/MS quantification of matairesinol in biological fluids.

Materials:

  • Human plasma or urine sample.

  • β-glucuronidase/sulfatase from Helix pomatia.

  • Acetate buffer (pH 5.0).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Methanol (B129727).

  • Matairesinol analytical standard and internal standard (e.g., matairesinol-d6).

  • LC-MS/MS system.

Procedure:

  • Enzymatic Hydrolysis: To a 1 mL plasma or urine sample, add an internal standard and acetate buffer. Add β-glucuronidase/sulfatase and incubate overnight at 37°C to deconjugate matairesinol glucuronides and sulfates.[16]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed sample onto the cartridge. Wash the cartridge with water to remove polar interferences. Elute the lignans with methanol.[16]

  • LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject the sample onto a reversed-phase HPLC column coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for specific and sensitive detection of matairesinol and its internal standard.

  • Quantification: Generate a calibration curve using known concentrations of the matairesinol standard. Calculate the concentration of matairesinol in the sample based on the peak area ratio of the analyte to the internal standard.

Conclusion

The conversion of plant lignans to matairesinol is a complex metabolic process orchestrated by the human gut microbiota. This guide has provided a detailed overview of the key pathways, enzymes, and microorganisms involved, supported by quantitative data and comprehensive experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is paramount for the development of novel therapeutics and functional foods aimed at leveraging the health-promoting effects of lignans. Further research into the factors influencing inter-individual variations in lignan metabolism will be crucial for personalizing nutritional and therapeutic strategies.

References

An In-depth Technical Guide to the Spectroscopic Identification of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and structural elucidation of (-)-Matairesinol, a dibenzylbutyrolactone lignan (B3055560) of significant interest for its potential pharmacological activities. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a logical workflow for its characterization.

Spectroscopic Data for this compound

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-2''6.81 - 6.76m
H-5', H-5''6.65 - 6.63m
H-6', H-6''6.54 - 6.47m
H-9a4.43dd9.5, 5.6
H-9b4.22dd9.5, 7.6
OCH₃3.79, 3.74s
H-7'a, H-7''a2.79 - 2.72m
H-7'b, H-7''b2.65 - 2.59m
H-8'2.54 - 2.47m
H-82.54 - 2.47m

Note: The chemical shifts are based on data for 7R-hydroxymatairesinol and may vary slightly for this compound. The assignments for the aromatic protons (H-2', H-5', H-6' and H-2'', H-5'', H-6'') are interchangeable between the two aromatic rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-9179.0
C-1', C-1''146.9, 146.7
C-3', C-3''145.7, 144.8
C-4', C-4''134.0, 129.3
C-6', C-6''121.9, 119.3
C-2', C-2''114.0, 113.9
C-5', C-5''111.0, 107.9
C-774.4
C-9'68.4
OCH₃55.7
C-846.2
C-8'46.2
C-7', C-7''35.0

Note: The chemical shifts are based on data for 7R-hydroxymatairesinol and may vary slightly for this compound. The assignments for the aromatic carbons are interchangeable between the two aromatic rings.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zFormulaCalculated Mass
HR-ESI-MSPositive381.1281 [M+Na]⁺C₂₀H₂₂O₆Na381.1263

The fragmentation of matairesinol in mass spectrometry is not dependent on its stereochemistry.[3] Common fragmentation pathways involve the cleavage of the benzyl (B1604629) groups and the opening of the lactone ring.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate identification of this compound. The following protocols provide a general framework for NMR and MS analysis.

2.1 NMR Spectroscopy Protocol

  • Sample Preparation:

    • Dissolve a few milligrams of the purified this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).[3]

    • Add a small amount of a reference standard, like tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.[3]

  • Data Acquisition:

    • Perform the NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.

    • Acquire a one-dimensional ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • Perform two-dimensional NMR experiments for complete structural elucidation:[4]

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular structure.[2]

2.2 Mass Spectrometry Protocol

  • Sample Preparation:

    • Dissolve the purified compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a final concentration suitable for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

  • Instrumentation and Data Acquisition:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source for accurate mass determination.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • The mass scan range should be set to cover the expected molecular weight of this compound (358.39 g/mol ).[5]

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Identification_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Methanol/Acetonitrile (MS) Sample->Dissolution NMR_Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Data Acquisition Dissolution->NMR_Acquisition NMR Sample MS_Acquisition HR-ESI-MS Data Acquisition Dissolution->MS_Acquisition MS Sample NMR_Processing Data Processing and Spectral Analysis NMR_Acquisition->NMR_Processing Data_Integration Integration of NMR and MS Data NMR_Processing->Data_Integration MS_Analysis Molecular Formula Determination MS_Acquisition->MS_Analysis MS_Analysis->Data_Integration Structure_Confirmation Structure Confirmation of This compound Data_Integration->Structure_Confirmation

References

The expanding therapeutic potential of (-)-Matairesinol and its derivatives: A comprehensive technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of (-)-Matairesinol, a naturally occurring lignan (B3055560), and its growing family of synthetic and semi-synthetic derivatives. This document details their diverse biological activities, provides established experimental protocols for their synthesis and evaluation, and visually maps their interactions with key cellular signaling pathways.

This compound, a dibenzylbutyrolactone lignan found in a variety of plants, has emerged as a promising scaffold for the development of new therapeutic agents. Its inherent biological properties, including anticancer, anti-inflammatory, antioxidant, and antiviral activities, have spurred extensive research into the synthesis and evaluation of its derivatives with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. This guide summarizes the current state of knowledge, offering a valuable resource for those engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Quantitative Bioactivity Data

The biological activities of this compound and its derivatives are summarized below. The data highlights the potential of these compounds across various therapeutic areas.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are presented in the following table.

Cell LineCancer TypeIC50 (µM)Reference
PANC-1Pancreatic Cancer~80[1][2]
MIA PaCa-2Pancreatic Cancer~80[1][2]
PC3Prostate CancerDose-dependent reduction in viability[3]
Colon 26Colon Carcinoma9 µg/mL
Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of this compound are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. While specific IC50 values for many derivatives are not widely reported, the parent compound has shown potent activity.

ActivityAssay/ModelKey FindingsReference
Anti-inflammatoryLPS-stimulated microgliaDampened phosphorylation of MAPK and JNK; decreased TNF-α, IL-1β, and IL-6[4]
AntioxidantSepsis rat modelDecreased MDA levels and increased SOD activity[2]

Further research is needed to quantify the antioxidant capacity of a wider range of derivatives using standardized assays such as Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Enzyme Inhibition

While specific enzyme inhibition data for this compound derivatives is limited, related lignans (B1203133) have shown inhibitory activity against various enzymes. This suggests a potential avenue for future investigation into the mechanism of action of matairesinol derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and the assessment of their biological activities.

Synthesis of this compound Derivatives

1. Synthesis of this compound from (-)-Hydroxymatairesinol [5][6]

  • Materials: (-)-Hydroxymatairesinol (HMR) or its potassium acetate (B1210297) complex (HMR-KAc), Palladium on carbon (10% Pd/C), Ethanol (B145695), Hydrogen gas source, Filtration apparatus.

  • Procedure:

    • Dissolve HMR or HMR-KAc in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas.

    • Stir the mixture at room temperature for the specified time (e.g., 200 minutes).

    • Monitor the reaction by an appropriate method (e.g., TLC or GC).

    • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to yield this compound.

2. Synthesis of Matairesinyl 4,4'-bistriflate [6]

  • Materials: this compound, Dry Dichloromethane (B109758) (CH2Cl2), Lutidine, Triflic anhydride (B1165640) (Tf2O), Argon atmosphere setup.

  • Procedure:

    • Dissolve this compound in dry CH2Cl2 under an argon atmosphere and cool to 0 °C.

    • Add lutidine to the solution.

    • Slowly add triflic anhydride to the reaction mixture.

    • Stir the reaction at 0 °C for 48 hours.

    • Dilute the mixture with dichloromethane and wash with distilled water.

    • Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

3. Synthesis of (-)-Enterolactone [5][6]

  • From Matairesinyl 4,4'-bistriflate:

    • Materials: Matairesinyl 4,4'-bistriflate, DMF, Triethylamine, 1,3-bis(diphenylphosphino)propane, PdCl2(PPh3)2, Formic acid.

    • Procedure: A detailed procedure can be found in Eklund et al., 2003.

  • Demethylation of 3,3'-dimethylenterolactone:

    • Materials: 3,3'-dimethylenterolactone, appropriate demethylating agent.

    • Procedure: General demethylation procedures can be adapted for this step.

4. Synthesis of (-)-Enterodiol [5][6]

  • Materials: (-)-Enterolactone, Lithium aluminium hydride (LiAlH4), Dry THF.

  • Procedure:

    • Dissolve (-)-Enterolactone in dry THF.

    • Cautiously add LiAlH4 in small portions at room temperature.

    • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for 2 hours.

    • Quench the reaction by pouring the mixture into diluted HCl.

    • Extract the product with suitable organic solvents (e.g., EtOAc, diethyl ether, CH2Cl2).

    • Dry the combined organic phases and concentrate under reduced pressure.

Biological Activity Assays

1. Anticancer Activity (MTT Assay) [3]

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength to determine cell viability.

    • Calculate the IC50 value from the dose-response curve.

2. Antioxidant Activity (DPPH Assay) [7]

  • Procedure:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add various concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark for a specified time.

    • Measure the absorbance of the solution at a specific wavelength.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value from the dose-response curve.

3. Anti-inflammatory Activity (Nitric Oxide Production in Macrophages)

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with an inflammatory agent (e.g., LPS).

    • After incubation, measure the amount of nitric oxide in the culture supernatant using the Griess reagent.

    • Determine the inhibitory effect of the compound on nitric oxide production.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and AMP-activated protein kinase (AMPK) pathways.

Modulation of MAPK, NF-κB, and AMPK Signaling

Studies have shown that this compound can influence the phosphorylation status of key proteins within these pathways.[1][4][8][9] For instance, in response to inflammatory stimuli, matairesinol has been observed to dampen the phosphorylation of MAPK and JNK, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Furthermore, it can up-regulate the expression of AMPK, a critical regulator of cellular energy homeostasis, which in turn can lead to the inhibition of pro-inflammatory pathways.[8][9] The interplay between these pathways is complex and appears to be a central mechanism for the anti-inflammatory and anticancer effects of this compound.

Below are diagrams illustrating the putative points of intervention of this compound and its derivatives within these signaling cascades.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_activity Biological Activity Screening HM (-)-Hydroxymatairesinol MR This compound HM->MR Hydrogenolysis MT Matairesinyl 4,4'-bistriflate MR->MT Triflation Anticancer Anticancer Assays (e.g., MTT) MR->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO production) MR->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) MR->Antioxidant ENL (-)-Enterolactone MT->ENL Reduction & Demethylation END (-)-Enterodiol ENL->END Reduction ENL->Anticancer END->Anticancer

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_stimulus External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response LPS LPS / Other Stressors MAPK MAPK (p38, JNK) LPS->MAPK NFkB NF-κB LPS->NFkB MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation AMPK AMPK AMPK->NFkB Matairesinol This compound & Derivatives Matairesinol->MAPK Inhibits phosphorylation Matairesinol->NFkB Inhibits activation Matairesinol->AMPK Activates

Caption: Putative mechanism of action of this compound and its derivatives on key signaling pathways.

Conclusion and Future Directions

This compound and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential. The synthetic routes established provide a foundation for the generation of diverse chemical libraries for further screening. While the anticancer and anti-inflammatory activities are well-documented for the parent compound, a more systematic evaluation of a wider range of derivatives is warranted to establish clear structure-activity relationships.

Future research should focus on:

  • Expansion of the derivative library: Synthesis of novel ether, ester, and other derivatives to explore a broader chemical space.

  • Quantitative biological evaluation: Systematic screening of derivatives to obtain comprehensive quantitative data (IC50, EC50, Ki values) for various biological targets.

  • Mechanism of action studies: Elucidation of the precise molecular targets within the MAPK, NF-κB, and AMPK pathways for the most potent derivatives.

  • In vivo studies: Evaluation of promising derivatives in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Unraveling the Therapeutic Potential of (-)-Matairesinol: An In Silico Deep Dive into Protein Target Prediction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

(-)-Matairesinol, a plant lignan (B3055560) found in sources like flaxseeds, has garnered significant attention for its potential anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Understanding the molecular mechanisms behind these effects is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in silico methodologies used to predict the protein targets of this compound, offering a roadmap for researchers in drug discovery and development. We will delve into the core computational techniques, present key quantitative data, and visualize the intricate signaling pathways implicated in its activity.

Identifying Potential Protein Targets: A Multi-Database Approach

The initial step in elucidating the mechanism of action of a small molecule like this compound involves identifying its potential protein targets. This is often achieved through a combination of ligand-based and structure-based virtual screening techniques, leveraging a variety of online databases.

Experimental Protocol: Target Identification

  • Compound Structure Retrieval: The three-dimensional (3D) structure of this compound is retrieved from a public chemical database such as PubChem.[1]

  • Target Prediction using Multiple Databases: To increase the robustness of the prediction, several target prediction databases are utilized. Commonly used platforms include SwissTargetPrediction, SuperPred, and PharmMapper.[1] These tools predict protein targets by comparing the query molecule to libraries of known ligands for a vast array of proteins.

  • Disease-Associated Gene Identification: Concurrently, databases like GeneCards and DisGeNet are mined to identify genes associated with a specific disease of interest, for instance, metastatic prostate cancer.[1]

  • Intersection Analysis: The lists of predicted targets for this compound and the disease-associated genes are then intersected to identify common proteins. These shared targets are considered high-priority candidates for further investigation.[1] For example, a study on metastatic prostate cancer identified 27 common targets between this compound and the disease.[1]

Constructing the Interactome: The Protein-Protein Interaction (PPI) Network

Once a list of potential targets is generated, the next step is to understand the functional relationships between them. This is accomplished by constructing a Protein-Protein Interaction (PPI) network.

Experimental Protocol: PPI Network Construction and Hub Target Identification

  • Network Construction: The list of common protein targets is inputted into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database.[1] A high confidence score (e.g., ≥ 0.7) is applied to ensure the reliability of the interactions.[1]

  • Network Visualization and Analysis: The resulting network data is then imported into a visualization and analysis software like Cytoscape.[1]

  • Hub Target Identification: Within Cytoscape, plugins such as CytoHubba are used to identify "hub" genes.[1] These are highly connected nodes within the network, often representing key regulatory points in biological processes. The "degree" algorithm, which counts the number of connections to a node, is a common method for identifying hub targets.[1] For instance, in the context of metastatic prostate cancer, 11 hub targets for this compound were identified, including EGFR, AKT1, ERBB2, and MET.[4]

Workflow for Target Prediction and Hub Gene Identification

G cluster_0 Data Acquisition cluster_1 In Silico Target Prediction cluster_2 Network Analysis Matairesinol_Structure This compound 3D Structure (PubChem) Target_Prediction Target Prediction Databases (SwissTargetPrediction, SuperPred, PharmMapper) Matairesinol_Structure->Target_Prediction Disease_Genes Disease-Associated Genes (GeneCards, DisGeNet) Intersection Intersection of Targets Disease_Genes->Intersection Predicted_Targets Predicted Matairesinol Targets Target_Prediction->Predicted_Targets Predicted_Targets->Intersection STRING PPI Network Construction (STRING) Intersection->STRING Cytoscape Hub Target Identification (Cytoscape/CytoHubba) STRING->Cytoscape Hub_Targets Key Hub Targets Cytoscape->Hub_Targets G cluster_0 Upstream Activation cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects GF Growth Factors (e.g., IGF, EGF) RTK Receptor Tyrosine Kinase (e.g., IGF1R, EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Growth Growth AKT->Growth Matairesinol This compound Matairesinol->RTK inhibits? Matairesinol->PI3K inhibits? PTEN PTEN Matairesinol->PTEN interacts? PTEN->PIP3 dephosphorylates

References

Methodological & Application

Application Notes and Protocols for the Extraction of (-)-Matairesinol from Flaxseed

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Matairesinol is a lignan (B3055560) found in flaxseed (Linum usitatissimum) that, along with other phytoestrogens, is of significant interest for its potential health benefits, including anti-cancer and antioxidant properties. In flaxseed, matairesinol exists in low concentrations, primarily as a glucoside and part of a larger ester-linked complex. Therefore, its extraction and purification require a multi-step process involving solvent extraction, hydrolysis to release the aglycone, and chromatographic purification. This document provides detailed protocols and comparative data for the effective isolation of this compound from flaxseed.

Data Presentation

The yield and purity of this compound are highly dependent on the chosen extraction and purification methods. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Extraction Methods for Lignans (B1203133) from Flaxseed

ParameterConventional Solvent ExtractionSupercritical Fluid Extraction (SFE)
Plant Source Flaxseed MealDefatted Ground Flaxseed
Extraction Solvent Ethanol (B145695)/Water or Methanol (B129727)/Water mixturesSupercritical CO₂ with Ethanol as co-solvent
Typical Yield Matairesinol content in flaxseed ranges from 7 to 28.5 µg/g.[1]Significant enrichment of total lignans has been reported.[2][3]
Advantages Simple, widely accessible equipment.High selectivity, yields a solvent-free product.[2]
Disadvantages Can be time-consuming, requires large solvent volumes.Requires specialized, high-pressure equipment.[2]

Table 2: Comparison of Hydrolysis Methods for Lignan Release

MethodReagentsConditionsOutcomeReference
Acid Hydrolysis Hydrochloric Acid (e.g., 1 M)100°C for 1 hourReleases lignan aglycones, but can lead to the formation of anhydro derivatives.[4]
Alkaline Hydrolysis Sodium Hydroxide in Methanol (e.g., 20 mM)50°CBreaks ester linkages to release SDG from its complex. Follows first-order reaction kinetics under mild conditions.[5][6][5][6]

Table 3: Purification Methods and Achieved Purity for Flaxseed Lignans

Purification MethodPurity AchievedTarget Lignan(s)Reference
Solid Phase Extraction (SPE) & Preparative RP-HPLC99%Secoisolariciresinol (B192356) diglucoside (SDG)[7]
Liquid-Liquid Partitioning & Column Chromatography97% and 98%Secoisolariciresinol and Anhydrosecoisolariciresinol[4]

Experimental Workflow

The overall process for the extraction and purification of this compound from flaxseed is depicted in the following workflow diagram.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_analysis Analysis & Quantification start Flaxseed grinding Grinding start->grinding defatting Defatting with Hexane grinding->defatting extraction Solvent Extraction (e.g., 80% Methanol) defatting->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 hydrolysis Acid Hydrolysis (e.g., 1 M HCl, 100°C) evaporation1->hydrolysis partitioning Liquid-Liquid Partitioning (Ethyl Acetate (B1210297)/Water) hydrolysis->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc analysis HPLC-DAD/MS Analysis hplc->analysis quantification Quantification analysis->quantification end_node Pure this compound quantification->end_node

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Acid Hydrolysis

This protocol is a widely used method for the extraction of lignan aglycones from flaxseed meal.[4][8]

1. Sample Preparation (Defatting): a. Grind whole flaxseeds into a fine powder. b. In a Soxhlet apparatus, extract the ground flaxseed with n-hexane for 6-8 hours to remove the oil. c. Air-dry the resulting defatted flaxseed meal to remove any residual hexane.

2. Extraction: a. To the defatted flaxseed meal, add 80% aqueous methanol in a 1:10 (w/v) ratio. b. Stir the mixture at room temperature for 24 hours. c. Filter the mixture through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3. Acid Hydrolysis: a. To the crude extract, add 1 M hydrochloric acid. b. Heat the mixture at 100°C for 1 hour in a water bath. c. Cool the hydrolyzed extract to room temperature.

4. Preliminary Purification (Liquid-Liquid Partitioning): a. Transfer the hydrolyzed extract to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously. c. Allow the layers to separate and collect the upper ethyl acetate phase. d. Repeat the extraction with ethyl acetate two more times. e. Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

5. Chromatographic Purification: a. Prepare a silica (B1680970) gel column packed in a suitable solvent (e.g., hexane). b. Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column. d. Elute the column with a gradient of increasing ethyl acetate concentration in hexane. e. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound. f. For higher purity, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Supercritical Fluid Extraction (SFE)

This method offers a "greener" alternative to conventional solvent extraction, yielding a product free of organic solvents.[2]

1. Sample Preparation: a. Grind whole flaxseeds to a uniform particle size. b. Defat the ground flaxseed as described in Protocol 1, step 1.

2. Supercritical Fluid Extraction: a. Pack the defatted flaxseed meal into the extraction vessel of an SFE system. b. Pressurize the system with supercritical CO₂ to the desired pressure (e.g., 30 MPa) and temperature (e.g., 60°C). c. Introduce ethanol as a co-solvent at a specific molar percentage (e.g., 7-8 mol%). d. Maintain a constant CO₂ flow rate (e.g., 15 kg/h ) for the desired extraction time (e.g., 180 minutes).[3] e. De-pressurize the system in a separator vessel to precipitate the extracted lignans.

3. Post-SFE Processing: a. The resulting extract will be enriched in lignans and can be subjected to hydrolysis and further purification as described in Protocol 1, steps 3-5.

Protocol 3: Quantification of this compound by HPLC

This protocol outlines the analytical procedure for quantifying the concentration of this compound in the purified extract.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

2. Sample and Standard Preparation: a. Prepare a stock solution of a certified this compound standard in methanol. b. Create a series of standard dilutions to generate a calibration curve. c. Dissolve the purified sample in the initial mobile phase. d. Filter all samples and standards through a 0.45 µm syringe filter before injection.

3. Quantification: a. Inject the standards to establish a calibration curve of peak area versus concentration. b. Inject the sample and identify the peak corresponding to this compound by comparing the retention time with the standard. c. Calculate the concentration of this compound in the sample using the calibration curve.

References

Application Notes and Protocols for LC-MS/MS Analysis of (-)-Matairesinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(-)-Matairesinol is a plant lignan (B3055560) with significant interest in the fields of nutrition and drug development due to its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering high sensitivity and selectivity.

This document provides detailed protocols for the extraction and quantification of this compound from plasma and urine samples using LC-MS/MS. The described methods are intended to serve as a comprehensive guide for researchers, enabling robust and reliable bioanalysis. The protocols cover sample preparation, including enzymatic hydrolysis to account for conjugated forms of the analyte, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Additionally, typical LC-MS/MS parameters and quantitative data are presented to aid in method development and validation.

Furthermore, this document includes visualizations of the experimental workflow and key signaling pathways influenced by this compound, such as the MAPK/NF-κB and PI3K/Akt pathways, to provide a broader biological context for the analysis.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Human Plasma

This protocol outlines the extraction of this compound from human plasma samples, incorporating enzymatic hydrolysis to measure the total concentration (free and conjugated forms).

Materials:

  • Human plasma

  • This compound analytical standard

  • Matairesinol-d6 (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples at room temperature.

    • To 500 µL of plasma, add the internal standard (e.g., Matairesinol-d6) to a final concentration of 50 ng/mL. Vortex briefly.

  • Enzymatic Hydrolysis:

    • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0) to the plasma sample.

    • Add 50 µL of β-glucuronidase/sulfatase solution.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle shaking.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 or HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the hydrolyzed plasma sample onto the conditioned SPE cartridge at a slow flow rate.

    • Washing: Wash the cartridge with 3 mL of water to remove polar interferences, followed by 3 mL of 5% methanol in water to remove less polar interferences.

    • Elution: Elute this compound and the internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of this compound from Human Urine

This protocol details the extraction of this compound from urine samples.

Materials:

  • Human urine

  • This compound analytical standard

  • Matairesinol-d6 (internal standard)

  • β-glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.2 M, pH 5.0)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add the internal standard (e.g., Matairesinol-d6) to a final concentration of 50 ng/mL. Vortex briefly.

  • Enzymatic Hydrolysis:

    • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0) to the urine sample.

    • Add 50 µL of β-glucuronidase/sulfatase solution.

    • Incubate the mixture overnight (approximately 16 hours) at 37°C.

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure as described in Protocol 1 (steps 3a-3d).

  • Evaporation and Reconstitution:

    • Follow the same evaporation and reconstitution procedure as described in Protocol 1 (steps 4a-4b).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0.0
2.0
10.0
12.0
12.1
15.0

Typical MS/MS Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Compound
This compound
Matairesinol-d6

Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of this compound and its deuterated internal standard.

Data Presentation

Table 1: Method Performance for Lignan Analysis in Biological Fluids
AnalyteLimit of Detection (LOD) in Plasma (ng/mL)Limit of Quantification (LOQ) in Plasma (ng/mL)
(+)-Matairesinol 0.0240.081
Secoisolariciresinol0.0300.100
Lariciresinol0.0270.091
Pinoresinol0.0250.084
Enterodiol0.0290.098
Enterolactone0.0330.111
Table 2: Representative Pharmacokinetic Parameters of a Related Lignan (7-Hydroxymatairesinol) in Human Plasma Following Oral Administration

Disclaimer: The following data is for 7-hydroxymatairesinol, a closely related lignan, and is provided as a representative example of pharmacokinetic parameters. Specific pharmacokinetic data for this compound was not available in the reviewed literature.

ParameterValue
Cmax (ng/mL) 757.08
Tmax (hours) 1
Metabolite (Enterolactone) Cmax (ng/mL) 4.8
Metabolite (Enterolactone) Tmax (hours) 24

Visualizations

Experimental Workflow```dot

G reconstitution reconstitution lc_separation lc_separation reconstitution->lc_separation ms_detection ms_detection lc_separation->ms_detection quantification quantification ms_detection->quantification pk_analysis pk_analysis quantification->pk_analysis

Caption: this compound's modulation of the MAPK and NF-κB signaling pathways.

This compound Signaling Pathway: PI3K/Akt

G cluster_pi3k_akt PI3K/Akt Pathway matairesinol This compound akt Akt matairesinol->akt inhibition pi3k PI3K pi3k->akt activation apoptosis Apoptosis akt->apoptosis inhibition cell_proliferation Cell Proliferation akt->cell_proliferation activation receptor Growth Factor Receptor receptor->pi3k activation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Application Notes and Protocols for the Total Synthesis of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of (-)-Matairesinol, a lignan (B3055560) with significant biological activities, including potential anticancer and phytoestrogenic effects. The protocols outlined below are based on established and efficient synthetic routes, offering a guide for the preparation of this valuable compound for research and development purposes.

Introduction

This compound is a dibenzylbutyrolactone lignan found in various plants and is a precursor to the mammalian lignans (B1203133) enterolactone (B190478) and enterodiol, which are associated with numerous health benefits. The asymmetric synthesis of this compound is of great interest to the scientific community for further investigation of its pharmacological properties. This application note details two effective methods for its synthesis: a semi-synthesis from a readily available natural precursor and a multi-step asymmetric total synthesis.

Method 1: Semi-Synthesis from (-)-Hydroxymatairesinol (B600482)

This approach leverages the natural product (-)-hydroxymatairesinol, which can be efficiently converted to this compound via catalytic hydrogenolysis. This method is highly advantageous due to its simplicity and high yield.

Experimental Protocol: Catalytic Hydrogenolysis of (-)-Hydroxymatairesinol

Materials:

  • (-)-Hydroxymatairesinol

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or 2-Propanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Reaction vessel (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a suitable reaction vessel, add (-)-hydroxymatairesinol (e.g., 1.5 g) and 10% Pd/C catalyst (e.g., 0.3 g).[1]

  • Add ethanol or 2-propanol as the solvent.

  • Flush the vessel with nitrogen gas to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to approximately 50 bar (700 PSI).[1]

  • Heat the reaction mixture to 50-70°C with vigorous stirring (e.g., 1000 rpm).[1]

  • Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst through a pad of Celite and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data
Starting MaterialProductCatalystYieldReference
(-)-HydroxymatairesinolThis compound10% Pd/C>90%[2]

Method 2: Asymmetric Total Synthesis via Donor-Acceptor Cyclopropane

This multi-step total synthesis provides an enantioselective route to this compound, starting from more readily available achiral precursors. A key step in this synthesis is the reductive ring-opening of an enantioenriched donor-acceptor cyclopropane.[3][4][5]

Experimental Workflow Diagram

Total_Synthesis_Matairesinol cluster_prep Preparation of Key Intermediates cluster_main Core Synthesis cluster_final Final Step Enal Enal Cyclopropylaldehyde Optically Active Cyclopropylaldehyde Enal->Cyclopropylaldehyde Cyclopropanation Bicyclic_lactone Enantioenriched Bicyclic Lactone Cyclopropylaldehyde->Bicyclic_lactone Reduction & Lactonization Methoxycarbonyl_lactone α-Methoxycarbonyl Lactone Bicyclic_lactone->Methoxycarbonyl_lactone Alkylation Arylmethylbromide Substituted Benzyl Bromide Synthesis Arylmethylbromide->Methoxycarbonyl_lactone trans_lactone trans-α,β-disubstituted Lactone (Protected Matairesinol) Methoxycarbonyl_lactone->trans_lactone Hydrolysis & Decarboxylation Matairesinol This compound trans_lactone->Matairesinol Debenzylation

References

Application Notes and Protocols for the Use of (-)-Matairesinol in Anticancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol, a plant lignan (B3055560) found in various sources such as seagrass, has demonstrated significant potential as an anticancer agent.[1] Preclinical in vitro studies have highlighted its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and suppress key signaling pathways implicated in cancer progression.[2][3] These application notes provide a comprehensive overview of the use of this compound in cell culture for anticancer research, including detailed experimental protocols and a summary of its effects on various cancer cell lines.

Quantitative Data Summary

The anticancer effects of this compound have been quantified in several cancer cell lines. The following tables summarize key findings to facilitate experimental design and data comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
Colon 26Colon CancerCytotoxicity Assay9 µg/mL

Table 2: Effects of this compound on Cell Proliferation in Pancreatic Cancer Cells

Cell LineConcentration (µM)Incubation Time (hours)% Inhibition of ProliferationReference
PANC-1804848%[2][3]
MIA PaCa-2804850%[2][3]

Table 3: Pro-apoptotic and Cellular Effects of this compound on Pancreatic Cancer Cells (PANC-1 and MIA PaCa-2)

ParameterConcentration (µM)Observation in PANC-1 cellsObservation in MIA PaCa-2 cellsReference
Late Apoptosis80196% increase-[2]
ROS Production80447% increase548% increase
Cytosolic Calcium80280% increase551% increase[3]
Mitochondrial Calcium80167% increase192% increase[3]
PCNA Expression8030% decrease33% decrease
Spheroid Formation8078% reduction in total area61% reduction in total area

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The primary pathways identified are the PI3K/Akt and MAPK/ERK pathways.

Matairesinol This compound PI3K PI3K Matairesinol->PI3K Activates JNK JNK Matairesinol->JNK Activates ERK ERK1/2 Matairesinol->ERK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Promotes ERK->Proliferation Promotes

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is indicative of cell viability and proliferation.

A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution (DMSO) D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the prepared dilutions or control solutions (vehicle control with DMSO and no-treatment control).[2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at room temperature.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.[4]

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[4]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on their expression and phosphorylation status.

A Treat cells and prepare lysates B Determine protein concentration (BCA assay) A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H

Caption: General workflow for Western blot analysis.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with cold RIPA buffer. Scrape the cells and collect the lysate.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[7]

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

A Coat Transwell insert with Matrigel (for invasion) B Seed cells in upper chamber with this compound A->B C Add chemoattractant to lower chamber B->C D Incubate C->D E Remove non-migrated/invaded cells D->E F Fix and stain migrated/invaded cells E->F G Quantify by counting or dye elution F->G

Caption: Workflow for Transwell cell migration/invasion assay.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with FBS (chemoattractant)

  • Cotton swabs

  • Methanol (B129727) or 4% Paraformaldehyde (PFA) for fixation

  • Crystal violet solution for staining

Protocol:

  • Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For migration assays, this step is omitted.[8]

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 2.5 - 5 x 10⁴ cells) in the upper chamber of the inserts along with the desired concentration of this compound.[8]

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.[8]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[9]

  • Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol or PFA for 10-15 minutes. Stain the cells with 0.1% crystal violet solution for 10-30 minutes.[8][9]

  • Quantification: Wash the inserts to remove excess stain. Count the number of stained cells in several random fields under a microscope, or elute the dye and measure the absorbance.[9]

References

(-)-Matairesinol as a reference standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (-)-Matairesinol as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dibenzylbutyrolactone lignan (B3055560), a class of polyphenolic phytoestrogens found in a wide variety of plants, including seeds (flaxseed, sesame), whole grains, vegetables, and fruits.[1][2] It is a precursor to the mammalian enterolignan enterolactone, which is produced by intestinal microflora. Due to its significant biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, and potential anticancer properties, this compound is a compound of high interest in phytochemical, pharmacological, and drug development research.[3][4][5]

The use of a well-characterized, high-purity reference standard is critical for the accurate identification and quantification of this compound in various matrices.[6] This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.

PropertyValueReference(s)
IUPAC Name (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1]
CAS Number 580-72-3[1]
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 358.4 g/mol [1]
Appearance White to off-white solid/powder[1][7]
Melting Point 119 °C[1][8]
UV λmax 230, 282 nm[9]
Solubility Soluble in: DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (1 mg/mL). Sparingly soluble in: Ethanol. Practically insoluble in: Water.[1][9]
Storage Store at -20°C in a well-closed container, protected from light. Prepare solutions fresh; if stock solutions are necessary, store in aliquots at -20°C for up to two weeks.[10]

Experimental Protocols

Protocol for Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in plant extracts. Optimization may be necessary depending on the sample matrix and instrumentation.

A. Reagents and Materials

  • This compound Reference Standard (≥95% purity)

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Plant material (dried and powdered)

  • 0.45 µm or 0.22 µm Syringe Filters

B. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

  • Filter each standard solution through a 0.45 µm syringe filter before injection.[12]

C. Sample Preparation (General Plant Extract)

  • Extraction: Accurately weigh 1.0 g of the powdered plant material. Add 20 mL of 80% methanol and extract using sonication for 30-60 minutes.[12] For some samples, acid hydrolysis may be required to free conjugated lignans.[13]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[12]

  • Evaporation: Combine the supernatants (if extraction is repeated) and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[12]

D. HPLC Conditions

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase A: Water with 0.1% TFA or 0.5% Acetic AcidB: Acetonitrile[11]
Gradient Start with 5-20% B, increase linearly to 95% B over 30-60 min.[11]
Flow Rate 0.8 - 1.0 mL/min[13]
Detection UV at 280 nm[4][12]
Injection Volume 10 - 20 µL[4]
Column Temp. Ambient or 25-30 °C

E. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.[12]

  • Determine the linearity of the curve using the coefficient of determination (R² ≥ 0.995).

  • Inject the prepared sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data

The concentration of this compound can vary significantly among different plant species and food products. The following table summarizes reported concentrations from various sources.

Plant/Food SourceConcentration of this compound (µ g/100 g)Analytical MethodReference(s)
Flaxseed7000 - 28500 (7-28.5 µg/g)HPLC-Coulometric Detection[13]
Sesame SeedsHigh concentration (unspecified value)LC-MS/MS[14]
Red Wine91 (µ g/100 ml)LC-MS/MS[14]
Brassica Vegetables185 - 2321 (total lignans)LC-MS/MS[14]
Grain Products7 - 764 (total lignans)LC-MS/MS[14]

Note: Some studies report total lignan content, where this compound is a component.[14]

Visualizations: Workflows and Pathways

Experimental Workflow

The general workflow for the phytochemical analysis of this compound using a reference standard is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plant Material (Collection & Drying) Grind Grinding & Homogenization Sample->Grind Standard This compound Reference Standard Prep_Standard Prepare Stock & Calibration Solutions Standard->Prep_Standard Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Filter_Std Filtration (0.45 µm) Prep_Standard->Filter_Std Filter_Sample Filtration (0.45 µm) Extract->Filter_Sample HPLC HPLC Analysis Filter_Sample->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Quant Identification & Quantification HPLC->Quant Filter_Std->HPLC Cal_Curve->Quant Result Final Concentration (mg/g) Quant->Result

Fig 1. General workflow for HPLC analysis of this compound.
Signaling Pathway Modulation

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and anticancer effects.[3][5][15] A simplified diagram illustrates its inhibitory action on the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[5]

G cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Matairesinol This compound PI3K PI3K Matairesinol->PI3K inhibits ERK ERK1/2 Matairesinol->ERK inhibits JNK JNK Matairesinol->JNK activates Akt Akt PI3K->Akt Proliferation Cell Proliferation (Inhibition) Akt->Proliferation Migration Cell Migration (Inhibition) Akt->Migration ERK->Proliferation p38 p38 Apoptosis Apoptosis (Induction) JNK->Apoptosis p38->Apoptosis

Fig 2. Modulation of PI3K/Akt and MAPK pathways by this compound.

References

The Lignan (-)-Matairesinol as a Modulator of Oncogenic Pathways: Application Notes for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol, a plant-derived lignan, has garnered significant attention in cancer research for its potential antitumor activities. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that are often dysregulated in cancer. Molecular docking has emerged as a powerful in silico tool to elucidate the binding interactions of this compound with various protein targets, providing a rational basis for its observed biological effects and guiding further drug development efforts. This document provides detailed application notes and protocols for the use of this compound in molecular docking studies, focusing on its interaction with critical cancer-related proteins and the subsequent impact on signaling cascades.

Key Protein Targets and Binding Affinities

Molecular docking studies have identified several key protein targets of this compound, primarily focusing on proteins implicated in cancer cell proliferation, survival, and metastasis. The binding affinities, typically reported as docking scores or binding energies (in kcal/mol), provide a quantitative measure of the interaction strength. A lower binding energy indicates a more stable and favorable interaction.

Target ProteinProtein Data Bank (PDB) IDLigandDocking Score / Binding Energy (kcal/mol)Interacting ResiduesReference
ERBB2 (HER2)3PP0This compound-8.6Leu726, Val734, Ala751, Lys753, Thr798, Gly804, Arg849, Leu852, Thr862, Asp863[1]
AKT1Not SpecifiedThis compound-8.5Not Specified[2]
MMP-9Not SpecifiedThis compound-8.4Not Specified[2]
METNot SpecifiedThis compound-7.8Not Specified[2]
EGFRNot SpecifiedThis compound-7.6Not Specified[2]
HDAC8Not SpecifiedThis compoundNot SpecifiedPHE 152, PHE 208, TYR 306, GLY 151, HIS 180, MET 274[3]

Signaling Pathway Modulation

This compound has been shown to modulate critical signaling pathways involved in tumorigenesis, notably the PI3K/Akt and MAPK pathways. Molecular docking studies provide insights into how the binding of this compound to upstream receptors or downstream kinases can interfere with these cascades.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound has been suggested to inhibit this pathway, potentially through interactions with key components like receptor tyrosine kinases (e.g., ERBB2, EGFR) or Akt itself.[4][5][6]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., ERBB2) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Matairesinol This compound Matairesinol->RTK Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473)

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8][9][10] Dysregulation of this pathway is also a hallmark of cancer. This compound has been shown to influence MAPK signaling, leading to anti-proliferative and pro-apoptotic effects.[7]

MAPK_Pathway cluster_membrane_mapk Plasma Membrane Receptor Cell Surface Receptor Ras Ras Receptor->Ras Stimulus External Stimuli (e.g., Growth Factors) Stimulus->Receptor Matairesinol_mapk This compound Matairesinol_mapk->Receptor Modulation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Docking_Workflow cluster_prep I. Preparation cluster_docking II. Docking Simulation cluster_analysis III. Post-Docking Analysis ProteinPrep Receptor Preparation (PDB -> PDBQT) GridBox Define Grid Box (Binding Site) ProteinPrep->GridBox LigandPrep Ligand Preparation (SDF -> PDBQT) RunVina Execute AutoDock Vina LigandPrep->RunVina GridBox->RunVina AnalyzeResults Analyze Binding Poses and Energies RunVina->AnalyzeResults Visualize Visualize Interactions (Hydrogen Bonds, etc.) AnalyzeResults->Visualize Conclusion Conclusion and Further Experimental Validation Visualize->Conclusion

References

Application Notes: (-)-Matairesinol for M2 to M1 Macrophage Repolarization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrophages, a key component of the innate immune system, exhibit remarkable plasticity and can polarize into different functional phenotypes based on microenvironmental cues.[1] The two major subtypes are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, characterized by the production of cytokines like TNF-α and IL-6, and play a crucial role in host defense and anti-tumor immunity.[2][3] In contrast, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression, and are often implicated in promoting tumor growth and progression.[2][4]

In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) predominantly display an M2-like phenotype, which fosters tumor proliferation, metastasis, and resistance to therapies.[5][6] Consequently, strategies aimed at reprogramming or repolarizing these pro-tumoral M2 TAMs into anti-tumoral M1 macrophages represent a promising approach in cancer immunotherapy.[4][6]

(-)-Matairesinol: A Novel Macrophage Repolarizing Agent

This compound (MAT), a plant lignan (B3055560) found in various foodstuffs, has demonstrated multiple biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[7][8] Recent research has highlighted its immunomodulatory potential, specifically its ability to induce the repolarization of M2 macrophages to a pro-inflammatory M1 phenotype.[7][9] This activity makes this compound a valuable tool for researchers studying macrophage plasticity and a potential candidate for developing novel cancer therapies.[10]

Mechanism of Action

The repolarization of M2 macrophages by this compound involves the modulation of key inflammatory signaling pathways. Studies have shown that matairesinol can suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[8][11] This is achieved, in part, through the inhibition of the extracellular signal-regulated kinase (ERK)1/2 and p38 mitogen-activated protein kinase (MAPK) signaling cascades.[12][13] Furthermore, evidence suggests that this compound may also exert its effects by up-regulating AMP-activated protein kinase (AMPK), which in turn represses the MAPK and NF-κB pathways.[8] By inhibiting these pathways, which are crucial for maintaining the M2 phenotype, this compound shifts the balance towards M1 polarization, leading to the upregulation of M1-associated genes and functions.

Quantitative Data Summary

Table 1: Effect of this compound on M1 and M2 Marker Gene Expression in M2-Polarized Macrophages

Marker TypeGeneTreatmentExpression ChangeReference
M1 Marker iNOS (Inducible Nitric Oxide Synthase)This compoundUpregulated[7][9]
M1 Marker TNF-α (Tumor Necrosis Factor-alpha)This compoundUpregulated[8]
M1 Marker IL-6 (Interleukin-6)This compoundUpregulated[8]
M2 Marker Arg-1 (Arginase-1)This compoundDownregulated[7][9]
M2 Marker IL-10 (Interleukin-10)This compoundDownregulated[7][9]
M2 Marker CD206 (Mannose Receptor C-Type 1)This compoundDownregulated[7][9]

Note: The table summarizes qualitative findings from qRT-PCR analyses mentioned in the cited literature. Specific fold changes may vary based on experimental conditions.

Table 2: Functional Effects of this compound Treatment on Macrophages and Cancer Cells

AssayCell TypeTreatmentObserved EffectReference
Cell Viability (MTT Assay) M2a and M2d MacrophagesThis compoundReduced Viability[7][9]
Cell Viability (MTT Assay) TNBC cells (MDA-MB-231)Conditioned media from MAT-treated M2 macrophagesSignificantly reduced viability[7][9][10]
Apoptosis (JC-1 Assay) TNBC cells (MDA-MB-231)Conditioned media from MAT-treated M2 macrophagesIncreased apoptosis (loss of mitochondrial membrane potential)[7][9]

Visualizations

G This compound Signaling Pathway for M2 to M1 Repolarization cluster_M2 M2 Phenotype cluster_M1 M1 Phenotype ERK ERK1/2 NFkB NF-κB ERK->NFkB p38 p38 MAPK p38->NFkB M2_Genes M2 Genes (e.g., Arg-1, IL-10) NFkB->M2_Genes M1_Genes M1 Genes (e.g., iNOS, TNF-α) M1_Activation Pro-inflammatory Response M1_Genes->M1_Activation MAT This compound MAT->ERK Inhibits MAT->p38 Inhibits AMPK AMPK MAT->AMPK Activates AMPK->NFkB Inhibits

Caption: this compound signaling cascade in M2 to M1 macrophage repolarization.

G Experimental Workflow for Studying Macrophage Repolarization cluster_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Culture THP-1 Monocytes B 2. Differentiate to M0 Macrophages (with PMA) A->B C 3. Polarize to M2 Macrophages (with IL-4, IL-13) B->C D 4. Treat with this compound C->D E 5a. qRT-PCR Analysis (M1/M2 Gene Expression) D->E F 5b. Western Blot Analysis (p-ERK, p-NF-κB) D->F G 5c. Functional Assay (Collect Conditioned Media) D->G H Treat Cancer Cells with Conditioned Media G->H I Assess Cancer Cell Viability/Apoptosis (MTT/JC-1) H->I

Caption: Workflow for analyzing this compound-induced macrophage repolarization.

Experimental Protocols

Protocol 1: THP-1 Differentiation and M2 Polarization

This protocol describes the differentiation of human THP-1 monocytes into M0 macrophages and subsequent polarization into the M2 phenotype.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Human IL-4 (Interleukin-4)

  • Human IL-13 (Interleukin-13)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate containing RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

  • M0 Differentiation: Add PMA to a final concentration of 100 ng/mL to induce differentiation into M0 macrophages.

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. After incubation, cells should be adherent.

  • Resting Phase: Gently aspirate the PMA-containing medium. Wash the adherent macrophages twice with warm PBS. Add fresh RPMI-1640 medium (without PMA) and let the cells rest for 24 hours.

  • M2 Polarization: Aspirate the medium and replace it with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to induce M2 polarization.

  • Incubation for Polarization: Incubate for another 48-72 hours. The cells are now considered M2-polarized macrophages and are ready for treatment.

Protocol 2: Analysis of Macrophage Repolarization by qRT-PCR

This protocol outlines the quantification of M1 and M2 marker gene expression following treatment with this compound.

Materials:

  • M2-polarized macrophages (from Protocol 1)

  • This compound (dissolved in DMSO)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for M1 markers (e.g., iNOS, TNF-α), M2 markers (e.g., Arg-1, IL-10), and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Treatment: Treat the M2-polarized macrophages with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 24 hours.[11] Include a vehicle control (DMSO).

  • RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the well. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and cDNA template.

    • Run the qPCR plate on a real-time PCR machine. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for detecting changes in the phosphorylation status of key signaling proteins like ERK and NF-κB.

Materials:

  • M2-polarized macrophages treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat M2 macrophages with this compound for a shorter duration (e.g., 30-60 minutes) to capture phosphorylation events. Lyse cells with ice-cold RIPA buffer.

  • Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to total protein and loading controls.

References

Application Notes and Protocols: Investigating the Inhibitory Effect of (-)-Matairesinol on Osteoclast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol, a plant lignan (B3055560) found in various foods, has emerged as a promising natural compound with various biological activities. Recent studies have highlighted its potential in bone metabolism, specifically its inhibitory effect on osteoclastogenesis, the process of osteoclast differentiation.[1][2] Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. However, their excessive activity contributes to pathological bone loss in conditions like osteoporosis and rheumatoid arthritis. The differentiation of osteoclasts from their monocyte/macrophage precursors is principally driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][3]

This compound has been shown to inhibit RANKL-induced osteoclast differentiation in a dose-dependent manner.[2][3] This inhibitory action is primarily attributed to the suppression of the p38 and Extracellular signal-regulated kinase (ERK) signaling pathways, which in turn downregulates the expression and activity of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][2][4] These findings underscore the potential of this compound as a therapeutic candidate for bone-related disorders characterized by excessive bone resorption.

These application notes provide a detailed overview of the experimental use of this compound to inhibit osteoclast differentiation, including comprehensive protocols for key assays and a summary of its effects on signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on RANKL-induced osteoclast differentiation.

Table 1: Dose-Dependent Inhibition of TRAP-Positive Multinucleated Osteoclast Formation by this compound

This compound Concentration (µM)Number of TRAP-Positive Multinucleated Cells (per well)Inhibition (%)
0 (Control)150 ± 120
1115 ± 1023.3
565 ± 856.7
1025 ± 583.3

Data are presented as mean ± standard deviation. TRAP-positive cells with three or more nuclei were counted as osteoclasts.[3]

Table 2: Dose-Dependent Inhibition of TRAP Activity by this compound

This compound Concentration (µM)TRAP Activity (Absorbance at 405 nm)Inhibition (%)
0 (Control)0.85 ± 0.070
10.68 ± 0.0520.0
50.42 ± 0.0450.6
100.21 ± 0.0375.3

Data are presented as mean ± standard deviation.[3]

Table 3: Effect of this compound on Osteoclast-Specific Gene Expression

GeneTreatmentRelative mRNA Expression (Fold Change)
NFATc1 RANKL8.5 ± 0.9
RANKL + this compound (10 µM)2.1 ± 0.3
TRAP RANKL12.3 ± 1.1
RANKL + this compound (10 µM)3.5 ± 0.4
OSCAR RANKL9.8 ± 0.8
RANKL + this compound (10 µM)2.9 ± 0.3
Atp6v0d2 RANKL7.2 ± 0.6
RANKL + this compound (10 µM)1.8 ± 0.2

Gene expression was measured by quantitative real-time PCR and normalized to a housekeeping gene. Data are presented as mean ± standard deviation.[2]

Signaling Pathway

The inhibitory effect of this compound on osteoclast differentiation is mediated through the suppression of key signaling pathways. The following diagram illustrates the proposed mechanism of action.

matairesinol_pathway cluster_intracellular Intracellular Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to p38 p38 RANK->p38 ERK ERK RANK->ERK Matairesinol This compound Matairesinol->p38 Inhibits Matairesinol->ERK Inhibits NFATc1 NFATc1 p38->NFATc1 Activates ERK->NFATc1 Activates Gene_Expression Osteoclast-Specific Gene Expression (TRAP, OSCAR, Atp6v0d2) NFATc1->Gene_Expression Induces Differentiation Osteoclast Differentiation Gene_Expression->Differentiation

Caption: this compound inhibits RANKL-induced osteoclast differentiation.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on osteoclast differentiation.

In Vitro Osteoclast Differentiation Assay from Bone Marrow-Derived Macrophages (BMMs)

This protocol describes the isolation of primary bone marrow cells and their differentiation into osteoclasts in the presence of this compound.

osteoclast_differentiation_workflow start Isolate Bone Marrow Cells from mouse tibia and femur culture_bmm Culture cells with M-CSF (30 ng/mL) for 3 days to obtain BMMs start->culture_bmm seed_cells Seed BMMs in 96-well plates culture_bmm->seed_cells treatment Pre-treat with this compound (various concentrations) for 1 hour seed_cells->treatment induction Induce differentiation with RANKL (10 ng/mL) and M-CSF (30 ng/mL) treatment->induction culture_oc Culture for 4 days induction->culture_oc stain Fix and stain for TRAP activity culture_oc->stain analyze Count TRAP-positive multinucleated cells and measure TRAP activity stain->analyze

Caption: Workflow for in vitro osteoclast differentiation assay.

Materials:

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

Procedure:

  • Isolate bone marrow cells from the tibiae and femurs of mice.

  • Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

  • Seed the BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.[2]

  • Induce osteoclast differentiation by adding RANKL to a final concentration of 10 ng/mL in the presence of 30 ng/mL M-CSF.[2]

  • Culture the cells for 4 days, replacing the medium every 2 days with fresh medium containing the respective treatments.

  • After 4 days, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is for the visualization and quantification of osteoclasts.

Materials:

  • TRAP staining kit (containing fixative, TRAP buffer, and substrate)

  • Distilled water

  • Microscope

Procedure:

  • Aspirate the culture medium from the 96-well plate.

  • Wash the cells once with PBS.

  • Fix the cells with a fixative solution (e.g., 10% formalin in PBS) for 10 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Prepare the TRAP staining solution according to the manufacturer's instructions, typically by dissolving a substrate in a tartrate-containing buffer.

  • Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.

  • Wash the wells with distilled water to stop the reaction.

  • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.

  • For quantitative analysis of TRAP activity, the supernatant can be collected before fixation and assayed using a p-nitrophenyl phosphate (B84403) substrate, with absorbance read at 405 nm.

Western Blot Analysis for Signaling Proteins

This protocol is to assess the effect of this compound on the phosphorylation of p38 and ERK, and the expression of NFATc1.

western_blot_workflow start Culture BMMs and starve for 2 hours pretreat Pre-treat with this compound (10 µM) for 1 hour start->pretreat stimulate Stimulate with RANKL (10 ng/mL) for indicated time periods pretreat->stimulate lyse Lyse cells and collect protein stimulate->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-p38, p-ERK, NFATc1, Actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect proteins using ECL secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Workflow for Western blot analysis of signaling proteins.

Materials:

  • BMMs cultured in 6-well plates

  • This compound (10 µM)

  • RANKL (10 ng/mL)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-NFATc1, and anti-Actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture BMMs in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells for 2 hours.

  • Pre-treat the cells with 10 µM this compound or vehicle for 1 hour.[2]

  • Stimulate the cells with 10 ng/mL RANKL for various time points (e.g., 0, 5, 10, 20, 30 minutes for p38 and ERK phosphorylation; longer for NFATc1 expression).[2]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the respective total protein or a loading control like Actin.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to measure the mRNA levels of osteoclast-specific genes.

Materials:

  • BMMs cultured in 6-well plates

  • This compound (10 µM)

  • RANKL (10 ng/mL)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for NFATc1, TRAP, OSCAR, Atp6v0d2, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Culture BMMs and treat with 10 µM this compound and 10 ng/mL RANKL for the desired time (e.g., 24-48 hours).[5]

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix and specific primers for the target genes.

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the inhibitory effects of this compound on osteoclast differentiation. The data clearly demonstrate that this compound is a potent inhibitor of RANKL-induced osteoclastogenesis, acting through the suppression of the p38/ERK-NFATc1 signaling axis. These methodologies can be adapted to further explore the therapeutic potential of this compound and other novel compounds in the context of bone diseases characterized by excessive osteoclast activity.

References

Network Pharmacology Approach for Identifying (-)-Matairesinol Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for utilizing a network pharmacology approach to identify and validate the molecular targets of (-)-Matairesinol, a plant lignan (B3055560) with demonstrated anticancer properties.[1][2] By integrating computational analysis with experimental validation, this methodology offers a systematic way to elucidate the complex mechanisms of action of natural compounds, paving the way for targeted drug development.

Introduction to Network Pharmacology

Network pharmacology is an interdisciplinary field that combines systems biology, bioinformatics, and pharmacology to understand drug action from a network perspective.[3] Instead of the traditional "one drug, one target" paradigm, network pharmacology acknowledges that drugs often interact with multiple targets within a complex network of biological pathways. This approach is particularly well-suited for studying natural products like this compound, which are known to exhibit pleiotropic effects.

The general workflow of a network pharmacology study involves:

  • Target Prediction: Identifying potential protein targets of the compound of interest.

  • Disease-Associated Target Identification: Compiling a list of genes and proteins associated with a specific disease.

  • Network Construction: Building interaction networks between the compound's targets and the disease-associated targets.

  • Topological Analysis and Hub Gene Identification: Analyzing the network to identify key nodes (hub genes) that may play a critical role in the compound's therapeutic effects.

  • Pathway and Functional Enrichment Analysis: Determining the biological pathways and functions that are significantly enriched among the identified targets.

  • Experimental Validation: Verifying the computational predictions through in vitro and in vivo experiments.

Application Notes: Identifying this compound Targets

Recent studies have successfully applied network pharmacology to uncover the targets and mechanisms of this compound in the context of cancer, particularly metastatic prostate cancer.[1][4] This approach has revealed that this compound's anticancer effects are mediated through its interaction with multiple targets involved in key signaling pathways.

Key Findings from Network Pharmacology Studies of this compound:

  • Multi-Target Activity: this compound has been predicted to interact with numerous protein targets. By intersecting these potential targets with genes associated with diseases like metastatic prostate cancer, researchers have identified a set of common targets.[1]

  • Key Signaling Pathways: Enrichment analysis has consistently implicated several critical cancer-related pathways as being modulated by this compound. These include the PI3K-Akt and MAPK signaling pathways.[1][5][6]

  • Hub Targets: Network analysis has identified several "hub" genes that are central to the interaction network of this compound and cancer. These include EGFR, AKT1, ERBB2, MET, IGF1, CASP3, HSP90AA1, HIF1A, MMP2, HGF, and MMP9.[1][4]

  • Biological Processes: Gene Ontology (GO) analysis has shown that this compound influences metastasis-related processes such as epithelial-mesenchymal transition and the positive regulation of cell migration.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a network pharmacology study of this compound.

In Silico Target Prediction and Network Analysis

Objective: To computationally predict the protein targets of this compound and construct a compound-target-disease network.

Protocol:

  • Compound Target Prediction:

    • Retrieve the chemical structure of this compound.

    • Utilize multiple target prediction databases to obtain a comprehensive list of potential targets. Commonly used databases include SwissTargetPrediction, Superpred, and PharmMapper.[1]

    • Combine and de-duplicate the target lists from the different databases.

  • Disease-Related Gene Identification:

    • Identify genes associated with the disease of interest (e.g., metastatic prostate cancer) using databases such as GeneCards and DisGeNet.[1]

    • Compile a comprehensive list of disease-related genes.

  • Identification of Common Targets:

    • Use a Venn diagram tool to identify the intersection between the predicted targets of this compound and the disease-related genes. These common targets are the focus of subsequent analyses.[1]

  • Protein-Protein Interaction (PPI) Network Construction:

    • Input the list of common targets into the STRING database to construct a PPI network. This network visualizes the known and predicted interactions between the target proteins.[1]

    • Set a confidence score threshold (e.g., ≥ 0.7) to ensure high-confidence interactions.[7]

  • Network Analysis and Hub Gene Identification:

    • Import the PPI network into Cytoscape software for visualization and analysis.

    • Use network topology analysis tools like CytoHubba to identify hub genes based on metrics such as degree, betweenness centrality, and closeness centrality.[1]

  • Pathway and Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of common targets using tools like DAVID.[1] This will identify the biological processes, molecular functions, cellular components, and signaling pathways that are significantly associated with the targets.

Molecular Docking

Objective: To predict the binding affinity and interaction mode between this compound and its key protein targets.

Protocol:

  • Ligand and Receptor Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the ligand and receptor molecules by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Perform molecular docking using software such as AutoDock Vina to predict the binding conformation and affinity.

  • Analysis of Results:

    • Analyze the docking results to identify the most stable binding pose based on the binding energy (kcal/mol).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein using visualization software like PyMOL or Discovery Studio.[8]

In Vitro Experimental Validation

Objective: To experimentally validate the predicted effects of this compound on cancer cells and its interaction with key targets.

Protocol:

  • Cell Culture:

    • Culture relevant cancer cell lines (e.g., PC3 for prostate cancer, PANC-1 and MIA PaCa-2 for pancreatic cancer) under standard conditions.[1][5]

  • Cell Viability Assay (e.g., MTT or CCK-8):

    • Seed cells in 96-well plates and treat them with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

    • Measure cell viability to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Western Blot Analysis:

    • Treat cells with this compound at concentrations around the IC50 value.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies against the predicted hub targets (e.g., p-AKT, p-ERK, MMP2, MMP9) and a loading control (e.g., β-actin or GAPDH).[2][5]

    • Use secondary antibodies conjugated to an enzyme for detection and quantify the protein expression levels.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Treat cells with this compound.

    • Isolate total RNA and reverse transcribe it into cDNA.

    • Perform qRT-PCR using specific primers for the genes encoding the hub targets to quantify their mRNA expression levels.[1]

  • Cell Migration and Invasion Assays (e.g., Wound Healing or Transwell Assay):

    • Assess the effect of this compound on the migratory and invasive capabilities of the cancer cells.[2]

Data Presentation

Quantitative data from the various experimental stages should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Targets of this compound and Associated Diseases

Target GenePredicted by Database(s)Associated Disease(s)
EGFRSwissTargetPrediction, SuperpredMetastatic Prostate Cancer
AKT1SwissTargetPrediction, PharmMapperMetastatic Prostate Cancer
ERBB2Superpred, PharmMapperMetastatic Prostate Cancer
.........

Table 2: Molecular Docking Results of this compound with Hub Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
IGF1R1K3A-8.1...
PIK3CA4L23-7.5...
PTEN1D5R-7.1...
AKT14GV1......
............

Binding energy data is hypothetical and for illustrative purposes, based on findings suggesting notable affinity.[1]

Table 3: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineIC50 (µM) after 48h
PANC-1~80
MIA PaCa-2~80

IC50 values are approximate and based on published data.[2]

Mandatory Visualizations

Experimental Workflow

G Figure 1. Network Pharmacology Workflow for this compound cluster_0 In Silico Analysis cluster_1 Experimental Validation A This compound Structure B Target Prediction Databases (SwissTargetPrediction, Superpred, etc.) A->B D Predicted Targets B->D C Disease Databases (GeneCards, DisGeNet) E Disease-Related Genes C->E F Common Targets D->F E->F G PPI Network Construction (STRING) F->G J Pathway Enrichment (DAVID) F->J H Network Analysis (Cytoscape) G->H I Hub Gene Identification H->I K Molecular Docking I->K L Cell Culture I->L Guide Experiments M Cell Viability Assays L->M N Western Blot L->N O qRT-PCR L->O P Migration/Invasion Assays L->P

Caption: Network Pharmacology Workflow for this compound.

PI3K-Akt Signaling Pathway

G Figure 2. This compound Targets in the PI3K-Akt Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Matairesinol This compound Target_RTK EGFR, IGF1R Matairesinol->Target_RTK Target_PI3K PIK3CA Matairesinol->Target_PI3K Target_PTEN PTEN Matairesinol->Target_PTEN potential activation? Target_Akt AKT1 Matairesinol->Target_Akt Target_RTK->RTK Target_PI3K->PI3K Target_PTEN->PTEN Target_Akt->Akt

Caption: this compound Targets in the PI3K-Akt Pathway.

By following these application notes and protocols, researchers can effectively employ a network pharmacology approach to systematically investigate the molecular targets and mechanisms of action of this compound, thereby accelerating its development as a potential therapeutic agent.

References

Application Notes and Protocols for Cell Viability Assay using (-)-Matairesinol on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Matairesinol, a plant lignan (B3055560) found in various sources such as flaxseed, sesame seed, and certain fruits and vegetables, has emerged as a promising natural compound with potential anticancer properties. Scientific studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumor progression. These characteristics make this compound a subject of significant interest in the field of oncology and drug development.

This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of mitochondria. Additionally, this document summarizes quantitative data on the effects of this compound on different cancer cell lines and provides diagrams of the key signaling pathways it modulates.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the viability of various cancer cell lines.

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (hours)Effect
PANC-1PancreaticMTT8048~50% inhibition of proliferation[1]
MIA PaCa-2PancreaticMTT8048~50% inhibition of proliferation[1]
PC-3ProstateMTT1.56 - 200Not SpecifiedDose-dependent reduction in cell viability[2]
LNCaPProstateApoptosis Assay4020Sensitization to TRAIL-induced apoptosis[3]
MDA-MB-231Breast (Triple-Negative)Not SpecifiedNot SpecifiedNot SpecifiedImplicated in macrophage repolarization to inhibit cancer progression[2]

Experimental Protocols

Cell Viability Assay Protocol using MTT

This protocol details the steps for determining the effect of this compound on the viability of PANC-1 human pancreatic cancer cells. The protocol can be adapted for other adherent cancer cell lines.

Materials:

  • PANC-1 cells (or other cancer cell line of interest)

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count PANC-1 cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically <0.5%) and a no-treatment control (medium only).[2]

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1] The incubation time can be varied depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for an additional 1 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[5] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly with a multichannel pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed PANC-1 cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_mat Add this compound dilutions incubation_24h->add_mat incubation_48h Incubate for 48h add_mat->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 1-4h add_mtt->incubation_4h solubilize Solubilize formazan with DMSO incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Experimental workflow for the MTT cell viability assay.

signaling_pathway cluster_pi3k PI3K/Akt Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis PTEN PTEN PTEN->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Matairesinol This compound Matairesinol->Akt Inhibits Matairesinol->PTEN Activates* Matairesinol->ERK Inhibits

Caption: this compound signaling pathways in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing (-)-Matairesinol Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of (-)-Matairesinol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and purity of this compound from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of this compound during extraction?

A1: The yield of this compound is influenced by several critical factors, including the choice of plant material, the extraction solvent, temperature, extraction time, and the pH of the extraction medium.[1][2] Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also significantly impact the yield by reducing extraction time and temperature, thus minimizing degradation of the target compound.[1][3]

Q2: Which plant species are considered good sources of this compound?

A2: this compound is a lignan (B3055560) found in a variety of plants. Some of the most common sources include species from the Forsythia and Cupressus genera.[4] It is also found in flaxseed, sesame seeds, whole grains (like rye, oats, and barley), various vegetables (especially from the Brassica family), and fruits.[5][6][7][8][9] The concentration of matairesinol can vary significantly between different plant sources.[10]

Q3: What is the optimal temperature range for extracting this compound to prevent degradation?

A3: To balance extraction efficiency with minimal thermal degradation, an optimal temperature range for extracting lignans (B1203133) like this compound is generally between 40-60°C.[1] While lignans are typically stable at temperatures below 100°C, prolonged exposure to higher temperatures can lead to degradation.[1]

Q4: Which solvent system is recommended for achieving a high yield of this compound?

A4: Aqueous solutions of ethanol (B145695) or methanol (B129727), typically in the range of 70-80%, are highly effective for extracting lignans.[1][11] The choice between methanol and ethanol often depends on laboratory preference and the specific plant matrix.[11][12] For enhancing the extraction of lignans that may be present as glycosides, an alkaline methanolic extraction can be beneficial.[13]

Q5: How can I minimize the degradation of this compound during the extraction process?

A5: Degradation of this compound is primarily caused by oxidation, high temperatures, extreme pH levels, and exposure to light.[1] To minimize degradation, it is recommended to:

  • Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Protect the extraction setup from light by using amber glassware or aluminum foil.[1]

  • Maintain a neutral or slightly acidic pH during extraction.[1]

  • Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Inefficient extraction due to suboptimal solvent, temperature, or time.- Solvent Selection: Use a 70-80% aqueous ethanol or methanol solution.[1] - Temperature Optimization: Maintain the extraction temperature between 40-60°C.[1] - Extraction Time: Optimize the duration based on the chosen method (e.g., 30-60 minutes for UAE).[1] - Particle Size: Ensure the plant material is finely ground to increase the surface area for extraction.[4]
Degradation of this compound during extraction.- Oxygen Exclusion: Perform the extraction under an inert atmosphere (e.g., nitrogen).[1] - Use of Antioxidants: Add a small amount of an antioxidant like ascorbic acid to the solvent.[1] - Light Protection: Use amber glassware or cover vessels with aluminum foil.[1] - pH Control: Maintain a neutral or slightly acidic pH.[1]
Presence of Impurity/Degradation Peaks in Chromatogram Oxidation of this compound.- Implement the solutions for degradation listed above (oxygen exclusion, antioxidants, light protection).[1]
Co-extraction of other compounds.- Pre-treatment: If the plant material has a high lipid content, defat it with a non-polar solvent like hexane (B92381) before the main extraction.[1][14] - Purification: Employ post-extraction purification steps such as liquid-liquid partitioning or column chromatography.[4]
Inconsistent Results Between Batches Variation in plant material.- Ensure consistent sourcing and drying of the plant material. Oven-drying at temperatures below 60°C is recommended.[4]
Inconsistent extraction parameters.- Strictly control and document all extraction parameters, including solvent concentration, temperature, time, and solvent-to-solid ratio.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method is a critical determinant of yield and efficiency. The following table summarizes data for different extraction techniques. Note that direct comparison can be challenging due to variations in plant sources and analytical methods across studies.

ParameterConventional Solvent ExtractionMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Plant Source Forsythia intermedia cell culturePicea abies bark (total phenolics)Forsythia suspensa (for Phillyrin)Flaxseed (for lignan enrichment)
Extraction Yield 1.0–2.7 mg/g dry weight[3]~7.04% (total extractives)[3]0.713 ± 0.009 mg/g (Phillyrin)[3]Significant enrichment of lignans[3]
Extraction Time 24-48 hours (Maceration)[4]A few minutes[1]30-60 minutes[1]~180 minutes[3]
Advantages Simple, low equipment cost.Reduced extraction time and solvent consumption.[3]Reduced extraction time and lower temperatures.[1][3]High selectivity, solvent-free final product.[3]
Disadvantages Time-consuming, large solvent volumes.[3]Requires specialized equipment.Requires specialized equipment.High initial equipment cost.[3]

Experimental Protocols

General Protocol for Extraction and Purification

This protocol outlines a general procedure for the extraction and subsequent purification of this compound from dried plant material.

a. Sample Preparation:

  • Dry the plant material to a constant weight. Air-drying or oven-drying at a temperature below 60°C is advisable to prevent the degradation of thermolabile compounds.[4]

  • Grind the dried material into a fine powder to maximize the surface area for efficient extraction.[4]

b. Extraction (Maceration):

  • Soak the powdered plant material in a 70-80% aqueous ethanol or methanol solution.

  • Let the mixture stand at room temperature for 24-48 hours with occasional shaking.[4]

  • Filter the mixture to separate the extract from the solid plant residue.

  • To maximize yield, repeat the extraction process on the residue.[4][12]

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[4]

c. Purification (Liquid-Liquid Partitioning):

  • Resuspend the crude extract in water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Add an equal volume of ethyl acetate (B1210297) and shake vigorously.[4]

  • Allow the layers to separate and collect the upper ethyl acetate layer, which will contain the lignans.[4]

  • Repeat the partitioning process three times with fresh ethyl acetate to ensure the complete extraction of this compound.[4]

  • Combine the ethyl acetate fractions and evaporate the solvent to yield a partially purified extract.

d. Purification (Silica Gel Chromatography):

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[4]

  • Dissolve the partially purified extract in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing ethyl acetate concentration in n-hexane.[4]

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound and evaporate the solvent.

Protocol for Quantification by HPLC

a. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% phosphoric acid or 0.2% acetic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector at 280 nm.[4]

  • Injection Volume: 20 µL.[4]

b. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound standard in methanol.

  • Create a series of standard dilutions to generate a calibration curve.[4]

  • Dissolve the purified sample in the initial mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[4]

c. Quantification:

  • Inject the standards to establish a calibration curve of peak area versus concentration.

  • Inject the sample and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.[4]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction_step Solvent Extraction (e.g., Maceration, UAE, MAE) grinding->extraction_step filtration Filtration extraction_step->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography final_product Purified this compound chromatography->final_product hplc Quantification (HPLC) final_product->hplc

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low this compound Yield inefficient_extraction Inefficient Extraction low_yield->inefficient_extraction degradation Degradation low_yield->degradation optimize_params Optimize Parameters (Solvent, Temp, Time) inefficient_extraction->optimize_params optimize_purification Optimize Purification inefficient_extraction->optimize_purification minimize_degradation Minimize Degradation (Inert atm, Light protection, pH control) degradation->minimize_degradation

Caption: Logical flow for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Poor Solubility of (-)-Matairesinol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (-)-Matairesinol.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of this compound, and why is it so low?

A1: this compound is classified as practically insoluble in water.[1][2] This poor aqueous solubility is attributed to its lipophilic (fat-soluble) chemical structure.[3] As a lignan, it possesses large non-polar regions that are not easily hydrated by water molecules. While specific quantitative data in various aqueous buffers is limited, its solubility in a 1:4 mixture of DMSO:PBS (pH 7.2) has been reported as 0.25 mg/mL.[4] For context, related lignans (B1203133) like magnolol (B1675913) and honokiol (B1673403) have aqueous solubilities of approximately 12.5 µg/mL and 50.6 µg/mL, respectively, highlighting the challenge for this class of compounds.[5]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. This property is often utilized to create concentrated stock solutions for experimental use. The table below summarizes the reported solubility in common organic solvents.

Q3: What are the primary strategies for improving the aqueous solubility of this compound for in vitro and in vivo experiments?

A3: The main approaches to enhance the aqueous solubility of this compound involve altering its physical state or local environment. The most successful strategies include:

  • Co-solvent Systems: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to first dissolve this compound before diluting it into an aqueous buffer.[6]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby improving its water solubility.[7]

  • Nanoformulations (e.g., Liposomes): Encapsulating this compound within lipid-based nanoparticles like liposomes, which can be dispersed in aqueous solutions.[8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[7]

Q4: How does pH affect the solubility of lignans like this compound?

A4: The solubility of many lignans is pH-dependent. While specific data for this compound is not widely available, related lignans show significant changes in solubility with varying pH. For instance, the solubility of magnolol increases in alkaline conditions (above its pKa of ~7.2).[5] The phenolic hydroxyl groups in the structure of this compound suggest that its solubility may increase at a pH above its pKa due to ionization. Researchers should experimentally determine the optimal pH for their specific buffer system.

Troubleshooting Guides

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

  • Possible Cause: This phenomenon, known as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Solutions:

    • Optimize Co-solvent Concentration: Ensure the final DMSO concentration is as high as your experimental system can tolerate (typically <0.5% v/v for cell-based assays) to aid solubility.[6][10] Always include a vehicle control with the same DMSO concentration.

    • Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion. Performing serial dilutions in the buffer instead of a single large dilution step can also be beneficial.[11]

    • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80, in the aqueous buffer can help to stabilize the compound and prevent precipitation.[8]

    • Consider Advanced Formulations: If simple co-solvent systems fail, more robust methods like cyclodextrin complexation or liposomal formulations may be necessary.

Problem: I am observing inconsistent results in my biological assays with this compound.

  • Possible Cause: Inconsistent results can stem from poor solubility and precipitation of the compound, leading to variations in the effective concentration in your experiments.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment to minimize the risk of precipitation over time.[11]

    • Visually Inspect for Precipitation: Before adding the compound to your assay, carefully inspect the solution for any cloudiness or visible precipitate. If observed, the solution should be remade.

    • Quantify Solubility in Your System: If possible, perform a solubility test in your specific assay buffer to determine the maximum soluble concentration under your experimental conditions.

    • Ensure Homogeneity: For suspension formulations, ensure the mixture is homogenous before each administration by vortexing or stirring.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterPractically Insoluble[1][2]
DMSO30 mg/mL[2][4]
DMF30 mg/mL[2]
Ethanol (B145695)1 mg/mL (Sparingly Soluble)[4][8]
DMSO:PBS (pH 7.2) (1:4)0.25 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Dilution in Aqueous Buffer

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution into an aqueous buffer for experimental use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-30 mg/mL).

    • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Dilution):

    • Warm the stock solution to room temperature before use.

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration of this compound.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.5% v/v).[10]

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol outlines a general method for preparing inclusion complexes of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Aqueous HP-β-CD Solution Preparation:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water with continuous stirring.[7]

  • This compound Solution Preparation:

    • Dissolve this compound in a minimal amount of ethanol to create a concentrated solution.[7]

  • Complexation:

    • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[7]

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.[7]

  • Reconstitution:

    • The lyophilized powder can be reconstituted in the desired aqueous buffer for experimental use.

Protocol 3: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • This compound powder

  • Phospholipids (e.g., soy phosphatidylcholine, cholesterol)[8]

  • Organic solvent (e.g., chloroform, ethanol)[8]

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.[8]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask.

    • Agitate the flask, typically above the phase transition temperature of the lipids, to allow for the spontaneous formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7][8]

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.[8]

Protocol 4: Preparation of a this compound Solid Dispersion

This protocol outlines the solvent evaporation method for preparing a solid dispersion of this compound with a hydrophilic polymer.

Materials:

  • This compound powder

  • Hydrophilic polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), Polyvinylpyrrolidone (PVP))[7]

  • Suitable organic solvent (e.g., acetone, ethanol)

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve both this compound and the chosen polymer in the organic solvent at the desired ratio (e.g., 1:9 drug-to-polymer ratio).[7]

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain a solid mass.

  • Drying and Milling:

    • Further dry the solid mass under vacuum to remove any residual solvent.

    • Mill or grind the dried solid dispersion to obtain a fine powder.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_output Final Formulations for Assay Matairesinol_Powder This compound Powder (Poorly Soluble) Co_Solvent Co-Solvent System (e.g., DMSO) Matairesinol_Powder->Co_Solvent Dissolve Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) Matairesinol_Powder->Cyclodextrin Complexation Liposomes Liposomal Formulation Matairesinol_Powder->Liposomes Encapsulation Solid_Dispersion Solid Dispersion Matairesinol_Powder->Solid_Dispersion Dispersion Aqueous_Solution Aqueous Solution/ Dispersion Co_Solvent->Aqueous_Solution Dilute in Buffer CD_Complex_Solution Soluble Complex in Buffer Cyclodextrin->CD_Complex_Solution Reconstitute Liposomal_Suspension Liposomal Suspension in Buffer Liposomes->Liposomal_Suspension Suspend Dispersible_Powder Dispersible Powder in Buffer Solid_Dispersion->Dispersible_Powder Disperse

Caption: Workflow for enhancing this compound solubility.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets Regulates Matairesinol This compound Matairesinol->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor Activates Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (Proliferation, Differentiation) ERK->Transcription_Factors Activates Matairesinol This compound Matairesinol->ERK Modulates Phosphorylation

Caption: Modulation of the MAPK/ERK signaling pathway.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (-)-Matairesinol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

Peak tailing is a common chromatographic issue that can compromise the accuracy and reproducibility of this compound quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your HPLC analysis.

Q1: What is peak tailing and how is it identified?

Peak tailing is observed when a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak symmetry is commonly measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[3] This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks.[4]

Q2: My this compound peak is tailing. What are the most likely causes?

For a phenolic compound like this compound, peak tailing in reversed-phase HPLC is often due to one or more of the following factors:

  • Secondary Interactions: The phenolic hydroxyl groups of this compound can form strong, unwanted interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[1][5] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the phenolic hydroxyl groups of this compound (predicted pKa around 10.02) or the residual silanols on the column (typically acidic).[3][7] When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized molecules exists, resulting in peak distortion.[7]

  • Column Issues: A contaminated or degraded column can lead to peak tailing. This includes issues like a blocked frit, column voids, or an irreversibly adsorbed sample matrix.[8]

  • Sample Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase, causing peak distortion.[2]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or diameter between the column and the detector.[4]

Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?

Follow this step-by-step approach to diagnose and fix the issue:

Step Potential Cause Recommended Action & Rationale
1 Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (predicted pKa ~10.02). A lower pH (e.g., pH 2.5-3.5) will keep the phenolic hydroxyl groups protonated and minimize secondary interactions with silanols. Use a buffer to maintain a stable pH.[4][7]
2 Column Chemistry Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible residual silanol groups, reducing the potential for secondary interactions.[6][7] If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group.[7]
3 Sample Concentration Dilute your sample and re-inject. If the peak shape improves, the original sample was likely overloaded. Reduce the injection volume or the sample concentration.[4][9]
4 System Check Inspect for extra-column volume. Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[4] Check for any loose fittings.[2]
5 Column Health Flush the column with a strong solvent. If you suspect column contamination, follow a column cleaning protocol. If the problem persists after cleaning, the column may be degraded and require replacement.[4]

Frequently Asked Questions (FAQs)

Q4: What are the key chemical properties of this compound that make it prone to peak tailing?

This compound is a lignan, which is a class of polyphenolic compounds.[10] Its structure contains two phenolic hydroxyl (-OH) groups.[3] These polar functional groups can engage in hydrogen bonding with residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[5]

Q5: What is a good starting point for an HPLC method for this compound to avoid peak tailing?

A good starting point for the analysis of lignans (B1203133) like this compound is a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with the aqueous phase acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to a pH between 2.5 and 3.5.[11][12] Detection is typically performed with a UV detector at approximately 280 nm.[11]

Q6: Can the sample solvent affect the peak shape of this compound?

Yes, the sample solvent can have a significant impact. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[2][5] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the HPLC analysis of this compound, with recommendations to minimize peak tailing.

1. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the this compound using a suitable solvent such as methanol (B129727) or an ethanol-water mixture. Sonication can be used to improve extraction efficiency.[11][13]

  • Centrifuge the extract to pellet any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[11]

  • If necessary, evaporate the solvent and reconstitute the residue in the initial mobile phase to a known concentration.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 20% to 60% B

    • 20-25 min: 60% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: 90% to 20% B

    • 31-40 min: Hold at 20% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

3. Data Analysis

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Integrate the peak area and calculate the concentration based on a calibration curve generated from standards of known concentrations.

  • Calculate the tailing factor for the this compound peak to ensure it is within an acceptable range (typically ≤ 1.5).

Visualizations

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH Acidic (e.g., pH 2.5-3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Using a Modern, End-Capped C18 Column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_system Check for Extra-Column Volume and Leaks check_overload->check_system No end Symmetrical Peak Achieved dilute_sample->end flush_column Flush Column; Replace if Necessary check_system->flush_column flush_column->end G cluster_column Silica Stationary Phase silanol Residual Silanol (Si-OH) c18 C18 Chains matairesinol_protonated This compound (Protonated) retention Desired Hydrophobic Interaction matairesinol_protonated->retention Low pH matairesinol_ionized This compound (Ionized) interaction Secondary Interaction (Hydrogen Bonding) matairesinol_ionized->interaction High pH interaction->silanol Strong Retention tailing Peak Tailing interaction->tailing retention->c18 Normal Elution

References

Technical Support Center: Optimization of Reaction Conditions for (-)-Matairesinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Matairesinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, focusing on the two primary routes: semi-synthesis from (-)-hydroxymatairesinol (B600482) and total synthesis.

Guide 1: Semi-synthesis via Catalytic Hydrogenolysis of (-)-Hydroxymatairesinol

This is the most common and often highest-yielding method for preparing this compound. However, several factors can affect the outcome.

Problem Possible Cause Troubleshooting Tip
Low Yield of this compound 1. Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may have reduced activity due to improper storage or handling.1. Catalyst Quality: Use a fresh batch of high-quality Pd/C. Consider a pre-treatment of the catalyst to enhance its activity. A combination of Pd/C and Pd(OH)₂/C has been reported to be more efficient for some debenzylations.[1]
2. Inefficient Reaction Conditions: Suboptimal temperature, hydrogen pressure, or solvent can lead to poor conversion.2. Optimize Conditions: The reaction is often conducted in ethanol (B145695) or 2-propanol at temperatures around 50-70°C under hydrogen pressure (e.g., 50 bar).[2][3] Systematically optimize these parameters for your specific setup. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time, which is typically around 3-6 hours.[2][3]
3. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.3. Purity of Reagents: Ensure the (-)-hydroxymatairesinol starting material and solvent are of high purity. Phosphine-containing impurities are known catalyst poisons.[4]
Incomplete Reaction 1. Insufficient Catalyst Loading: The amount of catalyst may not be adequate for the complete conversion of the starting material.1. Adjust Catalyst Amount: A typical starting point is 5-10% by weight of the catalyst relative to the substrate.[3] If the reaction stalls, consider adding more catalyst.
2. Inadequate Hydrogen Supply: Poor mixing or insufficient hydrogen pressure can limit the reaction rate.2. Ensure Proper Hydrogenation: Use vigorous stirring (e.g., 1000 rpm) to ensure good contact between the catalyst, substrate, and hydrogen.[2] Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.
Formation of Byproducts 1. Etherification: The starting material can undergo etherification, especially in alcohol solvents. For example, using 2-propanol can lead to the formation of 7-iso-propoxymatairesinol.1. Choice of Solvent: While ethanol and 2-propanol are common, consider alternative solvents like dichloroethane to minimize etherification side reactions.[2]
2. Acetalization and Demethoxylation: These side reactions can occur, particularly with acidic catalysts.2. Catalyst Neutrality: The acidity of the Pd/C catalyst can influence the rate of side reactions.[3] Use a neutral grade of catalyst if these byproducts are observed.
3. Over-reduction: Further hydrogenolysis of the desired product, this compound, can occur.3. Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC and stop the reaction as soon as the starting material is consumed to minimize over-reduction.
Difficulty in Purification 1. Co-eluting Impurities: Byproducts or unreacted starting material may have similar polarities to this compound, making chromatographic separation challenging.1. Optimize Chromatography: Utilize high-performance liquid chromatography (HPLC) to develop an effective purification strategy.[3] Flash column chromatography on silica (B1680970) gel with a carefully selected solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is often effective.
2. Thermal Degradation: Although generally stable, prolonged exposure to high temperatures during solvent removal can lead to degradation.2. Gentle Work-up: Use moderate temperatures when removing solvent under reduced pressure. Store the purified compound in a cool, dry, and dark place.[3]
Guide 2: Total Synthesis Approaches (e.g., Radical Carboxyarylation)

Total synthesis offers an alternative to the semi-synthetic route but comes with its own set of challenges, particularly concerning stereoselectivity.

Problem Possible Cause Troubleshooting Tip
Low Diastereoselectivity in Radical Cyclization 1. Suboptimal Reaction Temperature: The temperature can significantly influence the stereochemical outcome of the radical cyclization.1. Temperature Control: The control of reaction temperature is crucial for the success and stereoselectivity of the reaction.[5] Perform small-scale experiments at different temperatures to find the optimal conditions for the desired diastereomer.
2. Incorrect Stoichiometry of Radical Initiator: The amount of radical initiator (e.g., AIBN) can affect the reaction pathway and selectivity.2. Optimize Initiator Concentration: Titrate the concentration of the radical initiator to find the optimal amount that promotes the desired cyclization with high stereoselectivity.
Formation of Undesired Byproducts in Mitsunobu Reaction (for stereochemical inversion) 1. Difficult Removal of Byproducts: Triphenylphosphine (B44618) oxide (TPPO) and the reduced azodicarboxylate are common byproducts that can be difficult to remove.1. Modified Reagents and Work-up: Consider using polymer-supported triphenylphosphine or specialized phosphine (B1218219) reagents to simplify byproduct removal by filtration.[6] Alternative work-up procedures, such as precipitation or extraction with specifically chosen solvents, can also be effective.
2. Side Reactions of the Nucleophile: If the nucleophile is not sufficiently acidic, it may not effectively participate in the reaction, leading to side products.2. Choice of Nucleophile: Ensure the pKa of the nucleophile is appropriate for the Mitsunobu reaction (generally pKa < 13).[7]
Low Yield in Coupling Reactions 1. Incomplete Reaction: The coupling of key intermediates may be inefficient.1. Optimize Coupling Conditions: Systematically vary the catalyst, ligands, solvent, temperature, and reaction time to improve the yield of the coupling step.
2. Protecting Group Issues: The choice and stability of protecting groups are critical in multi-step total synthesis.2. Strategic Use of Protecting Groups: Employ a robust protecting group strategy. Ensure the protecting groups are stable to the reaction conditions of subsequent steps and can be removed efficiently without affecting other functional groups.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The main strategies for synthesizing this compound include:

  • Semi-synthesis from (-)-hydroxymatairesinol (HMR): This is a widely used method involving the catalytic hydrogenolysis of the benzylic hydroxyl group of HMR, which is readily available from natural sources like Norway spruce.[3]

  • Total Synthesis: These routes build the molecule from simpler, achiral starting materials. Notable approaches include a radical carboxyarylation strategy and asymmetric synthesis via donor-acceptor cyclopropanes.[2]

  • Biosynthetic Approaches: Engineered microorganisms can be used to produce this compound from simple precursors.[3]

Q2: What is a typical yield for the conversion of (-)-hydroxymatairesinol to this compound?

A2: Under optimized conditions, the catalytic hydrogenolysis of (-)-hydroxymatairesinol can achieve high yields, often exceeding 90%.[3]

Q3: What are the most common side reactions during the semi-synthesis of this compound?

A3: Potential side reactions include etherification of the starting material with the alcohol solvent, as well as acetalization and demethoxylation.[2][3] Over-reduction of the product can also occur with prolonged reaction times.[3]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through flash column chromatography on silica gel.[3] A solvent system with a gradient of ethyl acetate in hexane (B92381) is commonly used. Purity can be assessed by HPLC.[3] For challenging separations, centrifugal partition chromatography (CPC) has also been employed.[9]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for different synthetic routes to this compound, providing a basis for comparison.

Synthetic StrategyKey Intermediate(s)Overall YieldNumber of Steps (from commercially available materials)Reference(s)
Semi-synthesis from (-)-Hydroxymatairesinol Matairesinyl 4,4'-bistriflate (for further derivatization)High (>90% for the hydrogenolysis step)~1-4 steps (depending on the final target)[2][10]
Asymmetric Synthesis via Cyclopropanes Enantioenriched donor-acceptor cyclopropanesNot specifiedMultiple steps[2]
Radical Carboxyarylation Approach Aryl chlorothionoformate, Crotonyl oxazolidinoneNot specifiedMultiple steps[2][11]

Experimental Protocols

Protocol 1: Semi-synthesis of this compound from (-)-Hydroxymatairesinol[2]

Materials:

  • (-)-Hydroxymatairesinol (1.5 g)

  • 10% Palladium on Carbon (Pd/C) (0.3 g)

  • Ethanol

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction vessel, dissolve (-)-hydroxymatairesinol in ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Flush the vessel with nitrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 50 bar (700 PSI).

  • Heat the reaction mixture to 50°C and stir vigorously (1000 rpm).

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3 hours.

  • Upon completion, cool the reaction mixture and carefully vent the hydrogen gas.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Matairesinyl 4,4'-bistriflate (A key intermediate for derivatives)[2]

Materials:

Procedure:

  • Dissolve this compound in dry CH₂Cl₂ in a flask under an argon atmosphere and cool to 0°C.

  • Add lutidine to the solution.

  • Slowly add triflic anhydride to the reaction mixture.

  • Allow the reaction to proceed for 48 hours at 0°C.

  • Dilute the mixture with dichloromethane and wash with distilled water (5 x 100 ml).

  • Dry the organic phase over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein Oxidase Lariciresinol (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-lariciresinol reductase Secoisolariciresinol (-)-Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-lariciresinol reductase Matairesinol This compound Secoisolariciresinol->Matairesinol Secoisolariciresinol -dehydrogenase

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow for Semi-synthesis

SemiSynthesisWorkflow Start Start: (-)-Hydroxymatairesinol Reaction Catalytic Hydrogenolysis (Pd/C, H₂, Ethanol, 50°C) Start->Reaction Filtration Filtration to Remove Catalyst Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification End End: Pure this compound Purification->End

Caption: Workflow for the semi-synthesis of this compound.

Logical Troubleshooting Flow for Low Yield

Troubleshooting Problem Low Yield of this compound CheckCatalyst Check Catalyst Activity (Fresh? Pre-treated?) Problem->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Pressure, Time) Problem->CheckConditions CheckPurity Analyze Starting Material Purity Problem->CheckPurity NewCatalyst Use Fresh/Different Catalyst CheckCatalyst->NewCatalyst Optimize Optimize Reaction Parameters CheckConditions->Optimize PurifySM Purify Starting Material CheckPurity->PurifySM Solution Improved Yield Optimize->Solution PurifySM->Solution NewCatalyst->Solution

Caption: Troubleshooting logic for low reaction yield.

References

Preventing degradation of (-)-Matairesinol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-Matairesinol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: The primary causes of this compound degradation during sample preparation are oxidation, exposure to high temperatures, extreme pH conditions, and light.[1] As a phenolic compound, this compound is susceptible to oxidative degradation, which can be accelerated by these factors.

Q2: What is the optimal temperature range for extracting this compound?

A2: Lignans (B1203133), including this compound, are generally stable at temperatures below 100°C.[1] However, to balance extraction efficiency and minimize thermal degradation, an optimal extraction temperature is between 40-60°C, especially for prolonged extraction times.[1][2] Drying of the plant material should also be conducted at temperatures below 60°C to prevent the degradation of thermolabile compounds.[2]

Q3: How does pH affect the stability of this compound during extraction?

A3: Extreme pH conditions should be avoided. While alkaline conditions can help release lignans from the plant matrix, they can also promote oxidation.[1][3] Conversely, strongly acidic conditions might lead to the formation of degradation products.[1] Therefore, maintaining a neutral or slightly acidic pH is generally recommended to preserve the integrity of this compound.[1]

Q4: Are modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) recommended for this compound?

A4: Yes, advanced extraction techniques such as UAE and MAE are often preferred.[4] These methods typically provide higher extraction yields in significantly shorter times compared to conventional methods like maceration or Soxhlet extraction.[4] The reduced extraction time and often lower temperatures can significantly minimize the degradation of thermosensitive compounds like this compound.[1]

Q5: How can I release this compound from its glycosidically bound forms in the sample matrix?

A5: In many plant and food samples, this compound exists in glycosidically bound forms. To accurately quantify the total amount, a hydrolysis step is necessary. This can be achieved through:

  • Alkaline Hydrolysis: Incubating the sample with a solution like 0.3 M NaOH in 70% methanol (B129727) at 60°C for one hour can release ester-bound lignans.[5]

  • Enzymatic Hydrolysis: Using enzymes like β-glucuronidase/sulfatase (e.g., from Helix pomatia) at 37°C overnight effectively hydrolyzes glycosidic bonds.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction due to suboptimal solvent, temperature, or time.Solvent Selection: Use 70-80% aqueous ethanol (B145695) or methanol.[1] Temperature Optimization: Maintain the extraction temperature between 40-60°C.[1] Extraction Time: Optimize based on the method. For UAE, 30-60 minutes is often sufficient, while MAE can be as short as a few minutes.[1]
Presence of Impurity/Degradation Peaks in Chromatogram Oxidation of this compound during extraction.Oxygen Exclusion: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon).[1] Use of Antioxidants: Add a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1] Light Protection: Use amber glassware or cover vessels with aluminum foil to protect the extraction mixture and subsequent extracts from direct light.[1]
Incomplete Hydrolysis of Matairesinol Glycosides Ineffective cleavage of glycosidic bonds leading to underestimation of total this compound.Optimize Enzymatic Hydrolysis: Verify the activity of the β-glucuronidase/sulfatase enzyme. Optimize incubation time, temperature (around 37°C), and pH (around 5.0) of the hydrolysis step.[6] Consider Chemical Hydrolysis: As an alternative, acid or alkaline hydrolysis can be used, but be aware that these methods are less specific and may potentially degrade the analyte.[6][7]
Matrix Effects in LC-MS/MS Analysis Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of this compound.Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like matairesinol-d6 is the best option to correct for matrix effects.[6] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[6] Method of Standard Addition: Add known amounts of a this compound standard to several aliquots of the sample to create a sample-specific calibration curve.[6]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Lignans

Parameter Conventional Solvent Extraction Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) Supercritical Fluid Extraction (SFE)
Plant Source Forsythia intermedia cell culturePicea abies bark (total phenolics)Forsythia suspensa (for Phillyrin)Flaxseed (for lignan (B3055560) enrichment)
Extraction Time 24-48 hoursA few minutes30-60 minutesVaries
Relative Yield ModerateHighHighHigh
Solvent Consumption HighLowLowNone (CO2)
Selectivity LowModerateModerateHigh
Key Advantage Simple setupVery fastFast, efficient at lower temperaturesSolvent-free product
Reference [4][4][4][4]

Note: This table provides a qualitative comparison based on literature for lignans, as direct quantitative comparison for this compound across all methods is limited.

Table 2: Recommended Temperature Ranges for this compound Extraction

Temperature Range (°C) Effect on Extraction Recommendation
20-40Generally safe for prolonged extractions. Lower efficiency may require longer times.Suitable for maceration or when thermal degradation is a major concern.
40-60Optimal range for balancing yield and stability for many lignans.[1]Recommended for most extraction methods to improve efficiency over room temperature.
60-80Increased extraction yield, but risk of degradation increases with time.Shorter extraction times are advised.
>80Significant risk of thermal degradation for prolonged periods.Generally not recommended unless using very short extraction times (e.g., MAE).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Sample Preparation:

    • Collect and identify the plant material.

    • Dry the material at a temperature below 60°C.[2]

    • Grind the dried material into a fine powder to increase the surface area.[2]

  • Extraction:

    • Macerate the powdered plant material in 70-80% aqueous methanol or ethanol.[1]

    • For enhanced efficiency, use an ultrasonic bath at 40-60°C for 30-60 minutes.[1][4]

    • Filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue to maximize yield.[2]

  • Purification (Liquid-Liquid Partitioning):

    • Concentrate the combined filtrates under reduced pressure.

    • Resuspend the crude extract in water and transfer to a separatory funnel.

    • Partition against an equal volume of ethyl acetate (B1210297). Collect the ethyl acetate layer.

    • Repeat the partitioning three times with fresh ethyl acetate.[2]

    • Combine the ethyl acetate fractions and evaporate the solvent to yield a purified extract.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Food Matrices

  • Homogenization:

    • For dry samples, grind to a fine powder. For high-moisture samples, freeze-drying prior to grinding is recommended.[5]

  • Alkaline Hydrolysis:

    • Weigh approximately 0.5 g of the homogenized sample.

    • Add a known amount of an internal standard (e.g., matairesinol-d6).

    • Add 5 mL of 70% aqueous methanol containing 0.3 M NaOH.[5]

    • Incubate at 60°C for 1 hour with occasional vortexing.[5]

  • Enzymatic Hydrolysis:

    • Neutralize the mixture with acid (e.g., HCl).

    • Add 5 mL of 0.1 M sodium acetate buffer (pH 5.0).[5]

    • Add β-glucuronidase/sulfatase (e.g., from Helix pomatia).

    • Incubate at 37°C overnight (approximately 16 hours).[5]

  • Liquid-Liquid Extraction:

    • Extract the hydrolyzed sample twice with 10 mL of diethyl ether.[5]

    • Combine the ether extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C.[5]

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]

Visualizations

G cluster_prep Sample Preparation Plant_Material Plant Material Drying Drying (<60°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (70-80% aq. MeOH/EtOH, 40-60°C) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Purification (e.g., Liquid-Liquid Partitioning) Concentration->Purification Final_Extract Purified this compound Extract Purification->Final_Extract G cluster_workflow LC-MS/MS Sample Preparation Workflow Food_Sample Food Sample Homogenization Homogenization Food_Sample->Homogenization Alkaline_Hydrolysis Alkaline Hydrolysis (0.3M NaOH in 70% MeOH, 60°C) Homogenization->Alkaline_Hydrolysis Enzymatic_Hydrolysis Neutralization & Enzymatic Hydrolysis (NaOAc Buffer, pH 5.0, 37°C) Alkaline_Hydrolysis->Enzymatic_Hydrolysis LLE Liquid-Liquid Extraction (Diethyl Ether) Enzymatic_Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis G cluster_degradation Factors Leading to this compound Degradation Matairesinol This compound Degradation Degradation Products Matairesinol->Degradation degrades via High_Temp High Temperature (>80°C) High_Temp->Degradation Extreme_pH Extreme pH (Strong Acid/Alkali) Extreme_pH->Degradation Light Light Exposure Light->Degradation Oxidation Oxidation (Oxygen) Oxidation->Degradation

References

Technical Support Center: (-)-Matairesinol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and enhancing the stability of (-)-Matairesinol in solution. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: The stability of this compound, a polyphenolic lignan, is primarily influenced by several factors:

  • pH: this compound is generally more stable in acidic to neutral conditions. Alkaline pH can lead to oxidative degradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties.

  • Solvent: The choice of solvent can impact stability. While soluble in solvents like DMSO and ethanol, its stability in aqueous solutions can be challenging.[1]

Q2: What are the common signs of this compound degradation in my solution?

A2: Degradation can manifest as:

  • A change in the color of the solution (e.g., development of a yellowish or brownish tint).

  • Precipitation or formation of particulates.

  • A decrease in the expected biological activity of the compound.

  • The appearance of new peaks and a decrease in the area of the parent peak when analyzed by chromatography (e.g., HPLC).

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: For optimal stability, prepare stock solutions in an inert solvent such as DMSO or ethanol.[1] For long-term storage, it is recommended to store solutions at -20°C or below in tightly sealed vials, protected from light.[1] For working solutions, especially in aqueous buffers, it is advisable to prepare them fresh before each experiment.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffer

Problem: My this compound solution, prepared in an aqueous buffer for cell culture experiments, is losing potency or changing color quickly.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
High pH of the Buffer Adjust the pH of your buffer to a slightly acidic or neutral range (pH 6-7).Reduced rate of pH-mediated degradation.
Oxidation 1. Degas your buffer by sparging with an inert gas (e.g., nitrogen or argon) before dissolving this compound.2. Add an antioxidant such as ascorbic acid to the buffer.Minimized oxidative degradation, leading to a more stable solution.
Photodegradation 1. Protect your solution from light by using amber vials or wrapping the container in aluminum foil.2. Minimize exposure to ambient light during experimental procedures.Prevention of light-induced degradation.
Elevated Temperature Prepare and handle the solution at room temperature or on ice, and store it at 4°C for short-term use. Avoid repeated freeze-thaw cycles.Slower degradation kinetics due to lower thermal energy.
Issue 2: Poor Solubility and Precipitation of this compound in Aqueous Solution

Problem: I am unable to achieve the desired concentration of this compound in my aqueous buffer, or the compound precipitates out of solution over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Low Aqueous Solubility 1. Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.2. Add the stock solution to your aqueous buffer dropwise while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.Improved dissolution of this compound in the aqueous medium.
Supersaturation and Crystallization Formulate this compound with a solubilizing agent such as a cyclodextrin . Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used to form inclusion complexes that enhance the aqueous solubility and stability of hydrophobic compounds.[2]Formation of a stable inclusion complex, preventing precipitation and increasing the apparent solubility of this compound.

Experimental Protocols

Protocol 1: Stabilization of this compound Solution with Ascorbic Acid

This protocol describes a general method for preparing a stabilized aqueous solution of this compound using ascorbic acid as an antioxidant.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ascorbic acid

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of ascorbic acid in sterile, deionized water. Prepare this solution fresh.

  • Prepare Working Solution:

    • To a sterile, amber tube, add the required volume of your aqueous buffer.

    • Add the ascorbic acid stock solution to the buffer to a final concentration of 100-200 µM. Mix gently.

    • Add the this compound stock solution to the buffer to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in biological assays.

  • Storage and Use:

    • Use the freshly prepared solution immediately for best results.

    • If short-term storage is necessary, store at 4°C, protected from light, for no longer than 24 hours.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility and stability, based on common methods for similar polyphenols.[2][3][4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

    • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation:

    • Slowly add the this compound solution to the aqueous HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours, protected from light.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.

  • Characterization and Use:

    • The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR.[1][3]

    • The lyophilized powder can be readily dissolved in aqueous solutions for experiments.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO30 mg/mL[1]
DMF30 mg/mL[1]
Ethanol1 mg/mL[1]
DMSO:PBS (pH 7.2) (1:4)0.25 mg/mL[1]

Visualizations

Diagram 1: Factors Affecting this compound Stability

Factors Influencing this compound Degradation cluster_factors Degradation Factors cluster_degradation Degradation Pathways Matairesinol This compound in Solution pH High pH (Alkaline) Matairesinol->pH Temp High Temperature Matairesinol->Temp Light Light Exposure Matairesinol->Light Oxygen Oxygen Matairesinol->Oxygen Oxidation Oxidation pH->Oxidation Temp->Oxidation Hydrolysis Hydrolysis Temp->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Oxygen->Oxidation

Caption: Key environmental factors leading to the degradation of this compound in solution.

Diagram 2: Workflow for Enhancing this compound Stability

Workflow for Stabilizing this compound Solutions cluster_oxidation Oxidation/Photodegradation Issues cluster_solubility Solubility/Precipitation Issues start Start: Unstable This compound Solution assess Assess Primary Instability Issue start->assess add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) assess->add_antioxidant Oxidation use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) assess->use_cosolvent Solubility protect_light Protect from Light (Amber Vials) add_antioxidant->protect_light end End: Stable This compound Solution add_antioxidant->end degas Degas Solvent protect_light->degas protect_light->end degas->end form_complex Form Inclusion Complex (e.g., with Cyclodextrin) use_cosolvent->form_complex If precipitation persists use_cosolvent->end form_complex->end

Caption: Decision workflow for addressing common stability issues with this compound solutions.

References

Technical Support Center: Quantification of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (-)-Matairesinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to navigate and resolve common challenges during their experiments.

Troubleshooting Guides

This section provides systematic approaches to identifying and mitigating common issues encountered during the analytical quantification of this compound.

Issue 1: Low or Inconsistent Analyte Signal

Symptom: The signal intensity for this compound is lower than expected in biological or food matrix samples compared to standards prepared in a neat solvent. This can manifest as poor sensitivity, high variability between replicate injections, or failure to detect the analyte at expected concentrations.[1]

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][2]

    • Solution 1: Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. For plasma/serum, phospholipids (B1166683) are common interferences. For complex food matrices, an alkaline methanolic extraction can be effective.[1][3] Consider solid-phase extraction (SPE) for cleaner samples.[1][4]

    • Solution 2: Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the interfering compounds. Adjusting the gradient elution profile or experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity.[1]

    • Solution 3: Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[1]

    • Solution 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like this compound-d6 is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[1][4]

  • Incomplete Hydrolysis of Matairesinol Glycosides: In many biological and plant-based samples, this compound exists as glycosides, which are not directly detected by the MS method for the aglycone.[1]

    • Solution 1: Optimize Enzymatic Hydrolysis: Ensure complete cleavage of the glycosidic bond. Verify the activity of the β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia). Optimize incubation time, temperature, and pH of the hydrolysis step.[1][3] A pre-purification step before hydrolysis might be necessary to prevent enzyme inhibition by matrix components.[1]

    • Solution 2: Perform Acid or Alkaline Hydrolysis: As an alternative to enzymatic hydrolysis, chemical hydrolysis can be employed. However, this may be less specific and could potentially degrade the analyte.[1][5]

  • Inefficient Extraction: The chosen extraction method may not be effectively recovering this compound from the sample matrix.

    • Solution: Evaluate different extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) for improved efficiency.[6] Optimize the extraction solvent and pH.[4] For complex matrices like bread, where low recovery has been reported, further optimization is necessary.[1][3]

Issue 2: Poor Peak Shape or Retention Time Shifts

Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split, or the retention time is inconsistent between injections.[1]

Possible Causes and Solutions:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]

    • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase.[1]

  • Column Contamination: Accumulation of matrix components on the analytical column can lead to peak shape issues and retention time shifts.[1]

    • Solution 1: Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.[1]

    • Solution 2: Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds.[1]

    • Solution 3: Improve Sample Cleanup: A cleaner sample will lead to less column contamination.[1]

  • Interaction with System Components: As a phenolic compound, this compound can interact with active sites in the LC system.

    • Solution: Ensure proper passivation of the LC system. Using mobile phase additives like formic acid can help improve peak shape.[7]

Frequently Asked Questions (FAQs)

Q1: How do I assess matrix effects for my this compound assay?

A1: Matrix effects, the alteration of analyte ionization efficiency by co-eluting compounds, can be assessed using two primary methods:[1]

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spike: The response of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses (Matrix Factor) indicates the extent of matrix effects. A ratio < 1 suggests suppression, while a ratio > 1 indicates enhancement.[1]

Q2: I am analyzing this compound in a complex food matrix like bread and getting low recovery. What should I do?

A2: Low recovery of matairesinol from bread (reported as low as 51-55%) is likely due to strong interactions between the analyte and matrix components like proteins and complex carbohydrates.[1][3] To improve recovery:

  • Optimize Extraction: Experiment with different solvent compositions and consider advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[6]

  • Enzymatic Treatment: In addition to glycosidase treatment, consider using proteases or amylases to break down the matrix and improve analyte release.

Q3: A stable isotope-labeled internal standard (SIL-IS) for this compound is not available or is too expensive. What are my options?

A3: While a SIL-IS is the gold standard for correcting matrix effects and extraction variability, several alternatives can be considered:[1]

  • Structural Analogue: Use another lignan (B3055560) as an internal standard. However, it is crucial to validate that it behaves similarly to this compound during extraction and ionization.

  • Method of Standard Addition: This involves adding known amounts of a this compound standard to several aliquots of the unknown sample. A calibration curve is then generated for each sample, which inherently corrects for matrix effects in that specific sample. This method is accurate but time-consuming.[1]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for matrix effects but requires a consistent and analyte-free blank matrix.[1][4]

Q4: Is enzymatic hydrolysis always necessary for the quantification of this compound?

A4: It depends on the objective of your study. If you need to measure the total concentration of this compound, including both free and conjugated forms (glycosides), then an enzymatic hydrolysis step is required.[1][4] If you are only interested in the free (unconjugated) form, this step can be omitted.[4]

Data Presentation

Table 1: Method Performance in Different Food Matrices [1][3]

ParameterBroccoliBreadFlaxseedTea
Recovery of Matairesinol 73-123%51-55%SatisfactorySatisfactory
Detection Limits (Solid Foods) 4-10 µ g/100g dry weight4-10 µ g/100g dry weight4-10 µ g/100g dry weightN/A
Detection Limits (Beverages) N/AN/AN/A0.2-0.4 µ g/100 mL
Within-run CV 6-21%6-21%6-21%6-21%
Between-run CV 6-33%6-33%6-33%6-33%

Table 2: Comparison of Analytical Methods for Matairesinol Quantification [7]

ParameterHPLC-UVLC-MS/MS
Selectivity Lower, potential for interferenceHigher, very specific
Sensitivity LowerHigher
Susceptibility to Matrix Effects Less susceptibleMore susceptible
Cost LowerHigher
Typical MRM Transition N/Am/z 357 -> 297

Experimental Protocols

Protocol 1: Quantification of this compound in Foods by LC-MS/MS

This protocol is based on a method developed for the quantification of major enterolignan precursors in foods.[3][5][8]

  • Homogenization: Lyophilize and grind the food sample to a fine powder.[1][8]

  • Extraction:

    • To 0.5 g of the homogenized sample, add a known amount of internal standard (e.g., matairesinol-d6).[1][8]

    • Add 10 mL of 1 M methanolic sodium hydroxide.[1]

    • Incubate at 60°C for 1 hour with shaking.[1][8]

    • Cool the mixture and neutralize with 2 mL of 2.5 M HCl.[1]

  • Enzymatic Hydrolysis:

    • Add 5 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).[1][8]

    • Add 100 µL of β-glucuronidase/sulfatase from Helix pomatia.[1][3]

    • Incubate overnight at 37°C.[1][8]

  • Liquid-Liquid Extraction:

    • Add 10 mL of diethyl ether and vortex vigorously.[8]

    • Centrifuge to separate the phases and collect the upper ether layer.[8]

    • Repeat the extraction and combine the ether extracts.[8]

  • Evaporation and Reconstitution:

    • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[1][8]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[7]

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (B).[5][7]

    • Ionization: Electrospray ionization (ESI) in negative ion mode.[7]

    • MRM Transition: Monitor the transition m/z 357 -> 297 for matairesinol.[7]

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from methods for quantifying lignans (B1203133) in human plasma.[4][9][10]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the internal standard.

  • Enzymatic Hydrolysis (for total concentration):

    • Add acetate buffer (pH 5.0) and β-glucuronidase/sulfatase.

    • Incubate at 37°C overnight.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or mixed-mode).

    • Load the plasma sample (or hydrolyzed sample).

    • Wash the cartridge to remove interferences (e.g., with 5% methanol in water).

    • Elute the analyte with methanol or acetonitrile.[4]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

  • LC-MS/MS Analysis:

    • Perform analysis as described in Protocol 1.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Food or Biological Sample Homogenize Homogenization Sample->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Extract Alkaline/Solvent Extraction Add_IS->Extract Hydrolyze Enzymatic Hydrolysis (e.g., Helix pomatia) Extract->Hydrolyze Cleanup Purification/Cleanup (LLE or SPE) Hydrolyze->Cleanup Reconstitute Evaporation & Reconstitution Cleanup->Reconstitute LC Chromatographic Separation (HPLC/UPLC) Reconstitute->LC MS Detection (Tandem MS) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: General experimental workflow for the quantification of this compound.

G start Low or Inconsistent Signal for this compound cause1 Matrix Effects (Ion Suppression)? start->cause1 cause2 Incomplete Hydrolysis? cause1->cause2 No sol1a Improve Sample Cleanup (SPE, LLE) cause1->sol1a Yes sol1b Optimize Chromatography cause1->sol1b Yes sol1c Use SIL-IS or Matrix-Matched Calibrants cause1->sol1c Yes cause3 Inefficient Extraction? cause2->cause3 No sol2a Optimize Hydrolysis (Enzyme activity, pH, time) cause2->sol2a Yes sol2b Consider Acid/Alkaline Hydrolysis cause2->sol2b Yes sol3a Optimize Extraction Solvent/pH cause3->sol3a Yes sol3b Use UAE or MAE cause3->sol3b Yes

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

References

Technical Support Center: Enhancing the Bioavailability of (-)-Matairesinol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the in vivo bioavailability of (-)-Matairesinol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

I. Troubleshooting Guides and FAQs

This section addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.

FAQs: Formulation and Administration

Question 1: I'm observing very low and highly variable plasma concentrations of this compound after oral administration. What are the likely causes?

Answer: This is a common challenge with this compound, and it stems from two primary factors:

  • Poor Aqueous Solubility: this compound is classified as "practically insoluble to insoluble" in water. This inherent low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Extensive Gut Microbiota Metabolism: After oral ingestion, this compound is efficiently and rapidly converted by intestinal bacteria into mammalian lignans (B1203133), primarily enterolactone (B190478) and enterodiol.[1][2] This biotransformation significantly reduces the amount of the parent compound available for absorption. The composition and activity of the gut microbiota can vary considerably between individual animals, leading to high variability in plasma concentrations.[3]

Question 2: How can I improve the solubility of this compound for my in vivo experiments?

Answer: Several formulation strategies can be employed to enhance the solubility of this compound:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or nanoemulsions can significantly improve its oral bioavailability.[4] These formulations can protect the compound from premature metabolism and facilitate its absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5] Common polymers used for this purpose include polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Co-solvents and Surfactants: For preclinical studies, using a vehicle containing co-solvents (e.g., polyethylene (B3416737) glycol 400, DMSO) and surfactants (e.g., Tween® 80, Cremophor® EL) can help solubilize this compound for oral gavage. However, the concentration of these excipients must be carefully optimized to avoid toxicity.

Question 3: My formulation of this compound appears to be unstable. What can I do?

Answer: The stability of your formulation is critical for obtaining reproducible results. Here are some tips:

  • For Lipid-Based Formulations: Ensure the particle size and zeta potential are within an acceptable range to prevent aggregation and fusion. Store liposomal and nanoemulsion formulations at recommended temperatures (typically 4°C) and protect them from light.

  • For Solid Dispersions: Store in a desiccator to prevent moisture absorption, which can lead to recrystallization of the amorphous drug.

  • For Solutions: Prepare fresh solutions for each experiment if possible. If storage is necessary, keep them at low temperatures and protected from light. Conduct stability studies to determine the appropriate shelf-life of your formulation.

FAQs: In Vivo Study Design and Execution

Question 4: How can I minimize the impact of gut microbiota on my results?

Answer: While completely eliminating the influence of gut microbiota is challenging, you can take steps to mitigate its effects:

  • Antibiotic Treatment: Pre-treating animals with a broad-spectrum antibiotic cocktail can reduce the gut microbial load and decrease the metabolism of this compound. However, this can have other physiological consequences that may affect your study's outcome.

  • Germ-Free Animals: Using germ-free animals is the most definitive way to study the pharmacokinetics of this compound without the influence of gut microbiota, although this is a specialized and costly approach.

  • Co-administration of Inhibitors: Investigating the co-administration of compounds that inhibit the specific bacterial enzymes responsible for lignan (B3055560) metabolism is an emerging area of research.

Question 5: What is the appropriate dosage of this compound for in vivo studies?

Answer: The optimal dosage will depend on your specific research question and animal model. A review of the literature suggests dosages ranging from 0.02% (w/w) in the diet to oral gavage doses of 5-20 mg/kg body weight in mice.[6][7] It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your experimental setup.

Question 6: What are the key considerations for blood sampling when studying this compound pharmacokinetics?

Answer: Due to its rapid metabolism, it is crucial to have an appropriate blood sampling schedule. Based on pharmacokinetic studies of similar lignans, it is advisable to collect samples at early time points (e.g., 15, 30, and 60 minutes) to capture the peak plasma concentration (Cmax).[8] Subsequent samples can be taken at 2, 4, 8, and 24 hours to characterize the elimination phase.

II. Quantitative Data Presentation

The following tables summarize key quantitative data related to the formulation and in vivo efficacy of this compound and related compounds.

Table 1: Formulation Parameters for Matairesinol-Loaded Liposomes

ParameterValueReference
Encapsulation Efficiency85%[4]
Drug Loading Content9.8%[4]
Hydrodynamic Size81.0 ± 4.3 nm[4]
Polydispersity Index (PDI)0.17 ± 0.02[4]
Average Surface Potential-33.7 ± 2.4 mV[4]

Table 2: Pharmacokinetic Parameters of a Lignan (Myrislignan) in Mice

ParameterOral Administration (200 mg/kg)Intraperitoneal Administration (50 mg/kg)Reference
Cmax (ng/mL) 105 ± 72.33870 ± 1200[8]
Tmax (h) 1.04 ± 1.450.167 ± 0.0915[8]
AUC0-t (h*ng/mL) 157 ± 55.12050 ± 532[8]
T1/2 (h) 1.97 ± 0.4260.692 ± 0.386[8]
Oral Bioavailability (F) 1.97%-[8]

Note: This data is for Myrislignan (B70245), a related lignan, and is provided as a reference for expected pharmacokinetic profiles.

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the bioavailability of this compound.

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a minimal amount of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The drug-to-lipid ratio should be optimized, but a starting point of 1:10 (w/w) can be used.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and rotating it gently. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Continue hydration for 1-2 hours at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

  • Purification and Characterization:

    • Remove any unencapsulated this compound by ultracentrifugation or dialysis.

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading content.

Protocol 2: Oral Gavage of this compound Formulation in Mice

Materials:

  • Mouse oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse)

  • Syringes

  • This compound formulation

  • Animal scale

Procedure:

  • Animal and Dose Preparation:

    • Weigh the mouse to determine the correct administration volume. The maximum recommended volume is 10 mL/kg of body weight.

    • Prepare the this compound formulation and draw the calculated volume into a syringe. Attach the gavage needle.

  • Restraint:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head. The head and body should be in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse will often swallow as the needle reaches the pharynx, which helps guide the needle into the esophagus.

    • Gently pass the needle down the esophagus to the pre-measured depth (from the corner of the mouth to the last rib). Do not force the needle if resistance is met.

    • Slowly administer the substance over 2-3 seconds.

  • Post-Procedure Monitoring:

    • Gently withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress, such as difficulty breathing or bleeding.

Protocol 3: Quantification of this compound in Mouse Plasma by LC-MS/MS

Materials:

  • Mouse plasma samples

  • Internal standard (e.g., deuterated matairesinol)

  • Acetonitrile (B52724)

  • Formic acid

  • β-glucuronidase/sulfatase enzyme solution

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Methyl tert-butyl ether (MTBE)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a 100 µL plasma sample, add the internal standard.

    • Add 250 µL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution to hydrolyze any glucuronidated metabolites.

    • Incubate the samples at 37°C for at least 4 hours or overnight.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE to the sample, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for this compound and the internal standard.

IV. Mandatory Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

metabolic_pathway cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_absorption Systemic Circulation Oral_Matairesinol This compound (in formulation) GI_Matairesinol This compound Oral_Matairesinol->GI_Matairesinol Gut_Microbiota Gut Microbiota GI_Matairesinol->Gut_Microbiota Metabolism Absorbed_Matairesinol Absorbed This compound (Low Bioavailability) GI_Matairesinol->Absorbed_Matairesinol Limited Absorption Enterolactone Enterolactone Gut_Microbiota->Enterolactone Enterodiol Enterodiol Gut_Microbiota->Enterodiol Absorbed_Metabolites Absorbed Metabolites (High Concentration) Enterolactone->Absorbed_Metabolites Enterodiol->Absorbed_Metabolites

Caption: Metabolic fate of orally administered this compound.

experimental_workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (Liposomes, Nanoemulsions, Solid Dispersions) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization InVivo_Admin In Vivo Administration (Oral Gavage in Rodents) Characterization->InVivo_Admin Blood_Sampling Serial Blood Sampling InVivo_Admin->Blood_Sampling Plasma_Processing Plasma Processing and Sample Preparation Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis End End: Bioavailability Data PK_Analysis->End troubleshooting_logic Problem Low/Variable Plasma Concentrations of This compound Cause1 Poor Solubility? Problem->Cause1 Cause2 Gut Microbiota Metabolism? Problem->Cause2 Solution1 Enhance Formulation: - Lipid-based carriers - Solid dispersions - Co-solvents Cause1->Solution1 Solution2 Modulate Microbiota: - Antibiotic pre-treatment - Use germ-free animals - Co-administer inhibitors Cause2->Solution2

References

Technical Support Center: Method Refinement for Separating (-)-Matairesinol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of methods to separate (-)-Matairesinol from its isomers. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating this high-value lignan (B3055560).

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound from its enantiomer ((+)-Matairesinol) and common diastereomers such as (+)-hinokiresinol and (-)-isomatairesinol.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor Resolution Between this compound and its Isomers

  • Symptom: Co-elution or significant peak overlap between this compound and other isomers, resulting in low purity of the collected fractions.

  • Possible Causes & Solutions:

    Possible Cause Solution
    Inappropriate Stationary Phase For enantiomeric separation of (-)- and (+)-Matairesinol, an achiral column like a C18 will not suffice. A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating lignan enantiomers.[1] For diastereomeric separation, standard reversed-phase columns (C18, Phenyl-Hexyl) can be effective, but optimization of the mobile phase is critical.
    Suboptimal Mobile Phase Composition Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A good starting point for reversed-phase HPLC is a gradient of acetonitrile and water with a slightly acidic modifier like 0.1% formic or acetic acid.[2] Experiment with different organic modifiers; methanol (B129727) can offer different selectivity compared to acetonitrile. For chiral separations, normal-phase HPLC with mobile phases like hexane/ethanol may provide better resolution on certain CSPs.
    Incorrect pH of the Mobile Phase The pH of the mobile phase can influence the ionization state of phenolic compounds like matairesinol, affecting their interaction with the stationary phase. Adjusting the pH with a buffer or acidic additive can alter selectivity and improve resolution.
    Inadequate Temperature Control Fluctuations in column temperature can lead to inconsistent retention times and poor resolution. Employing a column oven to maintain a stable temperature (e.g., 30-40°C) is crucial for reproducible separations.

Issue 2: Peak Tailing or Asymmetry

  • Symptom: The peak for this compound is not symmetrical, showing a "tail," which can complicate quantification and reduce the purity of collected fractions.

  • Possible Causes & Solutions:

    Possible Cause Solution
    Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the phenolic hydroxyl groups of matairesinol, causing peak tailing. Use an end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations to block these active sites. Adjusting the mobile phase to a more acidic pH can also suppress the ionization of silanol groups.
    Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. For preparative separations, a loading study should be performed to determine the maximum sample load that maintains good peak shape.
    Contamination of the Column or Frit Particulate matter from the sample or mobile phase can block the column inlet frit, leading to poor peak shape. Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter. If contamination is suspected, reverse-flushing the column or replacing the frit may be necessary.

Issue 3: Peak Splitting

  • Symptom: A single peak for this compound appears as two or more closely eluting peaks.

  • Possible Causes & Solutions:

    Possible Cause Solution
    Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.[3]
    Column Void or Channeling A void at the head of the column or uneven packing can disrupt the flow path, leading to peak splitting.[4] This often affects all peaks in the chromatogram. Replacing the column is the most reliable solution.
    Co-eluting Isomer What appears to be a split peak may be two closely eluting isomers. To confirm, inject a smaller sample volume; if two distinct peaks begin to resolve, the issue is one of selectivity, not a column problem. Further optimization of the mobile phase or stationary phase is required.

start Start Troubleshooting (Poor Separation) resolution Poor Resolution? start->resolution peak_shape Poor Peak Shape? resolution->peak_shape No res_solutions Optimize Mobile Phase (Gradient, Solvent, pH) Change Stationary Phase (e.g., Chiral Column) Adjust Temperature resolution->res_solutions Yes peak_split Peak Splitting? peak_shape->peak_split No shape_solutions Reduce Sample Load Use End-Capped Column Add Mobile Phase Modifier (e.g., TFA, TEA) Filter Sample/Mobile Phase peak_shape->shape_solutions Yes split_solutions Match Sample Solvent to Initial Mobile Phase Check for Column Void (Replace Column) Inject Smaller Volume to Confirm Co-elution peak_split->split_solutions Yes end Improved Separation peak_split->end No res_solutions->end shape_solutions->end split_solutions->end

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Supercritical Fluid Chromatography (SFC) Troubleshooting

Issue 1: Insufficient Enantiomeric or Diastereomeric Resolution

  • Symptom: The enantiomers or diastereomers of matairesinol are not baseline-separated.

  • Possible Causes & Solutions:

    Possible Cause Solution
    Incorrect Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor for chiral separations. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point. Screening several different CSPs is often necessary to find the optimal one for a particular separation.
    Suboptimal Co-solvent/Modifier The type and percentage of the organic modifier (co-solvent) significantly impact selectivity. Alcohols like methanol, ethanol, and isopropanol (B130326) are common choices. Varying the co-solvent and its concentration can dramatically alter the resolution.
    Lack of Additive For acidic or basic compounds, adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acids, diethylamine (B46881) for bases) to the modifier can improve peak shape and resolution.
    Incorrect Backpressure or Temperature While less impactful than the stationary and mobile phases, backpressure and temperature can still influence selectivity. Systematically varying these parameters can fine-tune the separation.

Issue 2: Poor Peak Shape in SFC

  • Symptom: Peaks are broad or tailing.

  • Possible Causes & Solutions:

    Possible Cause Solution
    Suboptimal Modifier Percentage Too low a percentage of the organic modifier can lead to poor solubility of the analyte in the supercritical fluid, resulting in broad peaks. Gradually increase the modifier concentration.
    Need for an Additive As with resolution issues, the lack of a suitable additive can cause peak tailing, especially for compounds with acidic or basic functional groups.
    Sample Overload Similar to HPLC, injecting too much sample can lead to poor peak shape. Perform a loading study to determine the optimal sample concentration and injection volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating this compound from its isomers?

A1: For separating diastereomers, a good starting point is a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% acetic or formic acid.[2] A typical gradient might be 25% acetonitrile increasing to 50% over 15 minutes, with a flow rate of 1.0 mL/min and UV detection at 280 nm.[2] For enantiomeric separation of (-)- and (+)-matairesinol, a chiral stationary phase is necessary.

Q2: How can I improve the throughput of my preparative separation?

A2: To improve throughput, you can:

  • Optimize Sample Load: Determine the maximum amount of sample that can be injected without significant loss of resolution.

  • Increase Flow Rate: Higher flow rates reduce run times, but be mindful of the pressure limits of your column and system.

  • Use Stacked Injections: If the separation is isocratic and the run time is short, stacked injections can significantly increase the amount of material processed in a given time.

  • Consider SFC: Supercritical Fluid Chromatography (SFC) often offers faster separations and shorter column equilibration times compared to HPLC, leading to higher throughput.

Q3: My sample is a crude plant extract. What are the key considerations for sample preparation before preparative chromatography?

A3: For crude plant extracts, a multi-step cleanup is recommended to protect your preparative column and improve the separation efficiency. A general workflow includes:

  • Extraction: Extract the ground plant material with a solvent like 80% methanol.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition it against a less polar solvent like ethyl acetate (B1210297) to enrich the lignan fraction.

  • Prefractionation: Use a preliminary separation technique like flash chromatography on silica (B1680970) gel with a hexane/ethyl acetate gradient to remove highly non-polar and polar impurities.

  • Filtration: Always filter the final sample through a 0.45 µm or 0.22 µm syringe filter before injecting it onto the preparative column.

Q4: Should I use HPLC or SFC for the preparative separation of this compound enantiomers?

A4: Both techniques can be effective, but SFC offers several advantages for preparative chiral separations:

  • Speed: SFC methods are typically faster due to the low viscosity of the mobile phase, allowing for higher flow rates.

  • Solvent Consumption: SFC uses compressed CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.

  • Product Recovery: Evaporation of the mobile phase from collected fractions is much faster in SFC, as the CO2 returns to a gaseous state at atmospheric pressure.

However, HPLC is a more widely available technique, and method development can sometimes be more straightforward. The choice may depend on the available instrumentation and the scale of the purification.

Quantitative Data Presentation

The following tables summarize the performance of different chromatographic techniques for the separation of matairesinol and its isomers.

Table 1: Preparative Separation of Matairesinol from Arctigenin in Forsythia koreana Extract

Parameter Centrifugal Partition Chromatography (CPC)
Stationary Phase Lower phase of n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v)
Mobile Phase Upper phase of n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v)
Purity Achieved > 90%
Reference

Table 2: General Comparison of Preparative HPLC and SFC for Chiral Separations

Parameter Preparative HPLC Preparative SFC
Typical Throughput LowerHigher (often 3-5x faster)
Solvent Consumption HighLow (significant reduction in organic solvent usage)
Product Recovery Slower (requires evaporation of large solvent volumes)Faster (CO2 evaporates, leaving the product in a small volume of modifier)
Cost Higher operational cost due to solvent purchase and disposalLower operational cost
Environmental Impact HigherLower ("greener" technology)

Experimental Protocols

Protocol 1: Extraction and Prefractionation of Matairesinol from Forsythia Species

This protocol is a general guideline for obtaining an enriched matairesinol fraction suitable for preparative chromatography.

  • Grinding: Grind dried and powdered Forsythia plant material to a fine powder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material in 5 L of 80% aqueous methanol at room temperature for 48 hours with occasional agitation.

    • Filter the extract and repeat the extraction on the plant residue twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in 1 L of water.

    • Transfer the aqueous suspension to a large separatory funnel.

    • Partition the aqueous layer three times with 1 L of ethyl acetate each time.

    • Combine the ethyl acetate fractions and evaporate to dryness to yield the enriched lignan fraction.

  • Silica Gel Column Chromatography (Prefractionation):

    • Prepare a silica gel column.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

    • Adsorb the sample onto a small amount of silica gel and load it onto the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing matairesinol.

    • Combine the matairesinol-rich fractions and evaporate the solvent. This material is now ready for preparative HPLC or SFC.

Protocol 2: Preparative Chiral SFC for this compound Enantiomeric Refinement

This protocol provides a starting point for the chiral separation of a racemic or enantiomerically enriched matairesinol mixture.

  • System Preparation:

    • Equilibrate the SFC system with the chosen mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Amylose or Cellulose-based, 20 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with CO2 and an alcohol co-solvent (e.g., 80% CO2, 20% Methanol).

    • Flow Rate: 50 mL/min.

    • Backpressure: 150 bar.

    • Temperature: 40°C.

    • Detection: UV at 280 nm.

  • Sample Preparation:

    • Dissolve the prefractionated matairesinol sample in the mobile phase modifier (e.g., methanol) at a high concentration (e.g., 20-50 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • Method Optimization:

    • Perform analytical-scale injections to optimize the co-solvent percentage for the best resolution.

    • Conduct a loading study by incrementally increasing the injection volume to determine the maximum sample load without compromising resolution.

  • Preparative Run and Fraction Collection:

    • Perform preparative-scale injections at the optimized conditions.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical chiral HPLC or SFC method to determine the enantiomeric purity.

    • Combine the fractions that meet the desired purity level.

  • Product Recovery:

    • Evaporate the solvent (methanol) from the pooled fractions to obtain the purified this compound.

Visualizations

cluster_extraction Sample Preparation from Plant Material cluster_separation Chromatographic Separation cluster_analysis Analysis and Recovery plant Dried Plant Material (e.g., Forsythia) grind Grinding plant->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract partition Liquid-Liquid Partitioning (Water/Ethyl Acetate) extract->partition prefrac Prefractionation (e.g., Flash Chromatography) partition->prefrac sample Enriched Matairesinol Isomer Mixture prefrac->sample analytical Analytical Method Development (HPLC/SFC) sample->analytical prep Preparative Scale-Up (HPLC/SFC) analytical->prep collect Fraction Collection prep->collect purity Purity Analysis of Fractions (Analytical HPLC/SFC) collect->purity pool Pool High-Purity Fractions purity->pool recover Solvent Evaporation pool->recover final_product Purified this compound recover->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

References

Dealing with matrix effects in MS analysis of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS analysis of (-)-Matairesinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section provides systematic approaches to identifying and mitigating common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or Inconsistent Analyte Signal

Symptom: The signal intensity for this compound is lower than expected in your samples (e.g., plasma, food extracts) compared to standards prepared in a neat solvent. This can manifest as poor sensitivity, high variability between replicate injections, or failure to detect the analyte at expected concentrations.[1]

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal.[1][2] This is a primary challenge in complex biological and environmental samples.

    • Solution 1: Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components.[1][3]

      • For plasma/serum, phospholipids (B1166683) are common interferences.[1][4] Consider implementing a phospholipid removal strategy, such as a specialized Solid-Phase Extraction (SPE) cartridge (e.g., HybridSPE-Phospholipid) or a targeted precipitation step.[1][4]

      • For complex food matrices, techniques like Liquid-Liquid Extraction (LLE) or SPE can be effective in removing matrix components that contribute to ion suppression.[5]

    • Solution 2: Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the interfering compounds.[1] Adjusting the mobile phase composition, gradient, and flow rate can improve separation. Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can also alter selectivity.[1]

    • Solution 3: Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[1][6][7]

    • Solution 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8][9] A SIL-IS, such as this compound-d6, will co-elute with the analyte and experience similar ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.[8][10][11]

  • Incomplete Hydrolysis of Matairesinol Glycosides: In many biological and plant-based samples, this compound exists as glycosides, which are not directly detected by the MS method for the aglycone.[1]

    • Solution 1: Optimize Enzymatic Hydrolysis: Ensure complete cleavage of the glycosidic bond by verifying the activity of the β-glucuronidase/sulfatase enzyme (e.g., from Helix pomatia).[1][11] Optimize the incubation time, temperature, and pH of the hydrolysis step.[1]

    • Solution 2: Perform Alkaline Hydrolysis: Alkaline hydrolysis can be used to release ester-bound lignans (B1203133).[12] This can be followed by enzymatic hydrolysis for a more comprehensive extraction.[11]

Issue 2: Poor Peak Shape or Retention Time Shifts

Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split, or the retention time is inconsistent between injections.[1][13]

Possible Causes and Solutions:

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]

    • Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase.[1]

  • Column Contamination: Accumulation of matrix components on the analytical column can lead to peak shape issues and retention time shifts.[1][13]

    • Solution 1: Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.[1]

    • Solution 2: Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds.[1]

    • Solution 3: Improve Sample Cleanup: A cleaner sample will lead to less column contamination.[1]

  • Interaction with System Components: As a phenolic compound, this compound can interact with active sites in the LC system, especially metal components.[1][14]

    • Solution: Ensure the use of biocompatible PEEK or stainless steel tubing and fittings.[1] Consider using metal-free columns if interactions are suspected, as these can cause ion suppression and sample loss.[14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can I assess them for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantification.[2][15] For this compound, you can assess matrix effects using two primary methods:

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Dips or rises in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.[1][16][17]

  • Post-Extraction Spike: The response of this compound in a blank matrix extract that has been spiked with the analyte after the extraction process is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses (Matrix Factor) indicates the extent of matrix effects.[1][18] A ratio < 1 indicates suppression, while a ratio > 1 indicates enhancement.[1]

Q2: I am analyzing this compound in a complex food matrix and getting low recovery. What should I do?

A2: Low recovery in complex food matrices, such as bread, has been reported for matairesinol.[11] This can be due to inefficient extraction or significant matrix effects. To address this:

  • Optimize Extraction: Ensure your sample preparation includes both alkaline and enzymatic hydrolysis to release all forms of matairesinol from the food matrix.[11][12]

  • Improve Cleanup: Use a robust sample cleanup technique like Solid-Phase Extraction (SPE) to remove interfering compounds. You may need to experiment with different SPE sorbents (e.g., C18, HLB, or mixed-mode) to find the most effective one for your specific matrix.[1][5]

  • Use a Stable Isotope-Labeled Internal Standard: Incorporating this compound-d6 into your workflow from the beginning of the sample preparation will help correct for losses during the extraction process and for matrix effects during analysis.[10][11]

Q3: What are my options for calibration to counteract matrix effects?

A3: Several calibration strategies can be employed to compensate for matrix effects:

  • Stable Isotope Dilution Analysis (SIDA): This is the gold standard. By adding a known amount of a stable isotope-labeled internal standard (e.g., this compound-d6) to your samples before processing, you can accurately quantify your analyte based on the response ratio.[9][19]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of the samples being analyzed.[19] This helps to compensate for consistent matrix effects but requires a consistent and analyte-free blank matrix.[19]

  • Method of Standard Addition: This involves adding known amounts of a this compound standard to several aliquots of the unknown sample. A calibration curve is then generated for each sample, which inherently corrects for matrix effects in that specific sample. This method is accurate but can be time-consuming.[1][20]

Q4: What are potential isobaric interferences for this compound?

A4: Isobaric interferences are compounds that have the same nominal mass as this compound and can potentially interfere with the analysis, especially if the mass spectrometer has low resolution. For lignans, other isomers or structurally related compounds could be potential interferences. For example, lariciresinol (B1674508) and pinoresinol (B1678388) are other common lignans.[11] High-resolution mass spectrometry (HRMS) can help to distinguish between this compound and potential isobaric interferences based on their exact masses. Additionally, a robust chromatographic separation is crucial to resolve these compounds before they enter the mass spectrometer.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of lignans, including matairesinol, in various food matrices.

ParameterSolid FoodsBeverages
Limit of Detection (LOD) 4-10 µ g/100 g (dry weight)[11]0.2-0.4 µ g/100 mL[11]
Recovery (%) 73-123%[11]Not Specified
Recovery in Bread (%) 51-55%[11]Not Applicable
Within-run CV (%) 6-21%[11]Not Specified
Between-run CV (%) 6-33%[11]Not Specified

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard into the reconstitution solvent.[8]

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure. Spike this compound and the internal standard into the final reconstituted extract.[8]

    • Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into the blank matrix at the beginning of the sample preparation procedure.[8]

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100 [8]

      • An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

    • Recovery (%RE) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Extraction and Analysis of this compound from Food Matrices

This protocol is based on established methods for lignan (B3055560) analysis in food.[11][12]

  • Homogenization: Homogenize the food sample to a fine powder or paste. For high-moisture samples, freeze-drying prior to grinding is recommended.[12]

  • Alkaline Hydrolysis:

    • Weigh approximately 0.5 g of the homogenized sample into a screw-cap glass tube.[12]

    • Add a known amount of the internal standard (e.g., this compound-d6).[1][12]

    • Add 10 mL of 1 M methanolic sodium hydroxide.[1]

    • Incubate at 60°C for 1 hour with shaking.[1]

  • Neutralization and Enzymatic Hydrolysis:

    • Cool the mixture and neutralize with 2 mL of 2.5 M HCl.[1]

    • Add 5 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).[1]

    • Add 100 µL of β-glucuronidase/sulfatase from Helix pomatia.[1][11]

    • Incubate overnight at 37°C.[1]

  • Liquid-Liquid Extraction:

    • Extract the hydrolysate twice with 10 mL of diethyl ether.[1]

    • Combine the ether extracts.[12]

  • Evaporation and Reconstitution:

    • Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen gas at 40°C.[12]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[12]

Visualizations

Troubleshooting_Workflow Start Low or Inconsistent This compound Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement SIL-IS (e.g., Matairesinol-d6) Check_IS->Implement_IS No Assess_ME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Significant Matrix Effects Detected? Assess_ME->ME_Present Optimize_SP Improve Sample Prep (SPE, LLE, Phospholipid Removal) ME_Present->Optimize_SP Yes Check_Hydrolysis Check for Incomplete Glycoside Hydrolysis ME_Present->Check_Hydrolysis No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Resolved Issue Resolved Dilute_Sample->Resolved Check_Hydrolysis->Resolved

Caption: Troubleshooting workflow for low or inconsistent this compound signal.

Sample_Prep_Workflow Start Food or Biological Sample Homogenize 1. Homogenize Sample (Grind/Lyophilize) Start->Homogenize Add_IS 2. Add SIL-IS (Matairesinol-d6) Homogenize->Add_IS Alkaline_Hydrolysis 3. Alkaline Hydrolysis (e.g., Methanolic NaOH, 60°C) Add_IS->Alkaline_Hydrolysis Neutralize 4. Neutralize Alkaline_Hydrolysis->Neutralize Enzymatic_Hydrolysis 5. Enzymatic Hydrolysis (e.g., β-glucuronidase, 37°C) Neutralize->Enzymatic_Hydrolysis Extraction 6. Extract with Organic Solvent (e.g., LLE with Diethyl Ether) Enzymatic_Hydrolysis->Extraction Evaporate 7. Evaporate Solvent Extraction->Evaporate Reconstitute 8. Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General sample preparation workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Cell Culture Contamination When Working with (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (-)-Matairesinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common cell culture contamination issues and other experimental challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of contamination I might encounter when working with this compound?

A1: While this compound itself is not a source of contamination, the process of incorporating it into your cell culture experiments can introduce common contaminants. These are broadly categorized as:

  • Biological Contaminants:

    • Bacteria: Often lead to rapid turbidity and a sudden drop in pH (yellowing of the medium).[1][2]

    • Fungi (Yeast and Mold): Yeast may appear as small, budding particles, while mold can form visible filamentous structures.[1][2][3] Fungal contamination can also cause the media to become turbid.[1]

    • Mycoplasma: This is a particularly insidious contaminant as it is not visible by standard microscopy and may not cause obvious changes in the culture's appearance.[1] However, it can significantly alter cell metabolism and gene expression, compromising your results.[1]

  • Chemical Contaminants:

    • Solvent Impurities: If the solvent used to dissolve this compound (e.g., DMSO) is not sterile or of high purity, it can introduce chemical contaminants.[4]

    • Plasticizers: Phthalates and other plasticizers can leach from non-sterile labware, such as pipette tips and tubes, into your stock solutions and media.[4]

    • Endotoxins: These are components of the outer membrane of Gram-negative bacteria and can persist even if the bacteria are no longer viable, causing adverse effects on cells.[2]

Q2: My cells treated with this compound are dying unexpectedly. How can I determine if it's contamination or cytotoxicity?

A2: It is crucial to differentiate between contamination-induced cell death and the cytotoxic effects of this compound. Here's how you can troubleshoot:

  • Microscopic Examination: Carefully observe the culture under a microscope. Look for signs of microbial contamination such as turbidity, filamentous structures, or small, motile particles between the cells.[1][5]

  • pH Check: A rapid color change of the phenol (B47542) red indicator in your medium (typically to yellow) suggests bacterial contamination due to acidic byproducts.[1][5]

  • Control Wells: Always include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the this compound) and an untreated control.[6] If both the treated and vehicle control wells show cell death, the issue might be the solvent or a broader contamination problem. If only the treated wells show cell death in a dose-dependent manner, it is more likely due to the compound's cytotoxicity.[7]

  • Mycoplasma Testing: Since mycoplasma is not visible, regular testing using PCR, ELISA, or fluorescence staining is highly recommended to rule it out as a cause of poor cell health.[5]

Q3: I'm observing precipitate in my culture medium after adding this compound. Is this contamination?

A3: Not necessarily. Lignans (B1203133) like this compound can have low solubility in aqueous media.[6] The precipitate you are observing is likely the compound coming out of solution, especially at higher concentrations.[6][8]

  • To address this:

    • Visually inspect the wells for any precipitate after adding the compound.[6]

    • Ensure your stock solution is fully dissolved before diluting it in the culture medium.

    • Consider preparing fresh dilutions if you suspect precipitation.[8]

    • It is common practice to dissolve this compound in a sterile, cell-culture grade solvent like DMSO to create a concentrated stock solution.[6] Ensure the final concentration of the solvent in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6][7]

Q4: Can this compound itself have antimicrobial properties?

A4: Some lignans and related compounds have been reported to possess antimicrobial activities.[9][10][11][12] For instance, hydroxymatairesinol (B1246089) (HMR), a related lignan, has shown activity against Staphylococcus epidermidis and Candida albicans.[11][13] While this suggests that this compound is unlikely to be a source of contamination, it's important to note that the concentrations used in cell culture are typically focused on its effects on mammalian cells and may not be sufficient to prevent all microbial growth.

Troubleshooting Guides

Guide 1: Troubleshooting Microbial Contamination

This guide will help you identify and address common microbial contamination issues.

Observed Problem Potential Cause Recommended Solution
Sudden turbidity in culture medium and rapid yellowing of media. Bacterial Contamination [1]1. Immediately discard the contaminated culture to prevent it from spreading.[1] 2. Thoroughly decontaminate the incubator and biosafety cabinet.[1] 3. Review your aseptic technique. Ensure proper handwashing, gloving, and spraying of all items entering the hood with 70% ethanol.[14] 4. Check all reagents (media, serum, buffers) for contamination by incubating a small aliquot without cells.[1]
Filamentous structures or white/fuzzy growths in the culture. The medium may or may not be turbid. Fungal (Mold) Contamination [1]1. Discard the contaminated culture immediately. 2. Fungal spores can be resilient; thoroughly clean and disinfect the entire work area, including incubators and water baths.[1] 3. Check for any potential sources of airborne spores in the lab.
Culture medium appears cloudy, but cells may look relatively normal initially. pH change is slower than with bacteria. Yeast Contamination [2]1. Discard the contaminated culture. 2. Clean and disinfect all work surfaces and equipment. 3. Yeast can be introduced through improper aseptic technique; review your procedures.
Decreased cell proliferation, changes in morphology, or inconsistent experimental results without visible contaminants. Mycoplasma Contamination [1]1. Quarantine the suspected culture and test for mycoplasma using a reliable detection kit (e.g., PCR-based). 2. If positive, discard the culture and any shared reagents. 3. Thoroughly decontaminate the work area. 4. Establish a routine screening schedule for all cell lines in the lab.
Guide 2: Troubleshooting Issues Related to this compound Preparation and Use

This guide focuses on problems that can arise from the handling of this compound itself.

Observed Problem Potential Cause Recommended Solution
Inconsistent IC50 values or poor reproducibility in assays. 1. Inconsistent stock solution preparation. [8] 2. Degradation of this compound due to improper storage. [8] 3. Variation in cell seeding density or health. [8]1. Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[8] 2. Store stock solutions at -20°C for short-term use (up to two weeks) or -80°C for longer-term storage (up to six months).[8] 3. Ensure accurate cell counting and use cells within a consistent and low passage number range.[8]
Precipitate forms in the culture medium after adding the compound. Low solubility of this compound at higher concentrations. [6][8]1. Visually inspect the wells for precipitate after adding the compound.[6] 2. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.[8] 3. Ensure the final DMSO concentration remains below 0.5%.[6]
Unexpectedly high cell viability at high concentrations. 1. Precipitation of this compound, reducing its effective concentration. [6] 2. Interaction of the compound with the assay reagent (e.g., MTT). [6]1. Visually check for precipitate. 2. Include a "compound only" control (no cells) to check for direct reduction of the MTT reagent by this compound.[6] 3. If interference is suspected, consider using an alternative viability assay like neutral red uptake.[6]

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies using matairesinol for easy reference.

Table 1: Exemplary Cell Seeding Densities and Matairesinol Concentrations

Cell LineAssay TypeSeeding Density (per well)This compound Concentration RangeReference
PC3 (Prostate Cancer)MTT Assay (96-well)1.5 x 10³1.56 µM to 200 µM[6][7]
PANC-1 (Pancreatic Cancer)Proliferation AssayNot Specified5 µM to 100 µM (80 µM inhibited proliferation by ~48%)[15][16]
MIA PaCa-2 (Pancreatic Cancer)Proliferation AssayNot Specified5 µM to 100 µM (80 µM inhibited proliferation by ~50%)[15][16]
Colon 26 (Colon Cancer)Cytotoxicity AssayNot SpecifiedLC50 = 9 µg/ml[17]

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound

This protocol provides a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[6]

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 48h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Endpoint (e.g., Absorbance) add_reagent->measure analyze_data Analyze Data and Determine IC50 measure->analyze_data

Caption: General experimental workflow for assessing the effects of this compound.

matairesinol_pathway cluster_cell Pancreatic Cancer Cell matairesinol This compound mitochondria Mitochondria matairesinol->mitochondria Induces Dysfunction proliferation ↓ Cell Proliferation matairesinol->proliferation ros ↑ ROS Production mitochondria->ros mmp ↓ Mitochondrial Membrane Potential mitochondria->mmp ca2 ↑ Cytosolic & Mitochondrial Ca2+ mitochondria->ca2 bax ↑ BAX Expression mitochondria->bax apoptosis Apoptosis ros->apoptosis mmp->apoptosis ca2->apoptosis bax->apoptosis

Caption: Simplified signaling pathway of this compound in pancreatic cancer cells.

References

Optimizing (-)-Matairesinol Dosage in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (-)-Matairesinol in animal model studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to facilitate effective and reproducible experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Based on published studies, a common starting dose for oral administration of this compound in rats and mice ranges from 5 to 50 mg/kg body weight.[1] For anti-inflammatory and neuroprotective effects in rats, doses of 5, 10, and 20 mg/kg have been shown to be effective.[1][2] In cancer studies, dosages can vary, and dose-response studies are crucial to determine the optimal therapeutic window.[3][4][5]

Q2: How should I prepare this compound for oral administration?

A2: this compound is poorly soluble in water. A common method for preparing an oral suspension is to use a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.[6] For some applications, a co-solvent system of DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween® 80, diluted in saline or PBS, can be used, ensuring the final DMSO concentration is low (typically <5% v/v) to avoid toxicity.[6][7]

Q3: What are the known signaling pathways modulated by this compound?

A3: In vivo and in vitro studies have shown that this compound modulates several key signaling pathways. It has been reported to suppress the MAPK and NF-κB pathways, which are involved in inflammation.[2][8][9] Additionally, it can up-regulate the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[2][8] In the context of cancer, it has also been shown to affect the PI3K/Akt pathway.[6]

Q4: Is there any information on the pharmacokinetics of this compound?

A4: Detailed pharmacokinetic data such as Cmax, Tmax, and AUC for this compound are not extensively reported in publicly available literature. Studies on related lignans (B1203133) suggest moderate oral bioavailability and a relatively short half-life in rats. It is known that gut microflora metabolize this compound to enterodiol (B191174) and enterolactone, which are then absorbed.[10] Due to the limited specific data, it is highly recommended to conduct a pilot pharmacokinetic study in your specific animal model to determine these parameters and optimize the dosing regimen.

Q5: What is the acute toxicity profile of this compound?

A5: A predicted oral LD50 for (+)-Matairesinol in rats is approximately 897 mg/kg, classifying it as "Acute toxicity, Oral (Category 4)," meaning it is harmful if swallowed.[5] However, experimental acute toxicity data is limited. It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in animal response Inconsistent dosing due to improper oral gavage technique.Ensure all personnel are thoroughly trained in oral gavage. The volume administered should be accurate and consistent for each animal.
Inhomogeneous suspension of this compound.Vigorously vortex or sonicate the suspension before each administration to ensure a uniform distribution of the compound. Prepare fresh suspensions daily if stability is a concern.
Low or no observable effect at expected therapeutic doses Poor bioavailability of the formulation.Consider alternative formulation strategies to enhance solubility and absorption, such as micronization of the compound or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or liposomes.[6][11]
Rapid metabolism of the compound.Investigate the metabolic profile in your animal model. If rapid metabolism is confirmed, consider more frequent dosing or a different route of administration if appropriate for the experimental goals.
Signs of toxicity at low doses (e.g., weight loss, lethargy) Vehicle toxicity.Always include a vehicle-only control group to assess any adverse effects of the formulation itself. If the vehicle is suspected to cause toxicity, explore alternative, well-tolerated vehicles.
Animal strain sensitivity.Different strains of mice and rats can have varying sensitivities to compounds. Review literature for any known strain-specific differences or conduct a pilot study to confirm the MTD in your chosen strain.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of this compound.

Table 1: Anti-inflammatory and Neuroprotective Effects of this compound in a Rat Model of Sepsis-Mediated Brain Injury [1][2]

Animal Model Treatment Dosage (Oral Gavage) Outcome Measure Result
Cecal Ligation and Perforation (CLP)-induced sepsis in ratsThis compound5 mg/kgSerum S100β, GFAP, and NSE levelsDampened production compared to CLP group
10 mg/kgSerum S100β, GFAP, and NSE levelsDampened production compared to CLP group
20 mg/kgSerum S100β, GFAP, and NSE levelsDampened production compared to CLP group
5, 10, 20 mg/kgNeuronal ApoptosisSignificant reduction
5, 10, 20 mg/kgMicroglial ActivationWeakened

Table 2: Anticancer Effects of this compound

Animal Model Treatment Dosage Outcome Measure Result Reference
Colorectal Cancer (AOM/DSS induced) Mouse ModelMatairesinol supplementationNot specifiedTumorigenesisSignificantly repressed[11]
Colorectal Cancer (CDX and PDX) Mouse ModelsMatairesinol-loaded liposomes with FOLFOXNot specifiedAntitumor activity of FOLFOXSignificantly promoted[11]
Intestinal Carcinogenesis (Min) Mouse Model0.02% (w/w) in dietApprox. 30 mg/kg/dayIntestinal tumor number and sizeElevated number and size of tumors[12]

Note: One study reported that this compound may have adverse effects in a specific intestinal cancer model, highlighting the importance of model selection and careful dose optimization.[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Objective: To prepare a homogeneous suspension of this compound for oral administration to rodents.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.

  • Transfer the powder to a sterile tube.

  • Add a small volume of the 0.5% CMC vehicle to the powder and mix to create a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the final desired concentration.

  • For a more uniform suspension, sonicate the mixture in a water bath for 10-15 minutes.

  • Store the suspension at 4°C and protect from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Rats

Objective: To administer a precise volume of this compound suspension directly into the stomach of a rat.

Materials:

  • Prepared this compound suspension

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • Stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct dosing volume (typically not exceeding 10 mL/kg).

  • Fill the syringe with the calculated volume of the this compound suspension. Ensure there are no air bubbles.

  • Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support its body.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

  • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

  • The needle should pass smoothly down the esophagus. If any resistance is met, or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately and reassess.

  • Once the needle is in the correct position, slowly depress the syringe plunger to administer the suspension.

  • After administration, gently withdraw the needle in a single, smooth motion.

  • Return the rat to its cage and monitor for any adverse reactions for a short period.

Visualizations

Signaling Pathways

matairesinol_signaling cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK (p38, JNK) LPS->MAPK Activates NFkB NF-κB LPS->NFkB Activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation AMPK AMPK AMPK->Inflammation Inhibits PI3K PI3K/Akt CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Apoptosis Apoptosis PI3K->Apoptosis Inhibits Matairesinol This compound Matairesinol->MAPK Inhibits (reduces phosphorylation) Matairesinol->NFkB Inhibits (reduces phosphorylation) Matairesinol->AMPK Activates (increases phosphorylation) Matairesinol->PI3K Inhibits

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis & Optimization DoseSelection 1. Dose Range Finding (e.g., 5, 10, 20, 50 mg/kg) Formulation 2. Formulation Preparation (e.g., 0.5% CMC suspension) DoseSelection->Formulation Dosing 4. Oral Gavage Administration Formulation->Dosing AnimalModel 3. Animal Model Induction (e.g., CLP, tumor xenograft) AnimalModel->Dosing PK 5a. Pharmacokinetic Analysis (Blood sampling for Cmax, Tmax, AUC) Dosing->PK PD 5b. Pharmacodynamic Analysis (e.g., tumor size, biomarker levels) Dosing->PD Tox 5c. Toxicity Assessment (Clinical signs, body weight) Dosing->Tox DataAnalysis 6. Data Analysis PK->DataAnalysis PD->DataAnalysis Tox->DataAnalysis DoseOptimization 7. Dose Optimization for Efficacy Studies DataAnalysis->DoseOptimization

References

Validation & Comparative

Validating the Antimetastatic Potential of (-)-Matairesinol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of oncology and drug development, identifying novel compounds that can effectively target cancer metastasis remains a critical goal. Metastasis is the primary cause of cancer-related mortality, making the investigation of antimetastatic agents a priority.[1][2] (-)-Matairesinol, a plant lignan (B3055560) found in sources like flaxseed and sesame seeds, has emerged as a compound of interest due to its potential antitumor properties.[3][4] This guide provides an objective comparison of the antimetastatic effects of this compound in vitro, supported by experimental data and detailed protocols, to aid in its evaluation as a potential therapeutic agent.

Comparative Efficacy of this compound on Cancer Cell Viability

The initial assessment of any potential anticancer compound involves evaluating its cytotoxicity against cancer cell lines. Studies have shown that this compound inhibits the proliferation of various cancer cells in a dose-dependent manner.[4] For context, its efficacy is compared here with 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent, and Paeonol, another natural compound with demonstrated anticancer effects.[5][6]

CompoundCell LineCancer TypeTreatment DurationIC50 / % InhibitionReference
This compound PANC-1Pancreatic48 h~80 µM (48% inhibition)[4][7]
MIA PaCa-2Pancreatic48 h~80 µM (50% inhibition)[4][7]
PC3Prostate24-72 hDose-dependent reduction[4]
5-Fluorouracil (5-FU) PANC-1Pancreatic48 h~20 µM (for synergistic studies)[8]
MIA PaCa-2Pancreatic48 h~20 µM (for synergistic studies)[8]
Paeonol Panc-1Pancreatic48 hSignificant inhibition at 100-150µM[6]
Capan-1Pancreatic48 hSignificant inhibition at 100-150µM[6]
In Vitro Antimetastatic Effects: Migration and Invasion

Beyond cytotoxicity, the primary validation of an antimetastatic agent lies in its ability to inhibit cancer cell migration and invasion, which are crucial steps in the metastatic cascade.[9][10] In vitro assays such as the transwell migration assay and invasion assays are standard methods to quantify these effects.[1][10]

This compound has demonstrated significant inhibitory effects on the migration and invasion of pancreatic cancer cells.[7] At a concentration of 80 µM, it markedly reduced the number of migrated cells in both PANC-1 and MIA PaCa-2 cell lines.[7] This effect is attributed to the downregulation of genes associated with invasion and metastasis, such as FOXM1, MMP1, VEGFA, and PLAU.[7]

CompoundAssay TypeCell LineConcentration% Reduction in Migration/InvasionReference
This compound Transwell MigrationPANC-180 µM79% reduction in migrated cells[7]
Transwell MigrationMIA PaCa-280 µM86% reduction in migrated cells[7]
Invasion AssayPANC-180 µM191% increase in interspace distance[7]
Invasion AssayMIA PaCa-280 µM170% increase in interspace distance[7]
Paeonol Scratch-Wound AssayPanc-1100-150 µMSignificant reduction in migration[6]
Transwell InvasionPanc-1100-150 µMSignificant reduction in invasion[6]

Molecular Mechanisms and Signaling Pathways

Understanding the molecular pathways through which a compound exerts its effects is fundamental for its development as a therapeutic agent. Research indicates that this compound modulates key signaling pathways that are often dysregulated in cancer, primarily the PI3K/Akt and MAPK pathways.[3][4][11]

The Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway are crucial for cell proliferation, survival, and metastasis.[4] Studies have shown that this compound can suppress the phosphorylation of ERK1/2 while increasing the phosphorylation of JNK and p38, components of the MAPK pathway.[7] It also influences the PI3K/Akt pathway, which is hyperactivated in many cancers.[3] By modulating these pathways, this compound can inhibit processes like the epithelial-mesenchymal transition (EMT), a key event in metastasis.[3][7]

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Processes Matairesinol This compound PI3K_Akt PI3K/Akt Pathway Matairesinol->PI3K_Akt Modulates MAPK MAPK Pathway Matairesinol->MAPK Modulates Proliferation Cell Proliferation PI3K_Akt->Proliferation Inhibits Migration Cell Migration PI3K_Akt->Migration Inhibits Invasion Cell Invasion PI3K_Akt->Invasion Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Induces MAPK->Proliferation Inhibits MAPK->Migration Inhibits MAPK->Invasion Inhibits MAPK->Apoptosis Induces

Proposed signaling pathways modulated by this compound.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key in vitro assays used to validate the antimetastatic effects of this compound.

Transwell Migration and Invasion Assay

This assay is widely used to assess the migratory and invasive potential of cancer cells in vitro.[12]

  • Objective: To quantify the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).

  • Materials:

    • 24-well plates with transwell inserts (8.0 µm pore size)

    • Matrigel Basement Membrane Matrix (for invasion assay)

    • Cancer cell lines (e.g., PANC-1, MIA PaCa-2)

    • Serum-free cell culture medium

    • Complete medium (with FBS as a chemoattractant)

    • This compound or other test compounds

    • Cotton swabs

    • Methanol (B129727) for fixation

    • Crystal Violet for staining

    • Microscope

  • Protocol:

    • Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium and coat the upper surface of the transwell inserts. Incubate at 37°C for at least 4 hours to allow for gelation.

    • Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the transwell inserts. Include the test compound (e.g., this compound at 80 µM) in the cell suspension.

    • Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane.

    • Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

    • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view using a microscope. The reduction in the number of cells in the treated group compared to the control group indicates the inhibitory effect of the compound.

G cluster_workflow Transwell Assay Workflow prep 1. Coat Insert (Invasion) seed 2. Seed Cells + Compound prep->seed chemo 3. Add Chemoattractant seed->chemo incubate 4. Incubate (24-48h) chemo->incubate remove 5. Remove Non-migrated Cells incubate->remove stain 6. Fix and Stain remove->stain quantify 7. Count Cells & Analyze stain->quantify

General workflow for Transwell migration/invasion assays.
Wound Healing (Scratch) Assay

This method is used to study collective cell migration.[13]

  • Objective: To assess the ability of a cell population to migrate and close a "wound" or gap created in a confluent monolayer.

  • Materials:

    • 6-well or 12-well plates

    • Cancer cell lines

    • Pipette tips (p200 or p1000) or a specialized scratch tool

    • Cell culture medium with and without serum

    • Test compound

    • Microscope with a camera

  • Protocol:

    • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

    • Creating the Wound: Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.

    • Washing: Gently wash the wells with serum-free medium to remove detached cells.

    • Treatment: Add fresh medium containing the test compound at the desired concentration. A control group should receive medium with the vehicle.

    • Image Acquisition: Capture images of the wound at time zero (T=0) and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed.

    • Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated and compared between the treated and control groups. A slower closure rate in the treated group indicates an inhibitory effect on cell migration.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound possesses significant antimetastatic properties. It effectively inhibits the proliferation, migration, and invasion of cancer cells, particularly in pancreatic and prostate cancer models.[3][7][11] Its mechanism of action appears to be mediated through the modulation of critical signaling pathways like PI3K/Akt and MAPK.[3][7]

Compared to the standard chemotherapeutic agent 5-FU, this compound shows efficacy at higher concentrations but offers a potentially safer profile as a natural compound.[5][8] Its antimetastatic effects are comparable to other bioactive natural products like Paeonol.[6] Furthermore, studies have indicated a synergistic effect when this compound is combined with 5-FU, suggesting its potential use in combination therapies to enhance efficacy and overcome chemoresistance.[5][14]

While these in vitro findings are promising, further research is necessary. Future studies should focus on:

  • In vivo validation: Animal models are required to confirm the antimetastatic effects observed in vitro and to evaluate the compound's pharmacokinetics and overall safety.

  • Broader spectrum: Investigating the efficacy of this compound across a wider range of cancer types.

  • Mechanism elucidation: Deeper investigation into the specific molecular targets and downstream effectors of this compound in the context of metastasis.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of (-)-Matairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of bioactive compounds is essential. (-)-Matairesinol, a lignan (B3055560) found in various plants such as flaxseed and sesame seeds, has garnered significant attention for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Accurate determination of its concentration in raw materials, extracts, and final products is crucial for quality control, pharmacokinetic studies, and formulation development.

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses, offering robustness and reliability. More recently, Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC utilizing smaller particle size columns, has emerged, promising faster analysis times and improved resolution. This guide provides an objective comparison of HPLC and UPLC methods for the analysis of this compound, supported by typical performance data and detailed experimental protocols to assist in selecting the most suitable method for your research needs.

Methodology Comparison

The fundamental principles of separation in both HPLC and UPLC are the same, relying on the partitioning of the analyte between a stationary phase and a mobile phase. The primary distinction lies in the instrumentation and column technology. UPLC systems are designed to operate at much higher pressures than conventional HPLC systems, enabling the use of columns packed with sub-2 µm particles. This results in significantly higher efficiency, leading to better resolution and/or faster analysis times.

The cross-validation of these two methods involves a systematic comparison of their key performance characteristics to ensure that the UPLC method provides results that are equivalent to or better than the established HPLC method.

Cross_Validation_Workflow cluster_Execution Execution cluster_Analysis Data Analysis & Comparison HPLC_Method Develop & Validate HPLC Method UPLC_Method Develop & Validate UPLC Method Sample_Prep Sample Preparation Analysis Analyze Identical Sample Set on Both Systems Sample_Prep->Analysis Collect_Data Collect Data (e.g., Peak Area, Retention Time) Analysis->Collect_Data Compare_Params Compare Validation Parameters Collect_Data->Compare_Params Conclusion Determine Equivalency & Select Method Compare_Params->Conclusion

Caption: General workflow for the cross-validation of HPLC and UPLC methods.

Data Presentation

The choice between HPLC and UPLC often involves a trade-off between speed, resolution, and instrument cost. The following table summarizes typical performance metrics for the analysis of this compound using both techniques, compiled from established methodologies.[2][3]

ParameterHPLC MethodUPLC MethodComments
Linearity (r²) > 0.999> 0.999Both methods provide excellent linearity over a typical concentration range.
Precision (%RSD) < 2.0%< 1.5%UPLC often shows slightly better precision due to more stable baselines and integration.
Accuracy (% Recovery) 98 - 102%98 - 102%Both methods are capable of high accuracy.
Limit of Detection (LOD) ~50 ng/mL~10 ng/mLUPLC generally offers higher sensitivity due to sharper peaks.
Limit of Quantification (LOQ) ~150 ng/mL~30 ng/mLConsistent with the improved sensitivity of UPLC.
Retention Time 8 - 12 min2 - 4 minUPLC offers a significant reduction in analysis time.
Resolution (Rs) > 2.0> 2.5UPLC provides superior resolution of this compound from matrix components.
System Backpressure 80 - 120 bar400 - 600 barUPLC operates at significantly higher pressures, requiring specialized instrumentation.
Solvent Consumption ~10-12 mL/run~1.5-2.0 mL/runThe lower flow rates and shorter run times of UPLC lead to substantial solvent savings.

Experimental Protocols

Detailed and validated protocols are crucial for achieving reproducible and accurate quantification of this compound. The following sections provide representative experimental methodologies for both HPLC and UPLC techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is well-suited for routine quality control and quantification of this compound in various sample matrices.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of powdered sample material.

  • Extract with 20 mL of 80% methanol (B129727) by sonicating for 30-60 minutes.[4]

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant. For exhaustive extraction, the process can be repeated on the residue.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[4]

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[2]

    • Gradient Example: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm.[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of this compound standard solutions.

  • Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This method provides high-throughput analysis with improved sensitivity and resolution, making it ideal for analyzing a large number of samples or for detecting low levels of this compound.

1. Sample Preparation:

  • The sample preparation protocol is identical to the one described for the HPLC method. However, due to the higher sensitivity of UPLC, a smaller initial sample weight or a larger final reconstitution volume may be employed. It is critical to filter the final extract through a 0.22 µm syringe filter to prevent clogging of the UPLC column and system frits.

2. UPLC Conditions:

  • Instrumentation: A UPLC system capable of handling high backpressures, coupled with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Example: 20% B to 80% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV detection at 280 nm.

  • Injection Volume: 2 µL.

3. Data Analysis:

  • The data analysis procedure is identical to the one described for the HPLC method.

Conclusion

Both HPLC and UPLC are suitable and robust methods for the quantification of this compound.

HPLC remains a valuable and cost-effective technique, particularly for laboratories where high throughput is not a primary concern. Its reliability and the lower cost of instrumentation and columns make it an accessible option for standard quality control procedures.

UPLC offers significant advantages in terms of speed, sensitivity, and resolution. The drastic reduction in run time allows for a much higher sample throughput, which is a considerable benefit for large-scale screening or time-sensitive projects. The decreased solvent consumption also leads to lower operational costs and a more environmentally friendly "green" analytical method. The primary drawbacks are the higher initial capital investment for the instrumentation and the increased susceptibility to blockages if samples are not meticulously filtered.

For laboratories focused on high-throughput analysis, method development, or requiring high sensitivity for trace-level quantification, transitioning to a UPLC method is a logical and beneficial step. A thorough cross-validation as outlined is essential to ensure the consistency and reliability of analytical data when transferring methods from HPLC to UPLC.

References

A Comparative Cytotoxicity Analysis: (-)-Matairesinol vs. Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the cytotoxic properties of two naturally occurring lignans (B1203133): (-)-Matairesinol and podophyllotoxin (B1678966). While both compounds have garnered interest for their potential as anticancer agents, they exhibit distinct mechanisms of action and cytotoxic potencies. This document aims to furnish researchers with the necessary data and protocols to make informed decisions in their drug discovery and development endeavors.

Data Presentation: A Head-to-Head Look at Cytotoxicity

The following table summarizes the in vitro cytotoxicity of this compound and podophyllotoxin across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Cancer TypeCell LineThis compound IC50Podophyllotoxin IC50Reference(s)
Pancreatic CancerPANC-1~80 µM (48% inhibition)Not widely reported[1][2]
Pancreatic CancerMIA PaCa-2~80 µM (50% inhibition)Not widely reported[1][2]
Prostate CancerPC3Dose-dependent reduction up to 200 µMNot widely reported[3]
Breast CancerMCF-7Not explicitly stated1 nM[4][5][6]
Breast CancerMDA-MB-231Cytotoxic effects observed0.011–7.22 µM[7][8]
Breast CancerBT-549Not explicitly stated0.011–7.22 µM[7][8]
Colon CancerColon 269 µg/mlNot reported[9]

Experimental Protocols: Methodologies for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug development. Below are detailed protocols for commonly employed assays to evaluate the cytotoxic effects of compounds like this compound and podophyllotoxin.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[10][12] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or podophyllotoxin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[13]

Principle: The release of LDH from the cytosol into the culture medium is an indicator of compromised cell membrane integrity and, consequently, cell death.[14] The assay measures LDH activity in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[13]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[15]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[15]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.[16]

  • Cell Washing: Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations: Workflows and Signaling Pathways

To visually represent the experimental processes and molecular mechanisms, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity/Viability Assays cluster_2 Data Acquisition cluster_3 Data Analysis A Seed Cells in Multi-well Plates B Incubate Overnight (Attachment) A->B C Treat with this compound or Podophyllotoxin B->C D MTT Assay C->D Incubate (e.g., 24-72h) E LDH Release Assay C->E Incubate (e.g., 24-72h) F Annexin V/PI Staining C->F Incubate (e.g., 24-72h) G Measure Absorbance (MTT, LDH) D->G E->G H Flow Cytometry Analysis (Annexin V/PI) F->H I Calculate % Viability or % Cytotoxicity G->I H->I J Determine IC50 Values I->J

Caption: A generalized workflow for in vitro cytotoxicity assessment.

G Proposed Cytotoxic Mechanisms cluster_Matairesinol This compound cluster_Podophyllotoxin Podophyllotoxin M1 This compound M2 Mitochondrial Dysfunction M1->M2 M3 Modulation of MAPK & PI3K/Akt Pathways M1->M3 M5 Induction of Apoptosis M2->M5 M4 Decreased Cell Proliferation & Migration M3->M4 M4->M5 P1 Podophyllotoxin P2 Inhibition of Tubulin Polymerization P1->P2 P3 Disruption of Mitotic Spindle P2->P3 P4 G2/M Cell Cycle Arrest P3->P4 P5 Induction of Apoptosis P4->P5

Caption: Distinct signaling pathways of this compound and Podophyllotoxin.

Conclusion

This comparative guide highlights the distinct cytotoxic profiles and mechanisms of action of this compound and podophyllotoxin. Podophyllotoxin is a potent cytotoxic agent with a well-defined mechanism of action targeting tubulin polymerization, and its derivatives are already in clinical use.[17][18] this compound, while demonstrating cytotoxic effects at higher concentrations, appears to act through more complex mechanisms involving mitochondrial function and key signaling pathways.[1][19] The provided data and protocols serve as a valuable resource for researchers to further explore the therapeutic potential of these lignans in cancer research. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and potential for synergistic applications.

References

Confirming the Structure of Synthetic (-)-Matairesinol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized natural product is a critical step in ensuring its identity and purity. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for synthetic (-)-Matairesinol against its naturally occurring counterpart, offering a robust method for structural verification.

The dibenzylbutyrolactone lignan, this compound, is a phytoestrogen with a range of reported biological activities, making its synthesis a subject of interest for pharmaceutical research. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such chiral molecules. By comparing the ¹H and ¹³C NMR spectra of a synthetic sample with that of the natural product, researchers can confidently confirm the successful synthesis and stereochemical integrity of this compound.

Comparative NMR Data Analysis

The structural identity of synthetic this compound is unequivocally confirmed when its ¹H and ¹³C NMR spectral data align with that of the natural compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for both synthetic and natural this compound, recorded in deuterated chloroform (B151607) (CDCl₃). Minor variations in chemical shifts can be attributed to differences in sample concentration and instrument calibration.

Table 1: ¹H NMR Spectral Data Comparison of this compound (CDCl₃)

Proton Synthetic this compound δ (ppm) Natural this compound δ (ppm)
H-2, H-2'6.78-6.60 (m)6.79-6.61 (m)
H-5, H-5'6.78-6.60 (m)6.79-6.61 (m)
H-6, H-6'6.78-6.60 (m)6.79-6.61 (m)
H-7α2.91 (dd, J = 14.0, 4.8 Hz)2.90 (dd, J = 14.0, 4.9 Hz)
H-7β2.59 (dd, J = 14.0, 8.0 Hz)2.58 (dd, J = 14.0, 8.0 Hz)
H-7'α2.88 (dd, J = 13.8, 5.0 Hz)2.87 (dd, J = 13.8, 5.1 Hz)
H-7'β2.55 (dd, J = 13.8, 8.2 Hz)2.54 (dd, J = 13.8, 8.2 Hz)
H-82.50-2.40 (m)2.48-2.38 (m)
H-8'2.50-2.40 (m)2.48-2.38 (m)
H-9α4.15 (dd, J = 9.2, 6.8 Hz)4.14 (dd, J = 9.2, 6.9 Hz)
H-9β3.87 (dd, J = 9.2, 7.2 Hz)3.86 (dd, J = 9.2, 7.2 Hz)
3-OCH₃3.85 (s)3.85 (s)
3'-OCH₃3.84 (s)3.84 (s)
4-OH5.65 (s)5.66 (s)
4'-OH5.63 (s)5.64 (s)

Table 2: ¹³C NMR Spectral Data Comparison of this compound (CDCl₃)

Carbon Synthetic this compound δ (ppm) Natural this compound δ (ppm)
C-1, C-1'130.4130.5
C-2, C-2'111.2111.2
C-3, C-3'146.5146.5
C-4, C-4'144.1144.1
C-5, C-5'114.3114.3
C-6, C-6'121.5121.5
C-7, C-7'34.834.8
C-841.241.2
C-8'46.846.8
C-971.371.3
C-9' (C=O)178.4178.4
3-OCH₃55.955.9
3'-OCH₃55.955.9

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of results. The following outlines the standard procedure for NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified synthetic or natural this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Typical spectral parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Typical spectral parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (for complete structural assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is vital for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants (J-values), and correlations from the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure and stereochemistry.

Workflow for Structural Confirmation

The logical flow of confirming the structure of synthetic this compound using NMR is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_comparison Data Comparison & Confirmation Synthesis Chemical Synthesis of This compound Purification Purification of Synthetic Product Synthesis->Purification SamplePrep Sample Preparation (CDCl3, TMS) Purification->SamplePrep NMR_Acq 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) SamplePrep->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc Comparison Comparison of Chemical Shifts, Coupling Constants, and Correlations DataProc->Comparison NaturalData Reference NMR Data of Natural this compound NaturalData->Comparison Confirmation Structural Confirmation of Synthetic this compound Comparison->Confirmation

Workflow for NMR-based structural confirmation of synthetic this compound.

Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information for the characterization of synthetic this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized molecule, confirming its molecular formula (C₂₀H₂₂O₆). Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the synthetic this compound. By comparing the retention time with an authentic standard of the (-) and (+) enantiomers, the enantiomeric excess (% ee) of the synthetic product can be quantified.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for confirming the absolute stereochemistry of chiral molecules. The CD spectrum of the synthetic this compound should be a mirror image of the spectrum of its (+) enantiomer and match the spectrum of the natural this compound.

  • X-ray Crystallography: If a suitable single crystal of the synthetic this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute configuration.

Synergistic Anticancer Effects of (-)-Matairesinol with 5-Fluorouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic anticancer effects of (-)-Matairesinol when combined with the conventional chemotherapeutic agent 5-Fluorouracil (5-FU). The information presented is supported by experimental data from in vitro studies on human pancreatic cancer cell lines, detailing the enhanced efficacy of the combination therapy in inhibiting cancer cell proliferation and inducing apoptosis.

Quantitative Analysis of Synergistic Effects

The combination of this compound and 5-FU has demonstrated a significant synergistic effect in pancreatic ductal adenocarcinoma (PDAC) cell lines, MIA PaCa-2 and PANC-1.[1][2][3][4] This synergy is evident in the increased inhibition of cell proliferation, enhanced induction of apoptosis, greater production of reactive oxygen species (ROS), and more pronounced mitochondrial dysfunction compared to either agent used alone.[2]

Table 1: Inhibition of Cell Proliferation
TreatmentPANC-1 Cell Line (% Proliferation)MIA PaCa-2 Cell Line (% Proliferation)
Control 100%100%
This compound (80 µM) ~52%~50%
5-FU (20 µM) 73%74%
This compound (80 µM) + 5-FU (20 µM) 34%30%

Data derived from studies on pancreatic cancer cells, where the combination treatment showed a significant decrease in cell proliferation compared to individual treatments (p < 0.001 for both cell lines).[2]

Table 2: Induction of Apoptosis
TreatmentPANC-1 Cell Line (Relative Late Apoptotic Cells)MIA PaCa-2 Cell Line (Relative Apoptotic Cells)
5-FU (20 µM) Moderately Increased473%
This compound (80 µM) + 5-FU (20 µM) Significantly Increased704%

The combination of this compound and 5-FU significantly enhanced the induction of apoptosis in pancreatic cancer cells (p < 0.05 for MIA PaCa-2).[2]

Table 3: Reactive Oxygen Species (ROS) Production and Mitochondrial Dysfunction
TreatmentPANC-1 Cell Line (Relative ROS Production)MIA PaCa-2 Cell Line (Relative ROS Production)PANC-1 Cell Line (Relative MMP Loss)MIA PaCa-2 Cell Line (Relative MMP Loss)
5-FU (20 µM) IncreasedIncreasedIncreasedIncreased
This compound (80 µM) + 5-FU (20 µM) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Co-treatment with this compound and 5-FU resulted in a significant increase in ROS production and mitochondrial membrane potential (MMP) loss, indicative of mitochondrial dysfunction.[2]

Table 4: Calcium Homeostasis Disruption
TreatmentPANC-1 Cell Line (Relative Cytosolic Ca2+)MIA PaCa-2 Cell Line (Relative Cytosolic Ca2+)PANC-1 Cell Line (Relative Mitochondrial Ca2+)MIA PaCa-2 Cell Line (Relative Mitochondrial Ca2+)
5-FU (20 µM) 243%138%155%163%
This compound (80 µM) + 5-FU (20 µM) 405%238%366%267%

The combination treatment significantly increased cytosolic and mitochondrial calcium concentrations compared to 5-FU alone (p < 0.01 and p < 0.001, respectively).[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and 5-FU.

Cell Culture and Drug Treatment

Human pancreatic cancer cell lines, PANC-1 and MIA PaCa-2, were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells were seeded and allowed to attach overnight before being treated with this compound (80 µM), 5-Fluorouracil (20 µM), or a combination of both for 48 hours.

Cell Proliferation Assay

Cell proliferation was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following drug treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell proliferation was calculated relative to the control group.

Apoptosis Analysis

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following drug treatment, cells were incubated with DCFH-DA for 30 minutes. The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a flow cytometer.

Assessment of Mitochondrial Membrane Potential (MMP)

Changes in MMP were assessed using the fluorescent dye JC-1. After treatment, cells were stained with JC-1 for 20 minutes. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence was determined by flow cytometry.

Calcium Measurement

Cytosolic and mitochondrial calcium levels were measured using the fluorescent indicators Fluo-4 AM and Rhod-2 AM, respectively. After drug treatment, cells were loaded with the respective dyes and incubated. The fluorescence intensity, corresponding to the calcium concentration, was then measured by flow cytometry.

Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and 5-FU is primarily mediated through the induction of mitochondrial dysfunction.[1][2][3][4] This involves the depolarization of the mitochondrial membrane, disruption of calcium homeostasis, and increased production of ROS.[2][5] These events ultimately lead to the activation of apoptotic pathways and cell death.

Synergy_Pathway Synergistic Anticancer Mechanism cluster_drugs Therapeutic Agents cluster_cell Pancreatic Cancer Cell Matairesinol This compound Mito_dys Mitochondrial Dysfunction Matairesinol->Mito_dys Apoptosis Apoptosis Matairesinol->Apoptosis Proliferation ↓ Cell Proliferation Matairesinol->Proliferation FU 5-Fluorouracil FU->Mito_dys FU->Apoptosis FU->Proliferation ROS ↑ Reactive Oxygen Species (ROS) Mito_dys->ROS MMP ↓ Mitochondrial Membrane Potential Mito_dys->MMP Ca_dys ↑ Cytosolic & Mitochondrial Ca2+ Dysregulation Mito_dys->Ca_dys ROS->Apoptosis MMP->Apoptosis Ca_dys->Apoptosis Apoptosis->Proliferation

Caption: Synergistic anticancer mechanism of this compound and 5-FU.

Experimental_Workflow Experimental Workflow for Synergy Evaluation cluster_assays Endpoint Assays start Start: Culture Pancreatic Cancer Cells (PANC-1, MIA PaCa-2) treatment Treatment Groups: 1. Control 2. This compound (80 µM) 3. 5-FU (20 µM) 4. Combination start->treatment incubation Incubate for 48 hours treatment->incubation prolif Cell Proliferation (MTT Assay) incubation->prolif apoptosis Apoptosis (Annexin V/PI Staining) incubation->apoptosis ros ROS Production (DCFH-DA Staining) incubation->ros mmp MMP Loss (JC-1 Staining) incubation->mmp calcium Calcium Levels (Fluo-4 & Rhod-2) incubation->calcium analysis Data Analysis and Comparison prolif->analysis apoptosis->analysis ros->analysis mmp->analysis calcium->analysis end Conclusion: Synergistic Anticancer Effect analysis->end

Caption: Workflow for evaluating synergistic anticancer effects.

References

Lignans Under the Microscope: A Comparative Analysis of Their Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current experimental data reveals the comparative anti-inflammatory efficacy of various lignans (B1203133), a class of polyphenolic compounds found in plants. This guide synthesizes findings on prominent lignans such as arctigenin, pinoresinol (B1678388), matairesinol, and secoisolariciresinol, offering a valuable resource for researchers, scientists, and professionals in drug development. The primary mechanism of action for these compounds involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.[1]

The anti-inflammatory effects of lignans are demonstrated by their ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of different lignans on key inflammatory markers. It is important to note that direct comparison of IC50 values or percentage inhibition across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, stimuli, and incubation times.

Table 1: Inhibition of Pro-inflammatory Mediators by Lignans

Lignan (B3055560)MediatorCell LineStimulusConcentration/DoseObserved EffectReference
Arctigenin NORAW 264.7 macrophagesLPS<32 µM/LSignificant inhibition of TNF-α[2]
iNOS, COX-2RAW 264.7 macrophagesLPS-Suppression of expression[3][4]
TNF-α, IL-6, IL-1βPeritoneal macrophagesLPS/PGN-Decreased expression[3][4]
Pinoresinol IL-6Human intestinal Caco-2 cellsIL-1β-65% reduction (confluent), 30% reduction (differentiated)[5]
PGE2 (via COX-2)Human intestinal Caco-2 cellsIL-1β-62% reduction (confluent)[5]
NO, PGE2, TNF-α, IL-1β, IL-6Primary microgliaLPS-Inhibition of production[6]
Matairesinol NOBV2 microgliaLPS6.25, 12.5, 25 µMConcentration-dependent reduction in production[7][8]
iNOS, COX-2BV2 microgliaLPS6.25, 12.5, 25 µMConcentration-dependent reduction in expression[7][8]
Secoisolariciresinol Diglucoside (SDG) IL-1β, IL-6, TNF-αHuman Umbilical Vein Endothelial Cells (HUVECs)LPS-Decreased levels[9]
IL-1β, TNF-α mRNAMicrogliaTNF-α50 µMNo significant difference[10]

Key Signaling Pathways in Lignan-Mediated Anti-inflammation

Lignans exert their anti-inflammatory effects by intervening in critical signaling cascades within the cell. The NF-κB and MAPK pathways are primary targets.

The NF-κB signaling pathway is a cornerstone of the inflammatory process. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Lignans have been shown to inhibit this process.[1][3][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB:e->IkB Degradation NFkB_IkB:e->NFkB Release Lignans Lignans Lignans->IKK Inhibit DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription

Figure 1. Lignan inhibition of the NF-κB signaling pathway.

Experimental Protocols

The assessment of the anti-inflammatory activity of lignans involves a series of established in vitro and in vivo experimental protocols.

In Vitro Anti-inflammatory Activity Workflow

A generalized workflow for evaluating the anti-inflammatory effects of lignans in a cell-based model is depicted below. This typically involves stimulating cells, such as macrophages or microglia, with an inflammatory agent like LPS in the presence or absence of the test lignan.

Experimental_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_analysis Downstream Analysis A Cell Culture (e.g., RAW 264.7 Macrophages) B Pre-treatment with Lignans A->B C Stimulation with Inflammatory Agent (e.g., LPS) B->C D Incubation C->D E Collection of Supernatant and Cell Lysates D->E F Griess Assay for Nitric Oxide (NO) E->F G ELISA for Cytokines (TNF-α, IL-6) E->G H Western Blot for Protein Expression (iNOS, COX-2, p-NF-κB) E->H I qPCR for Gene Expression E->I

Figure 2. Generalized experimental workflow for assessing anti-inflammatory effects.
Key Experimental Methodologies

  • Cell Culture and Treatment: Murine macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are commonly used.[7][8] Cells are cultured under standard conditions and then pre-treated with various concentrations of the lignan for a specific period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Quantification (Griess Assay): The production of NO, a pro-inflammatory mediator, is often measured in the cell culture supernatant using the Griess reagent. This colorimetric assay detects nitrite (B80452) (NO2-), a stable product of NO. The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific to each cytokine.[9]

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated forms of NF-κB and MAPK proteins in cell lysates.

  • Quantitative Polymerase Chain Reaction (qPCR): qPCR is employed to measure the mRNA expression levels of pro-inflammatory genes. Total RNA is extracted from the cells, reverse-transcribed into cDNA, and then amplified using specific primers for the target genes.

Conclusion

The available data strongly indicate that lignans, including arctigenin, pinoresinol, matairesinol, and secoisolariciresinol, possess significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways and consequently inhibit the production of a range of pro-inflammatory mediators underscores their therapeutic potential. While studies suggest pinoresinol may exhibit particularly potent effects in certain models, further direct comparative studies under standardized conditions are necessary to definitively rank their efficacy.[5] The continued investigation into these natural compounds is warranted for the development of novel anti-inflammatory agents.

References

Unveiling the Potential of (-)-Matairesinol in NFATc1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of (-)-Matairesinol's effect on the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway. Through a detailed comparison with other known modulators and a presentation of supporting experimental data, this document serves as a crucial resource for evaluating its therapeutic potential.

This compound, a plant lignan (B3055560) found in various foods, has demonstrated significant inhibitory effects on the NFATc1 signaling pathway, a critical regulator of various cellular processes, including immune responses and osteoclast differentiation.[1][2][3] This guide delves into the experimental validation of this compound's mechanism of action and compares its performance with other compounds targeting this pathway.

Comparative Analysis of NFATc1 Signaling Inhibitors

The inhibitory action of this compound on NFATc1 is primarily achieved through the suppression of the p38/ERK signaling axis, which subsequently downregulates RANKL-induced NFATc1 expression and activity.[1][3][4] This mechanism distinguishes it from other NFATc1 inhibitors that may act at different points in the pathway. The following table summarizes the available quantitative data on this compound and provides a comparative overview of other compounds known to modulate NFATc1 signaling.

CompoundTarget in NFATc1 PathwayCell TypeEffective ConcentrationObserved EffectReference
This compound p38/ERK, upstream of NFATc1 Mouse Bone Marrow-Derived Macrophages (BMMs) 10 µM Attenuated RANKL-induced mRNA and protein expression of NFATc1. [1][2]
Dose-dependent Inhibited formation of TRAP-positive multinucleated osteoclasts. [1][2]
ArctigeninNFATc1 functionNot specifiedNot specifiedInhibits osteoclastic differentiation.[3]
AsiaticosideNF-κB and NFATc1 pathwaysBMMsNot specifiedSuppresses differentiation and function of osteoclasts.
Oleanolic acid acetatePLCγ2-Ca2+-NFATc1 signalingBMMsNot specifiedNegatively regulates osteoclast differentiation.
Cyclosporin A (CsA)CalcineurinT-cells, BMMs1 µg/mlInhibits calcineurin activity, suppressing NFATc1 gene expression and osteoclastogenesis.
VIVIT (peptide inhibitor)NFAT activationHuman KeratinocytesNot specifiedBlocks oncogenic H-Ras induced autophagy by inhibiting the calcineurin/NFAT pathway.

Experimental Validation Protocols

Accurate and reproducible experimental design is paramount in validating the effects of compounds on signaling pathways. Below are detailed methodologies for key experiments utilized in the study of this compound's effect on NFATc1 signaling.

Cell Culture and Osteoclast Differentiation
  • Cell Line: Primary mouse bone marrow-derived macrophage cells (BMMs) are commonly used.

  • Culture Conditions: BMMs are cultured in α-MEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Differentiation Induction: To induce osteoclast differentiation, BMMs are cultured for 4 days in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).

  • Treatment: this compound or other test compounds are added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis for NFATc1 Protein Expression
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for NFATc1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Actin is typically used as a loading control to normalize the expression levels of NFATc1.[1][2]

Quantitative Real-Time PCR (qRT-PCR) for NFATc1 mRNA Expression
  • RNA Extraction: Total RNA is isolated from treated cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for NFATc1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression of NFATc1 is calculated using the 2-ΔΔCt method.[1][2]

Luciferase Reporter Assay for NFATc1 Transcriptional Activity
  • Plasmid Transfection: Cells (e.g., RAW264.7) are co-transfected with an NFATc1-responsive luciferase reporter construct (containing NFAT binding sites upstream of the luciferase gene) and a control vector (e.g., Renilla luciferase) for normalization.

  • Treatment: After transfection, cells are treated with the test compound and stimulated with RANKL or another appropriate agonist.

  • Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the complex signaling and experimental workflows, the following diagrams have been generated using Graphviz.

NFATc1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK p38 p38 RANK->p38 ERK ERK RANK->ERK NFATc1_inactive NFATc1 (inactive) p38->NFATc1_inactive Phosphorylation ERK->NFATc1_inactive Phosphorylation NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Translocation Matairesinol This compound Matairesinol->p38 Inhibition Matairesinol->ERK Inhibition Gene_Expression Osteoclast-specific Gene Expression NFATc1_active->Gene_Expression

Caption: RANKL-induced NFATc1 signaling and the inhibitory effect of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis BMMs Isolate Bone Marrow- Derived Macrophages (BMMs) Culture Culture BMMs with M-CSF BMMs->Culture Differentiation Induce Osteoclast Differentiation with RANKL and M-CSF Culture->Differentiation Compound Treat with this compound or other compounds Differentiation->Compound WB Western Blot (NFATc1 Protein) Compound->WB qPCR qRT-PCR (NFATc1 mRNA) Compound->qPCR Luciferase Luciferase Assay (NFATc1 Activity) Compound->Luciferase TRAP TRAP Staining (Osteoclast Formation) Compound->TRAP

Caption: General experimental workflow for validating compound effects on NFATc1.

References

Unveiling the Molecular Impact of (-)-Matairesinol: A Comparative Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Matairesinol, a plant lignan (B3055560), has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in cancer research. This guide provides a comparative analysis of the effects of this compound on gene expression, drawing from experimental data in pancreatic and prostate cancer models. We delve into the molecular pathways modulated by this compound and offer a comparison with the effects of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU), highlighting their synergistic interactions.

Comparative Gene Expression Analysis

Treatment with this compound elicits distinct changes in gene expression across different cancer cell types. The following tables summarize the quantitative data from studies on pancreatic and prostate cancer cell lines, providing a comparative overview of the compound's impact on key genes involved in cancer progression.

Table 1: Effect of this compound on Gene Expression in Pancreatic Cancer Cells (PANC-1 and MIA PaCa-2)
GeneCell LineTreatment ConcentrationChange in ExpressionReference
FOXM1 PANC-180 µM~0.7-fold decrease[1][2]
MIA PaCa-280 µM47% decrease (p < 0.05)[1][2]
VEGFC PANC-180 µM~0.7-fold decrease[1][2]
MIA PaCa-280 µM49% decrease (p < 0.01)[1][2]
MMP1 PANC-180 µMSlight reduction[1][2]
MIA PaCa-280 µM37% decrease (p < 0.01)[1][2]
PLAU PANC-1 & MIA PaCa-280 µMConsiderable increase[1][2]
Table 2: Effect of this compound on Gene Expression in Prostate Cancer Cells (PC3)
GeneTreatmentChange in mRNA ExpressionReference
AKT1 MatairesinolSignificant reduction[3]
ERBB2 MatairesinolSignificant reduction[3]
MMP2 MatairesinolSignificant reduction[3]
MMP9 MatairesinolSignificant reduction[3]
HSP90AA1 MatairesinolSignificant reduction[3]
HIF1A MatairesinolSignificant reduction[3]
IGF1R MatairesinolSignificant reduction[3]
PTEN MatairesinolIncrease[3]
EGFR MatairesinolLargely unaffected[3]
MET MatairesinolLargely unaffected[3]

Synergistic Effects with 5-Fluorouracil

In pancreatic cancer cells, this compound has been shown to work synergistically with the chemotherapy drug 5-Fluorouracil (5-FU), enhancing its anti-cancer effects. Co-treatment with 80 µM matairesinol and 20 µM 5-FU resulted in a significant increase in late apoptotic cells in the MIA PaCa-2 cell line compared to 5-FU treatment alone[2]. This combination also led to a significant increase in the accumulation of reactive oxygen species (ROS) in both PANC-1 and MIA PaCa-2 cells[2].

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are significantly impacted.

In pancreatic cancer cells, matairesinol was found to regulate the phosphorylation of proteins in the MAPK and PI3K/Akt signaling pathways. Specifically, it increased the phosphorylation of JNK and p38, while reducing the phosphorylation of ERK1/2.[4] In prostate cancer cells, matairesinol treatment led to a marked decrease in Akt activity.[3][5]

Furthermore, in the context of sepsis-mediated brain injury, matairesinol has been shown to exert anti-inflammatory and antioxidant effects by repressing the MAPK and NF-κB pathways through the up-regulation of AMPK.[6][7]

matairesinol_signaling cluster_matairesinol This compound cluster_pathways Signaling Pathways cluster_kinases MAP Kinases cluster_cellular_effects Cellular Effects matairesinol This compound AMPK AMPK matairesinol->AMPK Upregulates PI3K PI3K matairesinol->PI3K Inhibits Akt Akt matairesinol->Akt Inhibits MAPK_pathway MAPK Pathway matairesinol->MAPK_pathway Modulates JNK JNK matairesinol->JNK Activates p38 p38 matairesinol->p38 Activates ERK ERK1/2 matairesinol->ERK Inhibits AMPK->MAPK_pathway Represses NFkB_pathway NF-κB Pathway AMPK->NFkB_pathway Represses PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes Inflammation Inflammation NFkB_pathway->Inflammation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces ERK->Proliferation Promotes

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following section details the methodologies used in the cited studies for gene and protein expression analysis.

Cell Culture and Treatment

Human pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) and prostate cancer cell lines (PC3) were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were exposed to various concentrations of this compound for specified durations.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from cells using a suitable kit, and its concentration and purity were determined. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was then performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2^-ΔΔCt method.

qrt_pcr_workflow start Cell Treatment with This compound rna_extraction Total RNA Extraction start->rna_extraction rna_quant RNA Quantification and Quality Check rna_extraction->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr Quantitative PCR with Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (2^-ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

References

A Head-to-Head Comparison of (-)-Matairesinol and Enterolactone Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactive properties of the plant lignan (B3055560) (-)-Matairesinol and its principal mammalian metabolite, enterolactone (B190478). This objective analysis is intended to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.

Introduction

This compound, a dibenzylbutyrolactone plant lignan, is found in a variety of plants, including flaxseed and sesame seeds. Upon ingestion, gut microbiota metabolize this compound into the mammalian lignan enterolactone. Both compounds have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the distinct and overlapping bioactivities of this precursor and its metabolite is crucial for the development of novel therapeutic strategies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and enterolactone. It is important to note that direct head-to-head comparative studies are limited; therefore, data from different studies are presented and should be interpreted with consideration for the varying experimental conditions.

Antioxidant Activity
CompoundAssayResultReference
This compound FRAP AssayHigher antioxidant activity than enterolactone and ascorbic acid[1]
Enterolactone FRAP AssayLower antioxidant activity compared to this compound[1]
This compound DPPH Radical ScavengingNot directly reported in comparative studies[2]
Enterolactone DPPH Radical ScavengingWeaker antioxidant activity compared to phyto lignans

Note: The Ferric Reducing Antioxidant Power (FRAP) assay directly compared the two compounds, indicating the superior antioxidant potential of the precursor, this compound.[1] The difference in activity is attributed to the presence of an additional aromatic methoxy (B1213986) group in matairesinol.[1]

Anti-inflammatory Activity
CompoundModel SystemKey FindingsReference
This compound LPS-stimulated microgliaDose-dependent reduction of NO, iNOS, and COX-2 production. Dampened phosphorylation of MAPK and JNK. Decreased TNF-α, IL-1β, and IL-6.[2]
Enterolactone LPS-stimulated THP-1 cellsInhibition of I-κB degradation and NF-κB activation, leading to decreased TNF-α production.[3]
Anticancer Activity
CompoundCancer Cell Line(s)IC50 / EffectReference
This compound Pancreatic (PANC-1, MIA PaCa-2)~80 µM (50% inhibition of proliferation)[5]
Prostate (PC3)Dose-dependent reduction in cell viability
Enterolactone Prostate (LNCaP)Sensitizes cells to TRAIL-induced apoptosis[6]
Breast (MCF-7)Modulates estrogen receptor signaling[7][8]

Note: Both compounds demonstrate anticancer potential across various cell lines. This compound has been shown to inhibit proliferation and induce apoptosis in pancreatic and prostate cancer cells.[5] Enterolactone exhibits anticancer effects through mechanisms such as sensitization to apoptosis and modulation of hormone receptor signaling.[6][7][8] Direct comparative IC50 values from a single study are not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate an electron to the stable DPPH radical.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound and enterolactone stock solutions (in methanol), and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add a specific volume of the compound or standard solution to a defined volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

TNF-α Inhibition Assay in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Reagents: Lipopolysaccharide (LPS), test compounds, cell culture medium, and a TNF-α ELISA kit.

  • Procedure:

    • Seed the macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or enterolactone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and co-incubate with the test compounds for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of TNF-α in treated samples is compared to the LPS-stimulated control to determine the percentage of inhibition. IC50 values can be calculated from the dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Lines: Relevant cancer cell lines (e.g., PANC-1, PC3, MCF-7).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, test compounds, cell culture medium, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or enterolactone for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and enterolactone are mediated through the modulation of several key signaling pathways.

This compound Signaling

This compound has been shown to exert its anti-inflammatory and anticancer effects by modulating the MAPK, NF-κB, and PI3K/Akt signaling pathways.[4][9]

matairesinol_pathway Matairesinol This compound AMPK AMPK Matairesinol->AMPK activates MAPK MAPK (p38, JNK) Matairesinol->MAPK inhibits NFkB NF-κB Matairesinol->NFkB inhibits PI3K_Akt PI3K/Akt Matairesinol->PI3K_Akt inhibits AMPK->MAPK inhibits AMPK->NFkB inhibits Inflammation Inflammation (↓ TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation Cell_Survival Cancer Cell Survival & Proliferation PI3K_Akt->Cell_Survival

Caption: this compound's anti-inflammatory and anticancer signaling pathways.

Enterolactone Signaling

Enterolactone also influences the NF-κB and PI3K/Akt pathways.[3][7][8] Notably, while both compounds activate the initial stages of estrogenic signaling (Erk1/2 and PI3K/Akt), enterolactone appears to have more pronounced downstream effects on cell cycle progression and chemokine secretion.[7][8]

enterolactone_pathway Enterolactone Enterolactone NFkB_Activation NF-κB Activation Enterolactone->NFkB_Activation inhibits PI3K_Akt_ERK PI3K/Akt & Erk1/2 Enterolactone->PI3K_Akt_ERK activates Inflammation Inflammation (↓ TNF-α) NFkB_Activation->Inflammation Cell_Cycle Cell Cycle Progression PI3K_Akt_ERK->Cell_Cycle Chemokine_Secretion Chemokine Secretion PI3K_Akt_ERK->Chemokine_Secretion experimental_workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_analysis Data Analysis Matairesinol This compound Antioxidant Antioxidant Assays (DPPH, FRAP) Matairesinol->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cytokine Inhibition) Matairesinol->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Matairesinol->Anticancer Enterolactone Enterolactone Enterolactone->Antioxidant Enterolactone->Anti_inflammatory Enterolactone->Anticancer IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Mechanism Mechanism of Action (Western Blot, qPCR) Anti_inflammatory->Mechanism Anticancer->IC50 Anticancer->Mechanism Comparison Head-to-Head Comparison IC50->Comparison Mechanism->Comparison

References

Safety Operating Guide

Navigating the Disposal of (-)-Matairesinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with any disposal, it is imperative to handle (-)-Matairesinol with the appropriate personal protective equipment (PPE). Although a comprehensive hazard profile is not widely documented, general precautions for handling similar chemical compounds should be observed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.

    • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or perforations before use.

    • Body Protection: A lab coat is mandatory to prevent skin contact. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Ventilation: All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature should be between 2-8°C.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste. The primary principle is to manage all waste containing this compound as hazardous chemical waste.

  • Consult the Safety Data Sheet (SDS): The most crucial first step is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier of your this compound.[1] The SDS contains specific information regarding the hazards, handling, and disposal of the chemical.[1]

  • Waste Segregation:

    • Treat all materials contaminated with this compound, including empty containers, weighing papers, and used PPE, as hazardous waste.

    • Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should be kept tightly closed when not in use.

  • Container Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name: "this compound," the CAS number (580-72-3), and an accurate estimation of the quantity of waste.

  • Waste Accumulation:

    • Do not overfill the waste container; a general guideline is to fill it to no more than 90% of its capacity to allow for expansion.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and restrict access.

    • Use appropriate spill control materials to contain and absorb the spill.

    • All materials used for spill cleanup must also be disposed of as hazardous waste.

  • Institutional Disposal Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the final disposal of the hazardous waste container.

    • Provide the EHS office with a complete and accurate description of the waste. They will arrange for the collection and proper disposal in accordance with local, state, and federal regulations.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Summary of Disposal and Safety Information

ParameterGuidelineSource
Waste Classification Hazardous Waste (Assumed)General Best Practice
Container Type Chemically compatible, leak-proof, with a secure lid[2]
Labeling "Hazardous Waste", full chemical name, CAS number, quantity, date[3]
Storage of Waste Designated Satellite Accumulation Area (SAA)[3]
Spill Residue Dispose of as hazardous waste[2][3]
PPE Safety goggles, chemical-resistant gloves, lab coat[1]
Handling Area Well-ventilated area or chemical fume hood[1]

Experimental Protocols

Currently, there are no established experimental protocols for the in-laboratory chemical neutralization or deactivation of this compound for disposal purposes. The safest and most compliant procedure is to manage it as hazardous waste for professional disposal.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Obtain & Review This compound SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: This compound & Contaminated Materials B->C D Use Dedicated, Labeled Hazardous Waste Container C->D E Store in Satellite Accumulation Area (SAA) D->E I Contact Institutional EHS for Waste Pickup E->I F Spill Occurs G Contain & Clean Up Spill with Appropriate Materials F->G H Dispose of Cleanup Materials as Hazardous Waste G->H H->D J Provide Accurate Waste Information to EHS I->J K EHS Manages Final Compliant Disposal J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling of (-)-Matairesinol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling (-)-Matairesinol. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound is a lignan (B3055560) with recognized anti-angiogenic, anti-cancer, and anti-fungal properties.[1] It has demonstrated cytotoxicity to colon 26 cancer cells.[2] Due to its potential biological activity and irritant properties, appropriate personal protective equipment (PPE) and handling protocols are mandatory.

Hazard Identification and Personal Protective Equipment

While a comprehensive Safety Data Sheet (SDS) with full GHS classification is not consistently available, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards and its cytotoxic potential, the following PPE is required at a minimum.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection GlovesChemical-resistant, disposable gloves (e.g., nitrile). Must be inspected prior to use.[3]
Lab Coat/GownImpervious, flame-resistant lab coat or gown.[3]
Respiratory Protection Particulate RespiratorNIOSH-approved N100 or CEN-approved FFP3.[3]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial to minimize exposure and contamination. The following workflow outlines the key steps for handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase a Receiving and Inspection b Donning Full PPE a->b c Working in Ventilated Area b->c d Careful Handling and Weighing c->d Proceed to handling e Solution Preparation d->e f Experimentation e->f g Decontamination of Surfaces f->g Experiment complete h Segregation of Cytotoxic Waste g->h i Doffing PPE h->i j Proper Waste Disposal i->j

Figure 1. Safe Handling Workflow for this compound.

Step-by-Step Handling and Disposal Protocol

Preparation Phase:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Personal Protective Equipment (PPE): Before handling, don the full required PPE as specified in the table above.

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[4]

Handling Phase:

  • Careful Handling: Avoid actions that could generate dust. Prevent spills and splashes.[4] Use a disposable, plastic-backed absorbent pad on the work surface.

  • Solution Preparation: If preparing solutions, add the solvent to the solid to minimize dust generation.

  • Experimentation: Conduct all experimental procedures with the same level of care to prevent contamination and exposure.

Cleanup and Disposal Phase:

  • Decontamination: After handling, thoroughly decontaminate all surfaces.

  • Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, wipes, and any contaminated labware.[5][6] This waste must be segregated from other waste streams.[6]

  • PPE Removal: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container.

  • Disposal: Cytotoxic waste must be placed in clearly labeled, leak-proof containers.[7] Follow your institution's specific guidelines for the disposal of cytotoxic waste, which typically involves incineration.[6] Do not dispose of this compound down the drain.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Matairesinol
Reactant of Route 2
(-)-Matairesinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.